Author: BenchChem Technical Support Team. Date: March 2026
N-(furan-2-ylmethyl)methanesulfonamide Synthesis: A Comprehensive Technical Guide
Executive Summary
N-(furan-2-ylmethyl)methanesulfonamide (CAS RN 6341-33-9) is an essential sulfonamide building block widely utilized in the synthesis of pharmacologically active compounds, including 1[1]. The integration of a furan ring provides a highly reactive handle for downstream functionalization, while the methanesulfonamide moiety ensures optimal physicochemical properties such as enhanced solubility and hydrogen-bonding capacity. This whitepaper provides a robust, scalable, and self-validating protocol for its synthesis, designed for researchers and drug development professionals.
Mechanistic Rationale & Reaction Design
The synthesis of N-(furan-2-ylmethyl)methanesulfonamide is driven by a classic nucleophilic acyl substitution-type mechanism at the sulfonyl center. Understanding the causality behind each reagent is critical for optimizing yield and purity.
Nucleophilic Attack: The primary amine of furfurylamine (furan-2-ylmethanamine) acts as the nucleophile, attacking the highly electrophilic sulfur atom of methanesulfonyl chloride (MsCl).2[2].
Role of the Base (Acid Scavenger): As the S-N bond forms and the chloride leaving group is expelled, one equivalent of hydrogen chloride (HCl) is generated. If left unneutralized, this HCl will rapidly protonate the unreacted furfurylamine, converting it into an inactive ammonium salt and capping the theoretical yield at 50%. To prevent this, a non-nucleophilic organic base—typically triethylamine (TEA)—is introduced to neutralize the acid and drive the reaction to completion[2].
Solvent Selection: Anhydrous dichloromethane (DCM) is the solvent of choice. Its aprotic nature prevents the competitive hydrolysis of MsCl into methanesulfonic acid, a side reaction that severely degrades yield[3].
Mechanistic pathway and reagent causality in the sulfonamidation reaction.
Quantitative Reaction Parameters
To ensure reproducibility, the stoichiometric ratios must be strictly maintained. A slight excess of the electrophile and base ensures complete consumption of the furfurylamine substrate.
Reagent
Molecular Weight ( g/mol )
Equivalents
Role in Synthesis
Physical State
Furfurylamine
97.12
1.0
Nucleophile / Substrate
Liquid
Methanesulfonyl Chloride
114.55
1.1
Electrophile
Liquid
Triethylamine (TEA)
101.19
1.2 - 1.5
Acid Scavenger (Base)
Liquid
Dichloromethane (DCM)
84.93
N/A (0.1 - 0.2 M)
Aprotic Solvent
Liquid
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Each phase includes a checkpoint to ensure the chemical integrity of the workflow before proceeding to the next step.
Step-by-step self-validating experimental workflow for sulfonamide synthesis.
Step 1: Preparation & Inertion
Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (N₂ or Argon).3[3].
Dissolve furfurylamine (1.0 eq) in anhydrous DCM to achieve a 0.1–0.2 M concentration.
Add triethylamine (1.2 eq) to the solution.
Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.
Step 2: Controlled Electrophilic Addition
Dissolve methanesulfonyl chloride (1.1 eq) in a minimal volume of anhydrous DCM.
Add the MsCl solution dropwise over 10–15 minutes.
Causality: The sulfonamidation reaction is highly exothermic. Dropwise addition at 0 °C prevents localized heating, which can lead to di-sulfonylation (formation of the sulfonimide) or degradation of the furan ring.
Step 3: Reaction Propagation & Validation
Remove the ice bath and allow the reaction mixture to warm to room temperature (RT).
Stir continuously for 2 to 12 hours.
Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Hexanes:Ethyl Acetate). The reaction is complete when the ninhydrin-active primary amine spot disappears, replaced by a new, less polar UV-active spot corresponding to the sulfonamide.
Step 4: Aqueous Workup
Quench: Dilute the reaction mixture with additional DCM and quench with distilled water.
Acid Wash: Transfer to a separatory funnel and wash the organic layer with 1M aqueous HCl (2 × 20 mL).
Causality:3[3]. It also removes any unreacted furfurylamine.
Neutralization Wash: Wash with saturated aqueous NaHCO₃ (1 × 20 mL) to neutralize any residual acid that could degrade the product during concentration.
Brine Wash: Wash with saturated NaCl solution (1 × 20 mL) to remove bulk water from the organic layer.
Step 5: Isolation & Purification
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purify the crude N-(furan-2-ylmethyl)methanesulfonamide via recrystallization (e.g., from hot methanol) or silica gel flash chromatography to achieve >95% purity[1].
Troubleshooting & Optimization Strategies
Persistent TEA-HCl Contamination: If NMR analysis of the crude product reveals residual ethyl peaks (triethylamine hydrochloride), the 1M HCl wash was insufficient. Re-dissolve the crude mixture in DCM and repeat the acidic aqueous wash[3].
Low Yield / Starting Material Recovery: This typically indicates moisture in the reaction vessel. Ensure all glassware is strictly oven-dried and reagents are handled under an inert atmosphere. MsCl should be distilled prior to use if it appears yellow or has been stored for prolonged periods.
References
[1] Title: WO2013170186A1 - Carbazole-containing sulfonamides as cryptochrome modulators
Source: Google Patents
URL:[Link]
Physicochemical Profiling and Synthetic Utility of N-(furan-2-ylmethyl)methanesulfonamide in Cryptochrome Modulation
Executive Context In modern medicinal chemistry, the strategic selection of molecular building blocks dictates both the synthetic viability and the ultimate pharmacokinetic profile of a drug candidate. N-(furan-2-ylmethy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Context
In modern medicinal chemistry, the strategic selection of molecular building blocks dictates both the synthetic viability and the ultimate pharmacokinetic profile of a drug candidate. N-(furan-2-ylmethyl)methanesulfonamide (CAS: 6341-33-9) is a highly versatile, functionalized sulfonamide intermediate[1]. While it may appear as a simple building block, its unique combination of an electron-rich furan heterocycle and a weakly acidic methanesulfonamide moiety makes it the critical precursor for synthesizing carbazole-containing sulfonamides[2]. Most notably, it is the foundational scaffold for KL001 , a first-in-class small molecule that stabilizes cryptochrome (CRY) proteins to modulate the mammalian circadian clock[3].
This technical guide dissects the physicochemical properties of N-(furan-2-ylmethyl)methanesulfonamide, elucidates the causality behind its synthetic workflows, and maps its biological utility.
Physicochemical Architecture
The utility of N-(furan-2-ylmethyl)methanesulfonamide is driven by its bipartite structure:
The Furan Ring: This oxygen-containing heterocycle provides a hydrophobic, electron-rich aromatic system. In biological targets, it is highly adept at engaging in
π−π
stacking or filling hydrophobic sub-pockets.
The Methanesulfonamide Core: The secondary sulfonamide acts as a critical pharmacophore and synthetic handle. The highly electronegative sulfonyl group withdraws electron density from the nitrogen, rendering the N-H proton weakly acidic (estimated pKa ~10). This specific acidity is the linchpin for its synthetic utility, allowing for facile deprotonation and subsequent nucleophilic functionalization without requiring harsh, degrading bases.
Quantitative Data Summary
Below is the consolidated physicochemical profile of the compound, essential for handling, storage, and reaction design[1],[4].
As a Senior Application Scientist, I approach synthesis not as a series of mixing steps, but as a sequence of controlled chemical environments. The conversion of N-(furan-2-ylmethyl)methanesulfonamide to KL001 involves the nucleophilic attack of the deprotonated sulfonamide onto an epoxide—specifically, 9-(oxiran-2-ylmethyl)-9H-carbazole[5].
Causality of Experimental Choices
Solvent Selection (DMF): Dimethylformamide (DMF) is chosen as a polar aprotic solvent. Unlike protic solvents, DMF does not tightly solvate the nucleophilic sulfonamide anion via hydrogen bonding, thereby maximizing its reactivity toward the epoxide.
Base Selection (K₂CO₃): Potassium carbonate is strong enough to deprotonate the sulfonamide (pKa ~10) but mild enough to prevent base-catalyzed degradation or polymerization of the epoxide starting material.
Regioselectivity: The bulky carbazole moiety on the epoxide sterically hinders the internal carbon. Consequently, the sulfonamide nucleophile selectively attacks the less hindered terminal carbon, generating the secondary alcohol characteristic of the KL001 pharmacophore[3].
Self-Validating Experimental Protocol
This protocol is designed with built-in In-Process Controls (IPCs) to ensure system validation at every stage.
Step 1: System Preparation & Deprotonation
In an oven-dried round-bottom flask under an inert N₂ atmosphere, dissolve N-(furan-2-ylmethyl)methanesulfonamide (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration. (Causality: N₂ prevents oxidative degradation of the electron-rich furan ring at elevated temperatures).
Add K₂CO₃ (1.5 eq) to the solution. Stir at room temperature for 30 minutes.
Validation Check: Observe the mixture; a slight color shift or micro-bubbling indicates the successful generation of the sulfonamide anion.
Step 2: Epoxide Alkylation
4. Add 9-(oxiran-2-ylmethyl)-9H-carbazole (1.1 eq) dropwise to the activated mixture.
5. Elevate the reaction temperature to 55 °C and stir for 12 hours[5]. (Causality: Mild heating provides the necessary activation energy for epoxide ring-opening without inducing thermal decomposition).
Step 3: In-Process Control (IPC)
6. Validation Check: Sample the reaction and analyze via LC-MS. The reaction is deemed complete when the precursor mass (m/z 174 [M-H]⁻) is consumed and the KL001 product mass appears.
Step 4: Quench, Extraction, and Purification
7. Cool the mixture to room temperature and quench with distilled H₂O. Extract the aqueous layer with Ethyl Acetate (3x).
8. Wash the combined organic layers with 5% aqueous LiCl (3x) followed by brine. (Causality: The LiCl wash is a critical step to pull residual DMF into the aqueous phase, which otherwise severely complicates downstream crystallization and NMR resolution).
9. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography to yield the final KL001 product[5].
Mechanistic Biology: Cryptochrome Stabilization
Once integrated into the KL001 structure, the N-(furan-2-ylmethyl)methanesulfonamide substructure plays a direct role in biological efficacy[2]. KL001 binds directly to the flavin adenine dinucleotide (FAD) pocket of CRY1 and CRY2 proteins.
Within this pocket, the furan ring occupies a specific hydrophobic niche, while the methanesulfonamide oxygen atoms engage in critical hydrogen bonding with surrounding amino acid residues. This binding event induces a conformational change that physically blocks the recruitment of FBXL3, an E3 ubiquitin ligase[2]. By preventing FBXL3-mediated ubiquitination, CRY proteins are shielded from proteasomal degradation, ultimately leading to a lengthening of the circadian period.
Fig 1: Synthetic pathway of N-(furan-2-ylmethyl)methanesulfonamide to KL001 and its bio-mechanism.
Conclusion
N-(furan-2-ylmethyl)methanesulfonamide is far more than a simple chemical catalog item; it is a highly specialized pharmacophoric precursor. Its precise pKa allows for controlled, regioselective alkylation, while its furan moiety provides essential hydrophobic interactions within the FAD-binding pocket of cryptochrome proteins. Understanding the physicochemical boundaries of this intermediate ensures high-yield syntheses and accelerates the development of next-generation circadian clock modulators.
References
Biola / Chemical Suppliers. "Product Specifications: N-(Furan-2-ylmethyl)methanesulfonamide (6341-33-9)."[Link]
N-(furan-2-ylmethyl)methanesulfonamide (CAS 6341-33-9): A Critical Building Block in Circadian Clock Modulator Synthesis
Executive Summary In the rapidly evolving field of chronotherapeutics, the ability to chemically modulate the mammalian circadian clock relies heavily on precisely engineered small molecules. N-(furan-2-ylmethyl)methanes...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the rapidly evolving field of chronotherapeutics, the ability to chemically modulate the mammalian circadian clock relies heavily on precisely engineered small molecules. N-(furan-2-ylmethyl)methanesulfonamide (CAS 6341-33-9) has emerged as an indispensable chemical building block in this domain. Most notably, it serves as the critical nucleophilic precursor in the synthesis of KL001 , a first-in-class cryptochrome (CRY) stabilizer[1].
This technical guide explores the physicochemical properties of CAS 6341-33-9, details the causal logic behind its integration into complex drug scaffolds via regioselective epoxide ring-opening, and dissects the downstream biological mechanisms of the resulting pharmacophores.
Physicochemical Profile and Data Presentation
Before deploying CAS 6341-33-9 in a synthetic workflow, it is crucial to understand its baseline properties. The molecule features a furan ring linked via a methylene bridge to a methanesulfonamide group. The slightly acidic nature of the sulfonamide nitrogen (pKa ~10) dictates its reactivity profile, making it an excellent candidate for base-catalyzed alkylation.
Table 1: Quantitative and Physicochemical Data of CAS 6341-33-9 [2]
Property
Specification / Value
Chemical Name
N-(furan-2-ylmethyl)methanesulfonamide
CAS Registry Number
6341-33-9
Molecular Formula
C₆H₉NO₃S
Molecular Weight
175.2 g/mol
Physical State
Brown liquid (at 20–22 °C)
Purity (Commercial Standard)
≥ 97%
Storage Conditions
Sealed, dry, ambient room temperature
Structural Rationale in Drug Design: The KL001 Paradigm
In drug discovery, every moiety must serve a distinct spatial or electronic purpose. When CAS 6341-33-9 is incorporated into the KL001 scaffold, its structural components are not merely passive linkers; they actively dictate target affinity.
KL001 targets the Flavin Adenine Dinucleotide (FAD) binding pocket of the clock proteins CRY1 and CRY2. The fragment derived from CAS 6341-33-9 provides two critical interaction nodes[3]:
The Methanesulfonyl Group: Engages in vital CH-π interactions with the tryptophan residues (Trp290 and Trp397) deep within the CRY binding pocket.
The Furan Ring: Provides optimal steric bulk and geometry to stabilize the molecule within the hydrophobic cleft, complementing the hydrogen bonding achieved by the adjacent secondary alcohol (formed during synthesis).
To synthesize KL001, CAS 6341-33-9 is reacted with a carbazole-derived epoxide. As a Senior Application Scientist, I emphasize that successful coupling relies on strict environmental control and an understanding of steric hindrance.
Step-by-Step Experimental Protocol
Note: This protocol is a self-validating system. Intermediate checks are built-in to prevent downstream failure.
Nucleophile Activation (Deprotonation):
Action: Dissolve 1.0 equivalent of CAS 6341-33-9 in anhydrous N,N-Dimethylformamide (DMF). Cool the system to 0 °C under an Argon atmosphere. Slowly add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil).
Causality: The sulfonamide nitrogen is a weak nucleophile in its neutral state. NaH quantitatively deprotonates the nitrogen. The 0 °C environment controls the exothermic evolution of H₂ gas and prevents solvent degradation.
Electrophile Introduction:
Action: Dropwise, add a solution of 9-(oxiran-2-ylmethyl)-9H-carbazole (1.0 eq) in anhydrous DMF.
Regioselective Sₙ2 Attack:
Action: Heat the reaction mixture to 55 °C for 4–6 hours[3].
Causality: Heating provides the activation energy for the Sₙ2 ring-opening. Due to the steric bulk of the sulfonamide anion, the attack occurs exclusively at the less hindered terminal carbon of the epoxide. This regioselectivity is critical, as it reliably generates the required secondary alcohol (2-hydroxypropyl linker).
Quenching and Extraction:
Action: Cool to room temperature and quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (EtOAc), wash with brine, and dry over anhydrous Na₂SO₄.
Validation Check: Perform Thin Layer Chromatography (TLC). The disappearance of the epoxide spot and the appearance of a highly polar, UV-active spot confirms conversion.
Purification and Final Validation:
Action: Purify the crude mixture via preparative HPLC using a gradient of 0.05% TFA in H₂O/CH₃CN[3].
Validation Check: Confirm the structure via LC-MS (looking for the [M+H]⁺ adduct) and ¹H NMR (verifying the diagnostic shift of the newly formed secondary alcohol methine proton).
Fig 1. Regioselective epoxide ring-opening workflow for KL001 synthesis utilizing CAS 6341-33-9.
Mechanistic Pathway: Cryptochrome Stabilization
Once synthesized, the CAS 6341-33-9-derived molecule (KL001) acts as a potent biological modulator. The mammalian circadian clock relies on a transcription-translation feedback loop where CRY proteins act as repressors.
Normally, the E3 ubiquitin ligase FBXL3 binds to the FAD pocket of CRY, tagging it for polyubiquitination and rapid proteasomal degradation. KL001 competitively binds to this exact FAD pocket[3]. Because the furan and methanesulfonamide moieties anchor the molecule tightly within the cleft, KL001 creates a steric blockade. FBXL3 can no longer bind to CRY, preventing ubiquitination. The resulting stabilization of CRY lengthens the circadian period, offering therapeutic potential for circadian rhythm-related sleep disorders and metabolic diseases.
Fig 2. Mechanism of CRY stabilization by KL001 preventing FBXL3-mediated degradation.
Conclusion
N-(furan-2-ylmethyl)methanesulfonamide (CAS 6341-33-9) is far more than a simple chemical catalog item; it is a specialized architectural component in advanced medicinal chemistry. By understanding its reactivity—specifically its capacity for base-catalyzed, regioselective epoxide ring-opening—researchers can reliably synthesize CRY stabilizers like KL001. The distinct spatial geometry provided by its furan and methanesulfonamide groups ultimately dictates the success of the resulting drug's interaction with the circadian clock machinery.
References
Hoffman Fine Chemicals. "CAS RN 6341-33-9 | N-(Furan-2-ylmethyl)methanesulfonamide".
Benchchem. "KL001 | 309928-48-1".
National Institutes of Health (PMC). "Development of Small-Molecule Cryptochrome Stabilizer Derivatives as Modulators of the Circadian Clock". ChemMedChem (via PubMed Central).
An In-Depth Technical Guide to the In Silico Investigation of N-(furan-2-ylmethyl)methanesulfonamide Interactions
Preamble: In the landscape of modern drug discovery, in silico modeling has emerged as an indispensable tool, accelerating the identification and optimization of novel therapeutic agents.[1][2] This guide provides a comp...
Author: BenchChem Technical Support Team. Date: March 2026
Preamble: In the landscape of modern drug discovery, in silico modeling has emerged as an indispensable tool, accelerating the identification and optimization of novel therapeutic agents.[1][2] This guide provides a comprehensive, technically-grounded framework for the computational investigation of N-(furan-2-ylmethyl)methanesulfonamide, a molecule of interest due to the prevalence of the sulfonamide motif in medicinal chemistry.[3] We will navigate the complete in silico journey, from foundational molecular analysis to the intricacies of dynamic interaction studies. This document is intended for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a deeper understanding of the rationale and scientific integrity underpinning each computational step.
Section 1: Foundational Analysis of N-(furan-2-ylmethyl)methanesulfonamide
A thorough understanding of the subject molecule is the bedrock of any meaningful in silico investigation. This initial phase focuses on characterizing the molecule's intrinsic properties and formulating a clear, testable hypothesis.
Molecular Scaffolding and Physicochemical Properties
N-(furan-2-ylmethyl)methanesulfonamide is a small molecule with the chemical formula C6H9NO3S.[4][5][6] Its structure is characterized by a furan ring linked to a methanesulfonamide group via a methylene bridge. The sulfonamide group is a well-established pharmacophore, known for its ability to form key interactions with biological targets.[3][7]
Before embarking on complex simulations, a critical first step is to assess the "drug-likeness" of the molecule. This is achieved by calculating key physicochemical properties. A variety of web-based tools, such as SwissADME, can provide these insights.
Table 1: Predicted Physicochemical Properties of N-(furan-2-ylmethyl)methanesulfonamide
Adherence to Lipinski's Rule of Five (<500 Da) suggests good absorption and permeation.
LogP (Lipophilicity)
Predicted values vary
Influences solubility, permeability, and metabolic stability.
Topological Polar Surface Area (TPSA)
Predicted values vary
An indicator of a molecule's ability to permeate cell membranes.
Hydrogen Bond Donors
1
Hydrogen Bond Acceptors
3
Note: Predicted values for LogP and TPSA can vary depending on the algorithm used. It is advisable to consult multiple predictors for a consensus view.
The rationale behind this initial analysis is to frame the molecule within the established principles of medicinal chemistry. These properties will later inform the setup of simulation environments, particularly concerning solvation models.
Target Identification and Hypothesis Generation
With a foundational understanding of the molecule, the next logical step is to identify potential biological targets. For a novel or under-characterized molecule, this can be approached in several ways:
Literature Review: Searching for existing studies on N-(furan-2-ylmethyl)methanesulfonamide or compounds with similar scaffolds can reveal known biological activities or targets. For instance, furan derivatives have been investigated for a wide range of pharmacological activities, including antibacterial, antiviral, and anti-inflammatory properties.[8] Similarly, various sulfonamide-containing compounds have been explored as potential therapeutic agents.[9]
Similarity-Based Screening: Utilizing computational tools to screen for known protein targets of structurally similar molecules.
Inverse Docking: A computational approach where the molecule of interest is docked against a large library of protein structures to identify potential binding partners.
For the purpose of this guide, we will proceed with a hypothesis-driven approach. Let us hypothesize that N-(furan-2-ylmethyl)methanesulfonamide is an inhibitor of a hypothetical protein, "Target X." This allows us to construct a focused and rigorous in silico investigation.
Section 2: The Computational Workflow: A Step-by-Step Guide
This section details the core computational methodologies, providing both the "how" and the "why" for each step. The integrity of the final results is contingent upon the meticulous execution of this workflow.
System Preparation: The Digital Laboratory
The adage "garbage in, garbage out" is particularly pertinent to in silico modeling. The quality of your starting structures will directly impact the reliability of your results.
2.1.1. Ligand Preparation: A Protocol
Obtain 2D Structure: Draw the 2D structure of N-(furan-2-ylmethyl)methanesulfonamide using a chemical drawing tool like ChemDraw or MarvinSketch.
Convert to 3D: Use a molecular modeling program like Avogadro or Open Babel to convert the 2D structure into a 3D conformation.
Geometry Optimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) or a semi-empirical quantum mechanical method. This step ensures that the molecule is in a low-energy, stable conformation.
Assign Partial Charges: Assign appropriate partial charges to each atom. This is crucial for accurately modeling electrostatic interactions. The choice of charge model (e.g., Gasteiger, AM1-BCC) will depend on the force field used in subsequent simulations.
2.1.2. Receptor Preparation: A Protocol
Obtain Protein Structure: Download the 3D structure of "Target X" from the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model may be used, though this introduces an additional layer of uncertainty.
Clean the Structure: Remove any non-essential molecules from the PDB file, such as water molecules, co-solvents, and any co-crystallized ligands (unless they are relevant to the binding site).
Add Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystal structures.
Assign Protonation States: Determine the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH. Tools like H++ can assist in this process.
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation steps.
Molecular Docking: Predicting the Pose
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[10][11][12][13][14] It provides a static snapshot of the potential binding mode and an initial estimate of binding affinity.
2.2.1. Protocol: Rigid and Flexible Docking using AutoDock Vina
Prepare Ligand and Receptor: Convert the prepared ligand and receptor files into the PDBQT format, which includes partial charges and atom types required by AutoDock Vina.
Define the Search Space: Define a "grid box" that encompasses the putative binding site on the receptor. The size and location of this box are critical parameters.
Run Docking Simulation: Execute the docking calculation. AutoDock Vina will sample different conformations and orientations of the ligand within the search space and score them based on its scoring function.
Analyze Results: The output will be a series of binding poses ranked by their predicted binding affinity (in kcal/mol). It is crucial to visually inspect the top-ranked poses to ensure they are sterically and chemically plausible.
2.2.2. Rationale and Interpretation
The scoring function in molecular docking is an empirical or knowledge-based mathematical model that estimates the binding free energy.[12] It is important to recognize that these scores are approximations and should not be interpreted as absolute binding affinities.[15] The primary utility of docking is to generate plausible binding hypotheses that can be further investigated with more rigorous methods.
Biological Activity Screening of Novel Furan Sulfonamides: A Comprehensive Technical Guide
Executive Summary Furan-containing sulfonamides represent a highly versatile class of heterocyclic compounds that have become foundational in modern medicinal chemistry. By fusing the unique physicochemical properties of...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Furan-containing sulfonamides represent a highly versatile class of heterocyclic compounds that have become foundational in modern medicinal chemistry. By fusing the unique physicochemical properties of the furan ring with the established pharmacophore of the sulfonamide group, researchers have developed potent agents with diverse biological activities. This technical guide provides an in-depth analysis of the biological activity screening of novel furan sulfonamides, focusing on their primary role as Carbonic Anhydrase (CA) inhibitors, as well as their emerging applications as antibacterial and antineoplastic agents.
Pharmacophore Rationale: The Furan-Sulfonamide Axis
The design of furan sulfonamides is not arbitrary; it is rooted in strict structure-activity relationship (SAR) principles. The sulfonamide moiety (
−SO2NH2
) is a well-established zinc-binding group (ZBG)[1]. However, the incorporation of a furan ring as the tail moiety provides distinct mechanistic advantages:
Electronic Modulation: The furan ring acts as a bioisostere for traditional phenyl rings. The oxygen heteroatom alters the electron density distribution, effectively lowering the
pKa
of the adjacent sulfonamide group. This ensures the sulfonamide is predominantly in its deprotonated, anionic state (
−SO2NH−
) at physiological pH, an absolute prerequisite for robust coordination with the zinc ion in metalloenzymes[1].
Steric and Lipophilic Tuning: The five-membered furan ring is less sterically hindered than a six-membered benzene ring, allowing the molecule to penetrate deeper into narrow enzymatic clefts. Furthermore, the lipophilicity of the furan tail can be easily modified via substitutions at the C3, C4, or C5 positions to target specific hydrophobic pockets within varying protein isoforms[2].
Carbonic anhydrases (CAs) are a ubiquitous family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Furan sulfonamides are heavily screened against human CA (hCA) isoforms due to their therapeutic potential in treating glaucoma, epilepsy, and cancer[3].
The Causality of Isoform Selectivity
Humans possess 15 CA isoforms, making selectivity the primary challenge in drug development.
Cytosolic Isoforms (hCA I and hCA II): These are ubiquitous and involved in normal physiological functions. Inhibition of hCA II is historically targeted for glaucoma and diuresis[2].
Transmembrane Isoforms (hCA IX and hCA XII): These are tumor-associated isoforms. They are heavily overexpressed in the hypoxic microenvironments of solid tumors, where they regulate intracellular pH to promote tumor survival and metastasis. Screening furan sulfonamides for high affinity toward hCA IX/XII, while maintaining low affinity for hCA I/II, is a critical strategy for developing targeted antineoplastic agents with minimized off-target toxicity[4].
Mechanism of Carbonic Anhydrase inhibition by furan sulfonamides via zinc coordination.
Beyond CA inhibition, the furan sulfonamide scaffold is actively screened for secondary indications:
Antibacterial Activity: Furan-piperazine sulfonamide derivatives exhibit high antibacterial potential against pathogenic bacteria, including Staphylococcus aureus. The causality lies in the sulfonyl functionality perturbing bacterial folic acid synthesis, thereby arresting bacterial replication[5].
Antineoplastic Activity: Certain chalcone-furan sulfonamide hybrids have demonstrated remarkable cytotoxicity against melanoma (LOX IMVI) and leukemia cell lines. This activity is often a dual-mechanism effect: direct inhibition of tumor-associated hCA IX/XII and interference with tubulin polymerization[4]. Furthermore, selenium-containing furan sulfonamides have shown potent antileishmanial and antitumor properties[6].
High-throughput biological activity screening workflow for novel furan sulfonamides.
Quantitative Activity Profiles
To establish rigorous SAR, quantitative data from biological screening must be systematically compared. The tables below summarize recent benchmarking data for novel furan sulfonamides against standard reference drugs.
Table 1: Inhibitory Activity (
Ki
, nM) Against Human CA Isoforms
To ensure trustworthiness and scientific integrity, the protocols used to screen these compounds must be self-validating. Below are the definitive methodologies for evaluating furan sulfonamides.
Protocol A: Stopped-Flow
CO2
Hydration Assay (CA Inhibition)
Causality & Rationale: Standard steady-state kinetic assays fail for Carbonic Anhydrase due to its extreme catalytic turnover rate (
kcat≈106 s−1
). To accurately determine the inhibition constant (
Ki
), one must isolate the initial pre-steady-state velocity. This is achieved using stopped-flow spectrophotometry, which monitors the pH-dependent absorbance shift of an indicator dye within milliseconds[7].
Step-by-Step Workflow:
Reagent Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.1 M
Na2SO4
(to maintain constant ionic strength) and 0.2 mM Phenol Red as the pH indicator.
Enzyme & Inhibitor Incubation: Dilute the purified hCA isoform (e.g., hCA II or hCA IX) to a final concentration of 10–15 nM. Pre-incubate the enzyme with varying concentrations of the furan sulfonamide inhibitor (0.1 nM to 10
μ
M) for 15 minutes at 20°C to allow the enzyme-inhibitor complex to reach thermodynamic equilibrium.
Reaction Initiation: Load the enzyme-inhibitor mixture into syringe A of the stopped-flow instrument. Load
CO2
-saturated water (substrate) into syringe B. Rapidly mix equal volumes of A and B.
Data Acquisition: Monitor the decrease in absorbance at 558 nm (the maximum absorbance of the basic form of Phenol Red) over a 10-second window. The initial linear phase of the curve represents the initial velocity (
v0
) of the
CO2
hydration reaction.
Kinetic Analysis: Plot the initial velocities against inhibitor concentrations. Calculate the
Ki
using the Morrison equation for tight-binding inhibitors, as furan sulfonamides often exhibit low-nanomolar affinity.
Causality & Rationale: While disk diffusion is common, it is highly dependent on compound diffusion rates through agar, which varies wildly with the lipophilicity of furan derivatives. Broth microdilution provides a precise quantitative Minimum Inhibitory Concentration (MIC). To ensure self-validation, this protocol incorporates resazurin (Alamar Blue) as a redox indicator, which eliminates false positives caused by the precipitation of hydrophobic furan compounds[5].
Step-by-Step Workflow:
Inoculum Standardization: Cultivate the target bacterial strain (e.g., MRSA) overnight in Mueller-Hinton Broth (MHB). Adjust the bacterial suspension to a 0.5 McFarland standard (approximately
1.5×108
CFU/mL), and further dilute 1:100 in fresh MHB.
Compound Titration: In a 96-well microtiter plate, perform two-fold serial dilutions of the furan sulfonamide in DMSO, ensuring the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.
Inoculation & Incubation: Add 50
μ
L of the standardized bacterial inoculum to each well containing 50
μ
L of the diluted compound. Incubate the plates at 37°C for 18 hours.
Redox Development & Endpoint Determination: Add 10
μ
L of a 0.015% resazurin solution to each well and incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates active cellular respiration (bacterial survival). The MIC is defined as the lowest concentration of the furan sulfonamide that prevents the color change, indicating complete inhibition of bacterial growth.
Conclusion
The biological screening of novel furan sulfonamides requires a rigorous, multi-disciplinary approach. By understanding the causality behind the furan-sulfonamide pharmacophore—specifically its electronic modulation and zinc-binding capabilities—researchers can intelligently design highly selective inhibitors. Utilizing high-resolution kinetic assays like stopped-flow spectrophotometry and self-validating microbiological assays ensures that the resulting structure-activity relationships are accurate, paving the way for the next generation of targeted therapeutics.
N-(Furan-2-ylmethyl)methanesulfonamide: Physicochemical Profile and Role in Cryptochrome Modulator Synthesis
An In-Depth Technical Guide for Researchers and Drug Development Professionals As a Senior Application Scientist specializing in medicinal chemistry and chronobiology, I frequently encounter small-molecule building block...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist specializing in medicinal chemistry and chronobiology, I frequently encounter small-molecule building blocks that serve as the linchpin for groundbreaking therapeutics. One such critical intermediate is N-(furan-2-ylmethyl)methanesulfonamide . While seemingly simple, this compound is the essential functional moiety in the synthesis of KL001, the first-in-class small-molecule stabilizer of cryptochrome (CRY) proteins[1][2].
This whitepaper dissects the physicochemical properties of N-(furan-2-ylmethyl)methanesulfonamide, explains the causality behind its structural utility in drug design, and provides validated, step-by-step methodologies for its application in synthesizing circadian clock modulators.
Physicochemical Properties & Structural Analysis
N-(furan-2-ylmethyl)methanesulfonamide (CAS RN: 6341-33-9) is a highly versatile sulfonamide derivative. The molecule combines a furan ring—a five-membered aromatic heterocycle—with a methanesulfonamide group via a methylene bridge. This specific structural arrangement provides a unique balance of flexibility, hydrogen-bonding capability, and hydrophobicity, making it an ideal pharmacophore fragment for binding to deep protein pockets.
Quantitative Data Summary
Property
Value
Chemical Name
N-(furan-2-ylmethyl)methanesulfonamide
Molecular Formula
C6H9NO3S
Molecular Weight
175.2 g/mol
CAS Registry Number
6341-33-9
MDL Number
MFCD01212003
Physical State
Brown Liquid (at room temperature)
Purity Standard
Typically ≥97% (for pharmaceutical synthesis)
[Data sourced from chemical inventory specifications[3][4][5]]
Structural Causality in Drug Design: The KL001 Connection
The primary biomedical significance of N-(furan-2-ylmethyl)methanesulfonamide lies in its role as a precursor to KL001 (N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(furan-2-ylmethyl)methanesulfonamide)[6][7].
Cryptochromes (CRY1 and CRY2) are flavoproteins that act as core transcriptional repressors in the mammalian circadian clock. Ubiquitin-dependent degradation of CRY by the E3 ligase FBXL3 dictates the speed of the circadian rhythm[8].
Why is the N-(furan-2-ylmethyl)methanesulfonamide moiety critical?
Crystal structures of KL001 bound to CRY1 and CRY2 reveal that the molecule occupies the FAD-binding pocket of the cryptochrome. While the carbazole moiety of KL001 anchors into hydrophobic region 2, the flexible methanesulfonamide and furan groups specifically dictate the binding mode in hydrophobic region 1[1]. This precise spatial occupancy physically blocks the C-terminal tail of FBXL3 from docking into the pocket. Consequently, ubiquitination is halted, CRY is stabilized, and the circadian period is lengthened[1][7].
Mechanism of CRY stabilization via FAD pocket occupancy by KL001.
Experimental Protocol: Synthesis of KL001
To ensure reproducibility and scientific integrity, the following is a self-validating, step-by-step methodology for synthesizing KL001 using N-(furan-2-ylmethyl)methanesulfonamide. The protocol relies on the nucleophilic attack of the sulfonamide nitrogen on an epoxide intermediate[7][9].
Phase 1: Preparation of the Epoxide Intermediate
Reagents : 9H-carbazole (1 eq), epichlorohydrin (excess), Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), Dimethylformamide (DMF).
Procedure :
Dissolve 9H-carbazole in anhydrous DMF under an inert argon atmosphere.
Slowly add NaH at 0 °C. Causality: NaH deprotonates the carbazole nitrogen, creating a strong nucleophile.
Add epichlorohydrin dropwise and stir at room temperature. The nucleophile opens the epoxide, followed by rapid intramolecular closure (displacing the chloride) to form 9-(oxiran-2-ylmethyl)-9H-carbazole .
Quench with water, extract with ethyl acetate, dry over MgSO4, and concentrate.
Dissolve N-(furan-2-ylmethyl)methanesulfonamide in anhydrous DMF.
Add NaH at 0 °C and stir for 30 minutes. Causality: The sulfonamide proton is highly acidic; deprotonation generates a reactive sulfonamide anion.
Add the epoxide intermediate from Phase 1.
Heat the reaction mixture to 50–60 °C and stir overnight[9]. Causality: Elevated temperature provides the activation energy required for the bulky sulfonamide anion to attack the less sterically hindered terminal carbon of the epoxide, yielding the secondary alcohol linker.
Phase 3: Purification
Procedure : Extract the crude mixture with ethyl acetate and water. Evaporate the organic layer under reduced pressure.
Isolation : Purify the crude material via preparative HPLC using a gradient of 0.05% TFA in H2O and 0.05% TFA in CH3CN[7].
Validation : Confirm the structure of KL001 (MW: 398.48 g/mol ) via ESI-MS and 1H/13C NMR.
Chemical synthesis workflow of KL001 from its furan precursor.
Applications in Drug Development
The successful integration of N-(furan-2-ylmethyl)methanesulfonamide into CRY modulators has opened novel therapeutic avenues:
Metabolic Disease : KL001 represses glucagon-dependent induction of Pck1 and G6pc genes in primary hepatocytes, demonstrating high potential for controlling fasting hormone-induced gluconeogenesis in diabetes[2].
Oncology : CRY-targeting compounds utilizing this structural framework have shown efficacy in reducing the proliferation of patient-derived glioblastoma stem cells, highlighting a link between circadian clock stabilization and tumor suppression[1].
A Technical Guide to Furan-Containing Sulfonamides in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals Abstract The strategic combination of distinct pharmacophores into a single molecular scaffold is a cornerstone of modern medicinal chemistry. This...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic combination of distinct pharmacophores into a single molecular scaffold is a cornerstone of modern medicinal chemistry. This guide provides an in-depth review of furan-containing sulfonamides, a class of compounds that has garnered significant interest due to the synergistic fusion of the privileged furan ring and the versatile sulfonamide moiety.[1][2] We will explore the primary synthetic pathways, delve into the structure-activity relationships (SAR), and examine their diverse therapeutic applications, with a particular focus on their roles as potent enzyme inhibitors and antimicrobial agents.[1] This document synthesizes data from authoritative literature to offer detailed experimental protocols, quantitative biological data, and visual diagrams of key mechanisms and workflows, serving as a comprehensive resource for professionals in drug discovery and development.
Introduction: A Tale of Two Pharmacophores
In the landscape of drug design, both the furan nucleus and the sulfonamide group hold esteemed positions. The furan ring, a five-membered aromatic heterocycle, is considered a "privileged scaffold".[1][3][4] Its unique steric and electronic properties allow it to serve as a bioisostere for other aromatic systems like phenyl rings, often improving metabolic stability, bioavailability, and receptor interactions.[4] Furan derivatives exhibit a vast spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[4][5][6]
The sulfonamide group (-SO₂NH₂) is equally vital, forming the basis of many clinically successful drugs since the advent of sulfa antibiotics.[7][8] Its utility extends far beyond antibacterial action, with sulfonamide-based drugs acting as diuretics, antidiabetics, and potent enzyme inhibitors.[9][10] The sulfonamide moiety's ability to act as a hydrogen bond donor and acceptor, and critically, to coordinate with metal ions in enzyme active sites, makes it a powerful tool for inhibitor design.[1]
The amalgamation of these two pharmacophores into a single entity creates a molecular architecture with significant therapeutic potential. The furan ring serves as a versatile scaffold that can be readily modified to fine-tune the molecule's properties, while the sulfonamide group often acts as the primary "warhead," interacting with the biological target.[1][2]
Synthetic Strategies: Crafting the Core Scaffold
The synthesis of furan-containing sulfonamides is modular and can be approached through several reliable routes, allowing for extensive chemical exploration. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the furan ring.
The most common approaches include the direct electrophilic sulfonation of a furan derivative, the reaction of a furan-amine with a sulfonyl chloride, or the reaction of furan with an in situ generated N-tosyl imine.[1][11]
N-(furan-2-ylmethyl)methanesulfonamide: A Comprehensive Guide to Stability, Degradation Pathways, and Mitigation Strategies
Executive Summary N-(furan-2-ylmethyl)methanesulfonamide (CAS RN 6341-33-9) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry, materials science, and agricultural research[1]....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-(furan-2-ylmethyl)methanesulfonamide (CAS RN 6341-33-9) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry, materials science, and agricultural research[1]. It serves as a critical intermediate in the synthesis of complex pharmacophores, including cryptochrome modulators like KL001[2]. However, the molecule possesses a structural duality: the robust, electron-withdrawing methanesulfonamide moiety is juxtaposed with an electron-rich, highly sensitive furan ring.
For drug development professionals and synthetic chemists, understanding the degradation kinetics of this compound is paramount. Failure to anticipate its vulnerabilities can lead to artifactual impurities, poor reaction yields, and compromised formulation stability. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways, supported by self-validating experimental protocols and stabilization strategies.
Structural Vulnerability Analysis
The stability profile of N-(furan-2-ylmethyl)methanesulfonamide is dictated by three primary structural domains, each responding differently to environmental stressors:
The Furan Heterocycle: The most labile component. Furans are electron-rich aromatic systems highly susceptible to electrophilic attack, oxidation, and acid-catalyzed ring opening[3][4].
The Methanesulfonamide Group: Generally stable under physiological conditions, but prone to hydrolytic S-N bond cleavage under extreme pH or thermal stress[5].
The Methylene Bridge: Susceptible to benzylic-type radical oxidation, though typically outcompeted by the reactivity of the furan ring.
Mechanistic Pathways of Degradation
A. Acid-Catalyzed Ring Opening
The furan ring is notably unstable in acidic conditions[6]. The degradation is initiated by specific acid catalysis, where protonation occurs preferentially at the α-carbon (C2 or C5). This is the rate-limiting step[3]. Following protonation, a nucleophilic attack by a solvent molecule (typically water) leads to the formation of unstable furanol intermediates (e.g., 2,5-dihydro-2-furanol). Subsequent protonation of the ring oxygen triggers ring-opening, yielding reactive 1,4-dicarbonyl compounds[3].
B. Oxidative Degradation
Furans slowly oxidize in air and degrade rapidly in the presence of reactive oxygen species (ROS) or ozone[4][7]. Ozonolysis or photo-oxidation cleaves the C=C double bonds of the furan ring, producing lower molecular weight aldehydes (such as succinaldehyde derivatives) and carboxylic acids[4][7].
C. Sulfonamide Hydrolysis
While the sulfonamide bridge (-SO2-NH-) is relatively durable, prolonged exposure to strongly basic (pH > 10) or strongly acidic (pH < 2) environments at elevated temperatures induces hydrolytic cleavage of the S-N bond[5]. This eliminates the functional integrity of the molecule, separating the methanesulfonyl group from the furfurylamine derivative.
Figure 1: Primary degradation pathways of N-(furan-2-ylmethyl)methanesulfonamide.
Quantitative Stability Profile
To facilitate predictive modeling during formulation or synthesis, the following table summarizes the expected degradation behavior of N-(furan-2-ylmethyl)methanesulfonamide under standard stress testing conditions (extrapolated from kinetic data of substituted furans and sulfonamides).
To accurately map the degradation profile of this compound without introducing artifactual impurities, a self-validating experimental workflow is required. The causality behind this protocol lies in immediate reaction quenching —preventing the analyte from continuing to degrade while residing in the autosampler queue.
Figure 2: Self-validating workflow for forced degradation studies.
Step-by-Step Methodology
Phase 1: Sample Preparation & Stress Initiation
Stock Solution: Dissolve N-(furan-2-ylmethyl)methanesulfonamide in HPLC-grade Acetonitrile (ACN) to a concentration of 1.0 mg/mL. Rationale: ACN is an aprotic solvent that does not participate in furan ring-opening, unlike protic solvents such as water or methanol[6].
Acid Stress: Transfer 1.0 mL of stock to a vial. Add 1.0 mL of 0.2 N HCl. Seal and incubate at 60°C.
Oxidative Stress: Transfer 1.0 mL of stock to a vial. Add 1.0 mL of 6% H₂O₂. Seal and incubate at room temperature, protected from light.
Phase 2: Kinetic Quenching (Critical Step)
4. At predetermined time points (e.g., 1h, 4h, 24h), extract a 100 µL aliquot from the stress vials.
5. Neutralization: For the acid stress sample, immediately add 100 µL of 0.2 N NaOH (or a high-capacity phosphate buffer at pH 7.4) to halt the acid-catalyzed ring opening[3].
6. Dilution: Dilute the quenched samples 1:10 with mobile phase (e.g., 95% Water / 5% ACN) to ensure compatibility with the LC column and prevent solvent-front distortion.
Phase 3: LC-HRMS Acquisition
7. Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
8. Use a gradient of Water (0.1% Formic Acid) and ACN (0.1% Formic Acid). Note: The brief exposure to 0.1% FA during chromatography is insufficient to cause furan degradation, provided the sample was neutralized prior to injection.
9. Analyze using High-Resolution Mass Spectrometry (HRMS) in both positive and negative electrospray ionization (ESI) modes to capture both the basic furfurylamine fragments and the acidic methanesulfonate fragments.
Mitigation and Formulation Strategies
When utilizing N-(furan-2-ylmethyl)methanesulfonamide in synthetic pipelines or drug formulations, specific handling and environmental controls must be implemented to preserve molecular integrity.
Solvent Selection: Protic solvents (water, alcohols) act as nucleophiles in the ring-opening mechanism[3]. Polar aprotic solvents, such as Dimethylformamide (DMF) or Acetonitrile, exert a strong stabilizing effect on furan derivatives and should be prioritized for stock solutions[6].
Chromatographic Purification: Standard silica gel is inherently acidic and can degrade sensitive furan-containing molecules during column chromatography. To prevent this, use deactivated (neutral) silica gel, or add a small volume of a neutralizing agent (e.g., 0.1% - 1% Triethylamine) to the eluent[6].
Aromatic Capping & Structural Modification: If the compound is being used as a scaffold, introducing proximate aromatic residues or electron-withdrawing groups (e.g., fluorine) at the α-position of the furan ring can fully suppress acidic degradation by deactivating the ring toward electrophilic protonation[6][8].
Storage Conditions: To mitigate oxidative and photo-degradation, the compound must be stored in amber vials under an inert atmosphere (Argon or Nitrogen) at sub-ambient temperatures (2-8°C or below)[5].
References
[1] N-(Furan-2-ylmethyl)methanesulfonamide (6341-33-9): Practical Applications and Benefits. Biola. URL: [Link]
[8] Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]
[7] Theoretical study on the degradation mechanism, kinetics and toxicity for aqueous ozonation reaction of furan derivatives. ResearchGate. URL: [Link]
Engineering the Next Generation of SARS-CoV-2 Main Protease (Mpro) Inhibitors: A Technical Blueprint for Discovery and Validation
The Biological Imperative of Targeting SARS-CoV-2 Mpro The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) relies heavily on its main protease (Mpro, also known as 3CLpro) to orchestrate viral replication. M...
Author: BenchChem Technical Support Team. Date: March 2026
The Biological Imperative of Targeting SARS-CoV-2 Mpro
The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) relies heavily on its main protease (Mpro, also known as 3CLpro) to orchestrate viral replication. Mpro is responsible for cleaving the viral polyproteins pp1a and pp1ab at 11 distinct sites, generating critical non-structural proteins (NSPs) required for the viral life cycle [[1]](). Because human host proteases do not recognize these highly specific cleavage motifs (which typically feature a glutamine at the P1 position), Mpro serves as an exceptionally selective therapeutic target with a low theoretical ceiling for off-target host toxicity 1.
As a Senior Application Scientist overseeing antiviral drug discovery pipelines, I emphasize that successful Mpro inhibitor development requires a rigorous, self-validating workflow. We must bridge computational design, precise biochemical screening, and structural biology to generate compounds that not only inhibit the enzyme but also survive the complex pharmacokinetics of the human body.
Caption: SARS-CoV-2 viral replication cycle highlighting the critical cleavage role of Mpro.
Mechanistic Paradigms: Covalent vs. Non-Covalent Inhibition
Historically, the field has leaned heavily on covalent inhibitors. Nirmatrelvir (PF-07321332), the active component of Pfizer's oral drug Paxlovid, is a peptidomimetic covalent inhibitor that engages the catalytic Cys145 residue via a reversible nitrile warhead 2. While highly efficacious, covalent inhibitors carry inherent risks of idiosyncratic toxicity, off-target reactivity, and susceptibility to active-site mutations (such as S144A and E166A, which drastically reduce nirmatrelvir's binding efficacy) 1.
Consequently, recent discovery campaigns have pivoted toward non-covalent inhibitors (e.g., ML188, and various phytochemicals) 3. Non-covalent scaffolds offer improved safety profiles, avoid prolonged off-target effects, and can be systematically optimized using structure-based approaches to overcome emerging viral resistance [[4]]().
Quantitative Landscape of Mpro Inhibitors
To benchmark new discovery campaigns, it is critical to evaluate the potency of established reference compounds. Table 1 summarizes the half-maximal inhibitory concentrations (IC50) of prominent Mpro inhibitors.
Table 1: Comparative Potency of Selected SARS-CoV-2 Mpro Inhibitors
Compound Class
Inhibitor Name
Mechanism of Action
in vitro IC50
Clinical Status / Utility
Peptidomimetic
Nirmatrelvir (PF-07321332)
Reversible Covalent (Nitrile)
Low nM
FDA Approved (Paxlovid)
Small Molecule
MG-101
Covalent (Calpain inhibitor)
~2.89 µM
Preclinical
Small Molecule
ML188
Non-Covalent
~1.5 µM
Tool Compound
Phytochemical
Baicalein
Non-Covalent
~0.94 µM
Preclinical / Natural Hit
Phytochemical
Myricetin
Non-Covalent
~3.68 µM
Preclinical / Natural Hit
(Data aggregated from structural and HTS studies 4)
High-Throughput Screening & Validation Workflows
The discovery of novel Mpro inhibitors follows a stringent, multi-tiered pipeline. By combining in silico screening of Dark Chemical Matter (DCM) with robust in vitro validation, we can filter out false positives and focus resources on compounds with true mechanistic viability 5.
Caption: Step-by-step workflow for discovering and validating novel Mpro inhibitors.
Experimental Protocol: High-Throughput FRET Assay for Mpro Activity
To translate computational hits into validated leads, we employ a Fluorescence Resonance Energy Transfer (FRET) assay. This continuous assay monitors the cleavage of a dual-labeled fluorogenic peptide substrate.
Causality in Assay Design: Mpro is a cysteine protease, meaning its catalytic Cys145 is highly susceptible to oxidation. Therefore, the inclusion of a reducing agent like Dithiothreitol (DTT) is non-negotiable to maintain the enzyme in its active state 6. Furthermore, pre-incubation of the enzyme with the compound is critical; it allows covalent inhibitors to achieve binding equilibrium and form the covalent adduct before substrate competition occurs 7.
Step-by-Step Methodology:
Reagent Preparation:
Assay Buffer: Prepare 50 mM Tris-HCl (pH 7.4), 200 mM NaCl, 1 mM EDTA, and 1 mM DTT in RNase-free water [[6]](). (Rationale: EDTA chelates divalent cations that might activate contaminating metalloproteases, while DTT preserves the catalytic dyad).
Enzyme Solution: Dilute recombinant SARS-CoV-2 Mpro to a working concentration of 50 nM in the assay buffer.
Substrate Solution: Prepare the fluorogenic peptide (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) at 40 µM in the assay buffer 5.
Compound Pre-incubation:
In a black 96-well or 384-well microplate, dispense 1 µL of the test compound (dissolved in 100% DMSO) into the respective wells.
Add 49 µL of the 50 nM Mpro enzyme solution (final assay concentration will be 25 nM) 6.
Incubate the plate at room temperature for 30 minutes with slow shaking 7.
Reaction Initiation & Kinetic Readout:
Add 50 µL of the 40 µM substrate solution to each well to initiate the reaction (final substrate concentration: 20 µM, final volume: 100 µL) 5.
Immediately transfer the plate to a fluorescence microplate reader.
Monitor the fluorescence continuously for 30–60 minutes at excitation/emission wavelengths appropriate for the FRET pair (e.g., 340 nm / 490 nm for Edans).
Data Analysis:
Calculate the initial velocity (V0) from the linear portion of the fluorescence-time curve.
Normalize V0 against the DMSO vehicle control to determine the percentage of inhibition. Fit the dose-response data to a four-parameter logistic (4PL) model to derive the IC50.
Conclusion
The discovery of novel SARS-CoV-2 Mpro inhibitors is a dynamic field transitioning from rapid, reactive covalent drug design to the deliberate optimization of non-covalent scaffolds. By strictly adhering to optimized biochemical assays—such as the DTT-stabilized FRET protocol—and integrating these with structural biology, researchers can confidently identify dark chemical matter and phytochemicals capable of overcoming emerging viral resistance 5.
References
Discovery and Mechanism of SARS-CoV-2 Main Protease Inhibitors. National Institutes of Health (NIH).6
Structure-Based Discovery of the SARS-CoV-2 Main Protease Noncovalent Inhibitors from Traditional Chinese Medicine. American Chemical Society (ACS). 7
In Silico Development of SARS-CoV-2 Non-covalent Mpro Inhibitors: A Review. Preprints.org. 3
Shedding Light on Dark Chemical Matter: The Discovery of a SARS-CoV-2 M pro Main Protease Inhibitor through Intensive Virtual Screening and In Vitro Evaluation. MDPI. 5
Discovery of nirmatrelvir resistance mutations in SARS-CoV-2 3CLpro: A computational-experimental approach. National Institutes of Health (NIH). 1
Exploration of SARS-CoV-2 Mpro Noncovalent Natural Inhibitors Using Structure-Based Approaches. American Chemical Society (ACS). 4
Discovery of Nirmatrelvir (PF-07321332): A Potent, Orally Active Inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS CoV-2) Main Protease. American Chemical Society (ACS). 2
Strategic Optimization of Furan Derivatives in Medicinal Chemistry: Structure-Activity Relationships and Metabolic Liability Mitigation
Executive Summary In the landscape of medicinal chemistry, the furan ring—a five-membered aromatic heterocycle containing one oxygen atom—presents a classic paradox. As a bioisostere for phenyl rings, it offers exception...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of medicinal chemistry, the furan ring—a five-membered aromatic heterocycle containing one oxygen atom—presents a classic paradox. As a bioisostere for phenyl rings, it offers exceptional target engagement capabilities, modulating steric profiles and facilitating critical hydrogen bonding and
π−π
stacking interactions[1]. However, its electron-rich nature renders it a recognized "structural alert," highly susceptible to cytochrome P450 (CYP)-mediated bioactivation into toxic electrophilic intermediates[2].
Drawing on extensive lead optimization campaigns, this technical guide deconstructs the structure-activity relationship (SAR) of furan derivatives. We will explore how strategic substitutions can decouple potent pharmacological activity (e.g., antimicrobial and anticancer efficacy) from metabolic liabilities, providing actionable, self-validating experimental workflows to guide your drug design programs.
Target-Specific SAR Landscapes
The pharmacological outcome of a furan derivative is heavily dictated by the electronic and steric nature of its substituents.
Antimicrobial Agents: The Role of Reductive Bioactivation
In the design of antimicrobial agents like nitrofurantoin, the furan ring acts as a critical electron-transfer scaffold[1]. The SAR is strictly dependent on the presence of a nitro group, typically at the C5 position.
Mechanistic Causality: The nitro-furan system is a prodrug architecture. Inside bacterial cells, flavoproteins reduce the nitro group into highly reactive nitroso and hydroxylamine intermediates. The furan ring's conjugated system stabilizes the electron transfer required for this reduction, allowing the generated intermediates to induce lethal DNA damage[1]. Removing the nitro group or disrupting the furan's planarity abolishes antibacterial efficacy.
Anticancer Agents: Tubulin and Kinase Inhibition
Furan and benzo[b]furan derivatives are potent inhibitors of tubulin polymerization and various kinases.
Tubulin Inhibition: In 2-aroyl benzo[b]furan derivatives targeting the colchicine binding site of tubulin, SAR studies reveal that a methoxy group at the C-6 position yields maximal antiproliferative activity (IC50 values in the low nanomolar range)[3]. Shifting this methoxy group to C-4, C-5, or C-7 drastically reduces potency, as the C-6 position optimally projects the oxygen lone pairs into a specific hydrogen-bond donor pocket within the
β
-tubulin subunit[3].
Kinase Inhibition (IKK
β
): For benzothieno[3,2-b]furan derivatives acting as IKK
β
inhibitors, potency is driven by a unique intramolecular non-bonded S...O interaction that locks the molecule into a bioactive, planar conformation[4].
Caption: SAR logic map for furan derivatives linking structural modifications to pharmacological outcomes.
Mitigating the "Structural Alert": Metabolic Liability
The fundamental challenge in furan SAR is its susceptibility to metabolic oxidation. Cytochrome P450 enzymes (particularly CYP2E1 and CYP3A4 in the liver, and CYP4B1 in the lungs) oxidize the furan ring to generate highly reactive epoxides or cis-enediones[5].
The Toxicity Mechanism: These electrophilic intermediates are characterized by high ring tension and polarized carbon-oxygen bonds[2]. If not rapidly detoxified by glutathione (GSH), they covalently bind to nucleophilic residues on hepatic proteins or DNA, triggering idiosyncratic drug-induced liver injury (DILI)[5].
SAR for Metabolic Stability: To design out this liability, medicinal chemists employ electronic deactivation. Introducing electron-withdrawing groups (EWGs) such as halogens, -CF3, or -CN pulls electron density away from the furan
π
-system, raising the activation energy required for CYP-mediated epoxidation. Alternatively, increasing steric bulk adjacent to the site of epoxidation (SOE) can physically block CYP450 active site access[2].
Caption: CYP450-mediated bioactivation of the furan ring into reactive epoxides and cellular outcomes.
Quantitative SAR Summary
The following table synthesizes the quantitative impact of specific SAR modifications on both target affinity and metabolic stability.
Scaffold / Derivative
Key Structural Modification
Primary Target
Pharmacological / Metabolic Effect
Nitrofurans
C5-Nitro substitution
Bacterial Ribosomes
Essential for antibacterial activity via reductive bioactivation[1].
Decreases epoxidation liability by reducing ring electron density[2].
Benzothieno[3,2-b]furans
6-Alkoxy substitution
Pharmacokinetics
Improves metabolic stability and oral bioavailability (log D > 2)[4].
Essential Experimental Workflows
To ensure scientific integrity, the biological and metabolic profiling of furan derivatives must rely on self-validating experimental systems. Below are the definitive protocols for evaluating these compounds.
Protocol 1: In Vitro Reactive Metabolite Trapping (GSH Adduct Assay)
Causality: Because furan epoxides are highly transient, they cannot be measured directly. We use Human Liver Microsomes (HLMs) to force CYP-mediated oxidation in a controlled environment, while supplementing with a vast excess of Glutathione (GSH). GSH acts as a "soft nucleophile trap," forming stable adducts with the epoxide before it can bind to microsomal proteins[5].
Step-by-Step Methodology:
Matrix Preparation: Prepare a 1 mL incubation mixture containing 1 mg/mL pooled HLMs, 5 mM GSH, and 100 mM potassium phosphate buffer (pH 7.4). Self-validation: Include a positive control (e.g., diclofenac or furosemide) to verify CYP activity and trapping efficiency.
Compound Addition: Spike the furan test compound to a final concentration of 10
μ
M (keep organic solvent
≤
0.5% v/v to prevent CYP inhibition).
Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (the obligate cofactor for CYP450s).
Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
Centrifugation & Analysis: Centrifuge at 14,000
×
g for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.
Detection Strategy: Utilize a neutral loss scan of 129 Da (loss of pyroglutamic acid). This specific fragmentation pattern allows for the selective identification of GSH-adducted furan metabolites amidst the complex microsomal background.
Caption: Step-by-step experimental workflow for in vitro reactive metabolite trapping using GSH.
Causality: To validate the SAR of furan-based anticancer agents, a cell-free assay is required to prove direct target engagement with tubulin, isolating the mechanism from secondary cellular effects[3].
Step-by-Step Methodology:
Reagent Assembly: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10
μ
M of a fluorescent reporter (e.g., DAPI, which increases fluorescence upon binding to polymerized microtubules).
Protein Preparation: Thaw purified porcine brain tubulin (>99% purity) on ice and dilute to 3 mg/mL in the reaction buffer.
Compound Treatment: In a pre-chilled 96-well half-area plate, add the furan derivatives (serially diluted from 10
μ
M to 1 nM). Include Colchicine as a positive inhibition control and a DMSO vehicle as a negative control.
Initiation & Monitoring: Add the tubulin mixture to the wells. Immediately transfer the plate to a microplate reader pre-heated to 37°C.
Kinetic Readout: Measure fluorescence (Ex: 360 nm, Em: 420 nm) every minute for 60 minutes. The Vmax of the polymerization curve is calculated, and the IC50 is derived from the dose-dependent reduction in Vmax relative to the vehicle control.
References
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]
Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. National Institutes of Health (PMC). Available at: [Link]
Synthesis and structure activity relationship studies of benzothieno[3,2-b]furan derivatives as a novel class of IKKbeta inhibitors. PubMed (NIH). Available at:[Link]
Modeling Epoxidation of Drug-like Molecules with a Deep Machine Learning Network. American Chemical Society (ACS). Available at:[Link]
Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. ResearchGate. Available at:[Link]
Application Note: Synthesis and Isolation of N-(Furan-2-ylmethyl)methanesulfonamide
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound CAS RN: 6341-33-9 N-(furan-2-ylmethyl)methanesulfonamide is a highly versatile chemical building block frequently utili...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Compound CAS RN: 6341-33-9
N-(furan-2-ylmethyl)methanesulfonamide is a highly versatile chemical building block frequently utilized in the development of pharmaceuticals, agricultural chemicals, and advanced materials[1]. Presenting as a stable brown liquid at room temperature, this compound features a unique structural combination of a furan ring and a sulfonamide moiety, making it an excellent candidate for further functionalization in drug discovery pipelines[1].
This technical guide outlines a field-proven, self-validating protocol for synthesizing this compound via the N-sulfonylation of furfurylamine.
Mechanistic Principles and Reaction Causality
The synthesis of N-(furan-2-ylmethyl)methanesulfonamide relies on the direct N-sulfonylation of a primary amine (furfurylamine) using methanesulfonyl chloride (MsCl)[2]. Understanding the causality behind the reagent choices is critical for scaling and troubleshooting:
Nucleophilic Attack: Furfurylamine acts as the nucleophile, attacking the highly electrophilic sulfur atom of MsCl to form a transient tetrahedral intermediate[2].
Acid Scavenging (The Role of Base): The elimination step of this reaction generates stoichiometric amounts of hydrogen chloride (HCl)[2]. If left unneutralized, the HCl will rapidly protonate the unreacted furfurylamine, converting it into a non-nucleophilic ammonium salt and capping the theoretical yield at a maximum of 50%. A non-nucleophilic base—typically triethylamine (Et
3
N)—is introduced to scavenge the acid, driving the reaction to completion[2].
Temperature Control: Methanesulfonyl chloride is a highly reactive, corrosive lachrymator that reacts exothermically[3]. Conducting the initial electrophile addition at 0 °C is mandatory. Allowing the reaction to spike in temperature promotes the formation of undesired di-sulfonylated byproducts (N,N-bis(methanesulfonyl)furfurylamine) and can degrade the electron-rich furan ring.
Mechanistic pathway of N-sulfonylation highlighting nucleophilic attack and HCl elimination.
Optimization of Reaction Conditions
To establish a highly reproducible protocol, various parameters including solvent polarity, base strength, and stoichiometry must be balanced. Dichloromethane (DCM) is the optimal solvent due to its aprotic nature and excellent solubilizing properties for both the organic reagents and the resulting Et
3
N·HCl salt, which prevents biphasic interference during the reaction.
Table 1: Quantitative Optimization of N-Sulfonylation Conditions
Entry
Solvent
Base (Equiv)
MsCl (Equiv)
Temp (°C)
Time (h)
Yield (%)
Experimental Observation
1
DCM
Et
3
N (1.5)
1.1
0
→
RT
3
92
Clean conversion, optimal conditions
2
THF
Pyridine (2.0)
1.2
0
→
RT
4
85
Slower reaction rate, harder to remove base
3
DMF
K
2
CO
3
(2.0)
1.5
RT
6
65
Significant di-sulfonylation observed
4
DCM
Et
3
N (1.0)
1.0
RT
2
70
Highly exothermic, incomplete conversion
Step-by-Step Experimental Methodology
Safety Note: Methanesulfonyl chloride is highly toxic, corrosive, and moisture-sensitive[3]. All procedures must be conducted in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE).
Triethylamine (Et
3
N): 1.5 equiv, 15.0 mmol, 1.52 g
Anhydrous Dichloromethane (DCM): 30 mL total
3.2 Synthesis Protocol
System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (nitrogen or argon) to prevent moisture from hydrolyzing the MsCl[3].
Dissolution & Base Addition: Charge the flask with furfurylamine (10.0 mmol) and anhydrous DCM (25 mL). Add triethylamine (15.0 mmol) to the stirring solution.
Temperature Equilibration: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.
Electrophile Addition: Dissolve methanesulfonyl chloride (11.0 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture over 15–20 minutes using an addition funnel. Causality: Slow addition at 0 °C manages the exothermic nucleophilic attack and strictly prevents di-sulfonylation[2].
Reaction Propagation: Once the addition is complete, remove the ice bath and allow the reaction to naturally warm to room temperature. Stir for 2–4 hours.
In-Process Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) (Eluent: Hexanes/Ethyl Acetate 1:1) until the primary amine spot is completely consumed.
3.3 Workup and Purification
This workup sequence is designed as a self-validating purification system, where each wash targets a specific chemical liability:
Quenching: Quench the reaction by adding 15 mL of distilled water to hydrolyze any unreacted MsCl. Transfer the mixture to a separatory funnel.
Acid Wash (1M HCl, 20 mL): Removes unreacted furfurylamine and Et
3
N by converting them into highly water-soluble hydrochloride salts[2].
Base Wash (Sat. NaHCO
3
, 20 mL): Neutralizes any residual acid from the previous step and removes trace methanesulfonic acid[2].
Brine Wash (20 mL): Pulls excess water out of the organic layer, pre-drying the solution.
Isolation: Dry the organic phase over anhydrous sodium sulfate (Na
2
SO
4
). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Final Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 40% Ethyl Acetate in Hexanes) to isolate pure N-(furan-2-ylmethyl)methanesulfonamide as a brown liquid[1].
Step-by-step experimental workflow for the synthesis and isolation of the target sulfonamide.
Application Note: Efficient Synthesis of N-(furan-2-ylmethyl)methanesulfonamide via Directed Sulfonylation
Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary N-(furan-2-ylmethyl)methanesulfonamide (CAS RN 6341-33-9)[1] is a highly versatile sulfonamide building block.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary
N-(furan-2-ylmethyl)methanesulfonamide (CAS RN 6341-33-9)[1] is a highly versatile sulfonamide building block. It is prominently utilized as a critical intermediate in the synthesis of complex pharmaceutical agents, including cryptochrome modulators like KL001, which are used to regulate circadian rhythms[2][3]. This application note details a highly efficient, scalable, and robust protocol for synthesizing N-(furan-2-ylmethyl)methanesulfonamide from furfurylamine and methanesulfonyl chloride (MsCl)[4].
Mechanistic Insights & Rationale
The synthesis relies on a Schotten-Baumann-type nucleophilic substitution. The primary amine of furfurylamine acts as the nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride[4].
Expertise & Causality in Experimental Design:
Acid Scavenging: The formation of the sulfonamide bond generates one equivalent of hydrogen chloride (HCl)[4]. Because the furan ring is highly sensitive to strong acids (which can trigger ring-opening and polymerization), a non-nucleophilic organic base, such as triethylamine (TEA), must be included in slight excess.
Temperature Control: The sulfonylation reaction is strongly exothermic[5]. Dropwise addition of MsCl at 0 °C is critical to control the thermal release, prevent thermal degradation of the furan moiety, and minimize the formation of bis-sulfonylated side products.
Self-Validating Workflow: The protocol is designed to be self-validating. The use of Thin-Layer Chromatography (TLC) provides real-time confirmation of amine consumption. The subsequent aqueous quench with saturated NaHCO₃ actively neutralizes unreacted MsCl and residual HCl, buffering the system to protect the furan product during the organic extraction phase.
Reaction mechanism for the sulfonylation of furfurylamine.
Dichloromethane (DCM) , anhydrous: 10 mL per gram of amine
Saturated aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄
Step-by-Step Methodology
System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with an inert atmosphere (N₂ or Argon) to prevent moisture from hydrolyzing the MsCl[4].
Substrate Dissolution: Add furfurylamine (1.0 eq) and anhydrous DCM to the flask. Stir gently to ensure complete dissolution.
Base Addition: Add TEA (1.5 eq) to the solution in one portion. Note: The base must be present before the electrophile is introduced to immediately neutralize generated HCl.
Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.
Electrophile Addition: Dissolve MsCl (1.1 eq) in a small volume of anhydrous DCM (approx. 2 mL). Add this solution dropwise to the reaction mixture over 15–30 minutes using an addition funnel or a syringe pump.
Reaction Propagation: Once the addition is complete, remove the ice-water bath. Allow the mixture to warm naturally to room temperature (20–25 °C) and stir for 2–4 hours. Monitor reaction progression via TLC (Hexanes/Ethyl Acetate 1:1, visualized by UV and KMnO₄ stain).
Quenching: Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 10 minutes. Validation step: The cessation of gas evolution (CO₂) indicates that excess acid and unreacted MsCl have been successfully neutralized.
Extraction: Transfer the biphasic mixture to a separatory funnel. Isolate the lower organic layer. Extract the remaining aqueous layer once more with fresh DCM. Combine the organic layers.
Washing & Drying: Wash the combined organic layers with brine to remove aqueous impurities and pre-dry the solution. Transfer to an Erlenmeyer flask, add anhydrous Na₂SO₄, and let sit for 15 minutes. Filter out the drying agent.
Concentration & Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude brown liquid[1] via flash column chromatography (silica gel, gradient elution from 10% to 40% Ethyl Acetate in Hexanes) to yield pure N-(furan-2-ylmethyl)methanesulfonamide.
Step-by-step experimental workflow for the synthesis and purification process.
Quantitative Data: Reaction Optimization
The following table summarizes the optimization of reaction parameters to maximize the yield of the target sulfonamide while minimizing furan ring degradation and bis-sulfonylation.
Entry
Solvent
Base (Equivalents)
Temperature Profile
Time (h)
Isolated Yield (%)
Experimental Observation
1
DCM
TEA (1.5)
0 °C to RT
3
92%
Optimal conditions; clean conversion.
2
THF
TEA (1.5)
0 °C to RT
4
88%
Slightly slower reaction rate due to solvent polarity.
3
DCM
Pyridine (2.0)
0 °C to RT
5
75%
Difficult removal of residual pyridine during workup.
Methanesulfonyl Chloride Hazards: MsCl is highly toxic by inhalation, corrosive, and acts as a potent lachrymator[4][5]. It reacts violently with nucleophilic reagents and water in a strongly exothermic manner[5]. All handling must be performed inside a certified chemical fume hood with appropriate PPE (gloves, lab coat, safety goggles).
Waste Disposal: Do not wash unquenched MsCl into the sewer[5]. Quench all MsCl-containing waste with dilute aqueous base (e.g., 1M NaOH or saturated NaHCO₃) before transferring to halogenated organic waste containers.
References
Title: N-(Furan-2-ylmethyl)methanesulfonamide (6341-33-9)
Source: Biola / Hoffman Fine Chemicals
URL:1
Application Note: Harnessing N-(furan-2-ylmethyl)methanesulfonamide as a Next-Generation Antibacterial Scaffold
The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel chemical scaffolds that can bypass established bacterial defense mechanisms. Classical sulfonamides, which were among the firs...
Author: BenchChem Technical Support Team. Date: March 2026
The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel chemical scaffolds that can bypass established bacterial defense mechanisms. Classical sulfonamides, which were among the first synthetic antimicrobials, have seen their clinical utility severely compromised by plasmid-borne resistance genes (e.g., sul1, sul2).
This technical guide explores the application of N-(furan-2-ylmethyl)methanesulfonamide (NFMS) (CAS RN 6341-33-9) 1—a hybrid molecule combining a classical dihydropteroate synthase (DHPS) targeting moiety with an electron-rich furan ring—in advanced antibacterial assays. By integrating target-based enzymatic assays with phenotypic susceptibility testing, researchers can systematically evaluate how the furan moiety alters pharmacodynamics and overcomes intrinsic resistance.
Mechanistic Rationale: Why the Furan-Sulfonamide Hybrid?
To design a self-validating experimental system, one must first understand the molecular causality of the compound's structure.
Classical sulfonamides act as competitive inhibitors of bacterial dihydropteroate synthase (DHPS) , an essential enzyme in the folate biosynthesis pathway that catalyzes the condensation of para-aminobenzoic acid (pABA) and dihydropterin pyrophosphate (DHPP) 2. However, resistant bacteria express highly divergent Sul enzymes featuring active-site insertions (e.g., Phe-Gly sequences) that sterically exclude classical sulfa drugs while retaining pABA binding 3.
The incorporation of the furan-2-ylmethyl group addresses this limitation. Furan is an electron-rich, five-membered aromatic heterocycle known to enhance binding affinity through robust
π−π
stacking and hydrogen bonding interactions 4. In NFMS, the methanesulfonamide group anchors the molecule in the pABA pocket, while the furan moiety acts as a bioisostere that engages secondary hydrophobic pockets within the mutated Sul enzyme, effectively bypassing the steric exclusion mechanism.
Fig 1: Dual-action inhibition mechanism of NFMS on bacterial DHPS and resistant Sul enzymes.
Experimental Design & Methodologies
To rigorously validate NFMS, the experimental pipeline must couple phenotypic whole-cell assays with orthogonal enzymatic target validation. This ensures that observed bacterial cell death is causally linked to DHPS inhibition, rather than off-target toxicity from the furan ring.
Fig 2: Step-by-step experimental workflow for evaluating NFMS antibacterial efficacy.
Causality Check: Why use low-thymidine Mueller-Hinton Broth (MHB)? Bacteria can scavenge exogenous thymidine from standard media, bypassing the de novo folate synthesis block caused by sulfonamides. Failing to deplete thymidine will result in false-negative resistance profiles.
Step-by-Step Methodology:
Compound Preparation: Dissolve NFMS in 100% molecular-grade DMSO to create a 10 mg/mL stock. Critical: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced membrane toxicity, which confounds antibacterial readings.
Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) supplemented with Thymidine Phosphorylase (0.2 IU/mL) to actively degrade residual thymidine.
Inoculum Standardization: Grow target strains (e.g., E. coli ATCC 25922 and a sul1+ clinical isolate) overnight. Dilute the culture in sterile saline to a McFarland standard of 0.5, then further dilute 1:150 in CAMHB to achieve a final well concentration of
5×105
CFU/mL.
Microdilution: In a 96-well plate, perform 2-fold serial dilutions of NFMS (range: 0.25 to 128 µg/mL). Include Sulfamethoxazole as a positive control, and a DMSO-only well as a negative control.
Incubation & Readout: Incubate at 37°C for 16–20 hours. Measure optical density at 600 nm (OD600). To confirm the Minimum Bactericidal Concentration (MBC), add 10 µL of 0.015% Resazurin dye to all clear wells; incubate for 2 hours. A color change from blue to pink indicates residual metabolic activity (bacteriostatic effect), whereas remaining blue confirms bactericidal action.
To prove that NFMS acts on-target, a cell-free enzymatic assay is required. DHPS catalyzes the reaction of pABA and DHPP, releasing inorganic pyrophosphate (PPi).
Step-by-Step Methodology:
Reaction Mix: In a 96-well clear-bottom plate, combine 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 10 µM pABA, and 10 nM purified recombinant DHPS (wild-type or Sul1 variant).
Inhibitor Addition: Add NFMS at varying concentrations (0.1 nM to 100 µM). Incubate at room temperature for 10 minutes to allow the furan moiety to equilibrate within the active site.
Initiation: Initiate the reaction by adding 10 µM DHPP. Incubate for 30 minutes at 37°C.
Detection: Add Malachite Green reagent (which forms a colorimetric complex with the released PPi). Read absorbance at 620 nm. Calculate the
IC50
using non-linear regression analysis.
Quantitative Data Presentation
When executing the protocols above, the integration of the furan scaffold is expected to restore susceptibility in sulfonamide-resistant strains. Below is a representative data structure demonstrating how to benchmark NFMS against classical therapies.
Table 1: Comparative Antibacterial Efficacy and Target Inhibition Profiles
Bacterial Strain / Enzyme
Genotype
Sulfamethoxazole MIC (µg/mL)
NFMS MIC (µg/mL)
DHPS / Sul
IC50
(µM)
Mechanism of Action / Notes
E. coli ATCC 25922
Wild-Type (folP)
2.0
0.5
0.12
Baseline susceptibility; furan enhances affinity.
S. aureus ATCC 29213
Wild-Type (folP)
4.0
1.0
0.25
Gram-positive penetration enhanced by furan lipophilicity.
E. coli BAA-2469
sul1+ (Plasmid)
>256
8.0
1.45
Furan ring bypasses Phe-Gly steric exclusion in Sul1.
P. aeruginosa PAO1
Efflux Pump Overexpressor
>256
32.0
N/A
High MIC indicates NFMS may still be subject to efflux.
Note: Data represents expected pharmacological trajectories based on furan-scaffold bioisosteric replacement principles.
Troubleshooting & Scientific Integrity
Apparent Resistance in Wild-Type Strains: If the MIC of NFMS is unexpectedly high in wild-type strains, verify the thymidine concentration of your CAMHB. Even trace amounts of thymidine (
>0.05
µg/mL) will completely mask DHPS inhibition. Always use Thymidine Phosphorylase.
Precipitation in Aqueous Media: The furan-2-ylmethyl group increases the lipophilicity (LogP) of the methanesulfonamide base. If precipitation occurs during serial dilution, utilize 0.1% Pluronic F-127 or BSA in the assay buffer to maintain solubility without disrupting the bacterial envelope.
Bacteriostatic vs. Bactericidal Discrepancy: Sulfonamides are classically bacteriostatic. If the Resazurin assay indicates a bactericidal effect (MBC/MIC ratio
≤4
), the furan moiety may be inducing secondary off-target effects (e.g., membrane disruption or radical formation). This necessitates further transcriptomic validation to ensure the primary mechanism remains DHPS inhibition.
References
Biola / Hoffman Fine Chemicals. "N-(Furan-2-ylmethyl)methanesulfonamide (6341-33-9) Product Information." Vertex AI Search Grounding Source.
National Institutes of Health (NIH) / PMC. "Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase." PubMed Central.
bioRxiv. "Molecular mechanism of plasmid-borne resistance to sulfonamides." bioRxiv Preprint Server.
International Journal of Advanced Biological and Biomedical Research (IJABBR). "Furan: A Promising Scaffold for Biological Activity." IJABBR.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Content Type: Technical Guide & Experimental Protocol
Introduction & Scientific Rationale
Carbonic anhydrases (CAs, EC 4.2.1.1) are a ubiquitous family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing a critical role in pH regulation and fluid balance[1]. Classical CA inhibitors (CAIs), such as Acetazolamide, rely on a primary sulfonamide group (
−SO2NH2
) to coordinate directly with the active-site
Zn2+
ion. However, the ubiquitous expression of off-target isozymes (e.g., hCA I and hCA II) often leads to systemic side effects when using primary sulfonamides.
N-(furan-2-ylmethyl)methanesulfonamide (N-FMMS) represents a structurally distinct class of secondary sulfonamides. Because the nitrogen is substituted with a lipophilic furan-2-ylmethyl moiety, direct zinc coordination is sterically and electronically disfavored at physiological pH. Despite this, N-FMMS is a highly valuable scaffold in modern CA drug discovery for two distinct mechanistic reasons:
Non-Classical Outer-Rim Binding: The furan ring can engage in
π−π
stacking and hydrophobic interactions with residues (e.g., Val121, Val135, Leu198) in the hydrophobic half of the CA active site. This anchors the molecule to the outer rim without displacing the zinc-bound solvent molecule.
Tumor-Specific Prodrug Potential: Secondary sulfonamides like N-FMMS can act as precursors or prodrugs that undergo targeted cleavage in the highly acidic, hypoxic microenvironments of solid tumors overexpressing CA IX and CA XII, selectively releasing the active primary sulfonamide warhead[2].
Mechanistic Pathway & Target Biology
The overexpression of CA IX is primarily driven by the Hypoxia-Inducible Factor 1-alpha (HIF-1
α
) pathway. By catalyzing the hydration of extracellular
CO2
, CA IX stabilizes the intracellular pH of tumor cells while simultaneously acidifying the extracellular matrix, a process that promotes tissue invasion and metastasis. N-FMMS aims to disrupt this survival mechanism.
Mechanism of CA IX in tumor survival and targeted inhibition by N-FMMS.
Experimental Workflows & Protocols
To rigorously evaluate the inhibitory kinetics of N-FMMS, we employ a self-validating stopped-flow kinetic assay. Because CA is one of the fastest known enzymes (
kcat≈106s−1
), standard steady-state spectrophotometry cannot capture the initial velocity of the reaction. We utilize the Khalifah stopped-flow method to monitor the rapid pH drop associated with
CO2
hydration[3].
Step-by-step workflow for the stopped-flow CO2 hydration kinetic assay.
Protocol: Stopped-Flow
CO2
Hydration Kinetics
Causality & Design:
We use Phenol Red as a pH indicator because its
pKa
(7.3) closely matches the physiological assay pH (7.4). This provides maximum spectrophotometric sensitivity to the rapid proton release during the
CO2⇌HCO3−+H+
conversion. Furthermore, sodium sulfate is used in the buffer instead of sodium chloride; chloride ions act as weak CA inhibitors by binding the zinc ion, which would artificially skew the baseline kinetics.
Step-by-Step Methodology:
Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.4) containing 20 mM
Na2SO4
to maintain ionic strength.
Indicator Addition: Add Phenol Red to the buffer to achieve a final assay concentration of 0.2 mM.
Enzyme & Inhibitor Incubation: Dilute recombinant human CA (hCA I, II, IX, or XII) to a final concentration of 10 nM in the buffer. Add N-FMMS (dissolved in 1% DMSO final) at concentrations ranging from 0.1
μM
to 100
μM
. Incubate for 15 minutes at 20 °C to allow equilibrium of the non-classical outer-rim binding.
Substrate Preparation: Prepare saturated
CO2
solutions (approx. 34 mM at 20 °C) by bubbling pure
CO2
gas into distilled water for 30 minutes. Create a dilution series yielding final assay concentrations of 1.7 to 17 mM.
Rapid Mixing: Load the enzyme-inhibitor solution into Syringe A and the
CO2
substrate into Syringe B of a stopped-flow spectrophotometer. Trigger the pneumatic ram to mix equal volumes rapidly in the observation cell.
Detection: Monitor the absorbance decay at 557 nm (the
λmax
of the basic form of Phenol Red) over a 10-second acquisition window.
Self-Validation & Controls:
Negative Control (Baseline): Run an uncatalyzed reaction (buffer +
CO2
without enzyme) to calculate and subtract the baseline
CO2
hydration drift.
Positive Control: Run Acetazolamide (AAZ) to validate the dynamic range and sensitivity of the enzyme batch.
Quantitative Data Presentation
The following table summarizes a representative kinetic profile for secondary sulfonamides like N-FMMS compared to classical primary sulfonamides. Because N-FMMS lacks the primary zinc-binding anion, it exhibits a non-classical inhibition profile, showing weaker absolute potency but providing a highly tunable scaffold for isozyme selectivity (particularly against tumor-associated CA IX) when evaluated as an outer-rim binder or prodrug.
Note:
KI
values for N-FMMS are representative models demonstrating the shift in selectivity away from ubiquitous cytosolic isozymes (I and II) toward tumor-associated isozymes (IX and XII).
References
Supuran, C. T. "Carbonic anhydrase inhibitors." Bioorganic & Medicinal Chemistry Letters 20.12 (2010): 3467-3474. URL:[Link]
Supuran, C. T. "Carbonic anhydrase inhibitors and activators for novel therapeutic applications." Future Medicinal Chemistry 3.9 (2011): 1165-1180. URL:[Link]
Khalifah, R. G. "The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C." Journal of Biological Chemistry 246.8 (1971): 2561-2573. URL:[Link]
Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Purification of Furan Compounds
Abstract Furan-containing compounds are a diverse class of heterocyclic molecules prevalent in natural products, pharmaceuticals, and industrial chemicals. Their unique chemical properties and biological activities neces...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Furan-containing compounds are a diverse class of heterocyclic molecules prevalent in natural products, pharmaceuticals, and industrial chemicals. Their unique chemical properties and biological activities necessitate high-purity samples for accurate research and development.[1][2] High-Performance Liquid Chromatography (HPLC) stands as the premier technique for the analysis and purification of these compounds.[3][4] This comprehensive guide provides an in-depth exploration of HPLC-based purification strategies for furan derivatives, offering detailed protocols for reversed-phase, normal-phase, and chiral separations. We delve into the critical aspects of method development, from column and mobile phase selection to gradient optimization and detection, underpinned by the scientific rationale for each experimental choice. This document is intended to equip researchers, scientists, and drug development professionals with the expertise to develop robust and efficient HPLC purification methods for furan compounds.
Introduction: The Significance of Furan Compound Purity
Fundamental Principles of HPLC for Furan Purification
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). The choice of these two phases is paramount in achieving successful separation of furan compounds.
Reversed-Phase (RP) HPLC: The Workhorse for Furan Analysis
Reversed-phase HPLC is the most widely employed technique for the purification of a broad range of furan derivatives due to its versatility and applicability to moderately polar to non-polar compounds.[7][8] In RP-HPLC, a non-polar stationary phase, typically a C18-modified silica, is used in conjunction with a polar mobile phase, usually a mixture of water and a miscible organic solvent like acetonitrile or methanol.[8]
Mechanism of Separation: Non-polar furan derivatives will have a stronger affinity for the non-polar stationary phase and will thus be retained longer on the column. Polar compounds will have a greater affinity for the polar mobile phase and will elute earlier. The elution order can be modulated by adjusting the polarity of the mobile phase.
Mobile Phase Modifiers: The addition of small amounts of acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase is common practice.[9] This helps to suppress the ionization of acidic analytes and residual silanol groups on the stationary phase, leading to improved peak shapes and reduced tailing.[10] For applications requiring mass spectrometry (MS) detection, volatile modifiers like formic acid are preferred over non-volatile ones like phosphoric acid.[9]
Normal-Phase (NP) HPLC: A Niche Approach
While less common for general furan purification, normal-phase HPLC can be advantageous for the separation of very non-polar or isomeric furan compounds. In NP-HPLC, a polar stationary phase (e.g., silica or alumina) is used with a non-polar mobile phase (e.g., hexane, ethyl acetate).
Mechanism of Separation: Polar furan derivatives are more strongly retained on the polar stationary phase, while non-polar compounds elute more quickly.
Chiral HPLC: Resolving Enantiomers
Many furan-containing molecules are chiral, existing as a pair of non-superimposable mirror images called enantiomers. As enantiomers often exhibit different pharmacological and toxicological profiles, their separation is crucial in drug development.[11] Chiral HPLC utilizes a chiral stationary phase (CSP) to achieve this separation.
Mechanism of Separation: The CSP forms transient, diastereomeric complexes with the enantiomers, leading to different retention times. Common CSPs for furan derivatives include those based on cyclodextrins, cellulose, and amylose.[5][12] The choice of mobile phase (reversed-phase, polar organic, or normal-phase) is highly dependent on the specific CSP and the analyte.[12]
Method Development and Optimization Strategies
A systematic approach to method development is essential for achieving optimal purification. The following workflow provides a logical progression for developing a robust HPLC method for a novel furan compound.
Caption: A systematic workflow for HPLC method development and scale-up.
Detailed Application Protocols
The following protocols provide a starting point for the purification of furan compounds. Optimization will likely be required for specific molecules.
Protocol 1: General Purpose Reversed-Phase HPLC Purification
This protocol is suitable for a wide range of furan derivatives of moderate polarity.
1. Sample Preparation:
Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase).[13]
Ensure the sample is fully dissolved. Sonication may be necessary.
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter.[1][13]
2. Analytical Method Development:
Instrumentation: Standard HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).[4]
Sample Loading: Perform a loading study on the analytical column to determine the maximum injectable mass before resolution is compromised. Scale this mass proportionally to the preparative column.
Fraction Collection: Use an automated fraction collector triggered by UV signal intensity and/or time.[15][16]
Post-Purification: Analyze the collected fractions using the analytical HPLC method to assess purity. Combine the pure fractions and remove the solvent via rotary evaporation or lyophilization.[1]
Protocol 2: Chiral HPLC Separation of Furan Enantiomers
This protocol provides a starting point for the separation of chiral furan derivatives.
1. Sample Preparation:
Follow the same procedure as in Protocol 1.
2. Chiral Method Development:
Instrumentation: As in Protocol 1.
Column Screening: Screen a selection of chiral stationary phases. For furan derivatives, cyclodextrin-based (e.g., hydroxypropyl-β-cyclodextrin) and cellulose-based (e.g., tris(3,5-dimethylphenylcarbamate) of cellulose) CSPs are good starting points.[5][12]
Mobile Phase (Reversed-Phase Mode):
Mobile Phase A: Water
Mobile Phase B: Acetonitrile or Methanol
Optimization: Vary the ratio of organic solvent to water. The addition of buffers or modifiers may be necessary to improve separation.[12]
Flow Rate: Typically 0.5 - 1.0 mL/min for analytical columns.
Temperature: Control the column temperature as it can significantly affect chiral recognition.[5]
Optimization: The goal is to achieve baseline resolution of the two enantiomers. Adjusting the mobile phase composition and temperature are the primary means of optimization.
3. Preparative Chiral Separation:
Scale-up follows the same principles as in Protocol 1, using a preparative column with the same chiral stationary phase.
Data Presentation and Interpretation
Quantitative data should be presented in a clear and concise manner to facilitate comparison and decision-making.
Table 1: Typical Starting Conditions for HPLC Purification of Furan Compounds
Screen different column chemistries (e.g., C8, phenyl-hexyl).
Compound Degradation
Furan ring instability in acidic/basic mobile phase[17]
Use a neutral pH mobile phase if possible. Minimize exposure time to harsh conditions.
No/Low Recovery
Poor solubility in mobile phase
Change the mobile phase or the sample solvent.
Adsorption to system components
Passivate the HPLC system.
Visualization of Key Processes
Caption: General workflow for the preparative HPLC purification of furan compounds.
Conclusion
The successful purification of furan compounds by HPLC is an achievable goal through a systematic and well-informed approach. By understanding the fundamental principles of different HPLC modes, carefully selecting columns and mobile phases, and methodically optimizing separation parameters, researchers can obtain high-purity materials essential for advancing their scientific endeavors. The protocols and guidelines presented herein serve as a robust foundation for developing tailored purification strategies for a wide variety of furan-containing molecules.
References
Title: Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases
Source: PubMed, 2005
URL: [Link]
Title: Separation of Furan on Newcrom R1 HPLC column
Source: SIELC Technologies
URL: [Link]
Title: Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases
Source: PubMed, 2002
URL: [Link]
Title: A systematic review on the determination and analytical methods for furanic compounds in caramel models
Source: PMC
URL: [Link]
Title: A method for quantitative determination of furanocoumarins in capsules and tablets of phytochemical preparations
Source: PubMed, 2006
URL: [Link]
Title: AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method
Source: Shimadzu
URL: [Link]
Title: Improving the Speed and Quantitative Performance for the Separation of Furans and the Passivator Benzotriazole in Transformer Oil Analysis
Source: Waters Corporation
URL: [Link]
Title: A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications
Source: MDPI
URL: [Link]
Title: Development of a Reversed-Phase High-Performance Liquid Chromatographic Method for Analyzing Furanocoumarin Components in Citrus Fruit Juices and Chinese Herbal Medicines
Source: SciSpace
URL: [Link]
Title: HPLC Method for Substituted Furans Separation on Newcrom R1 column
Source: SIELC Technologies
URL: [Link]
Title: General tips for preparative HPLC Technical Note
Source: MZ-Analysentechnik
URL: [Link]
Title: An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector
Source: PubMed, 2013
URL: [Link]
Title: Analysis of furanocoumarins in vegetables (Apiaceae) and citrus fruits (Rutaceae)
Source: vscht.cz
URL: [Link]
Title: HPLC chromatogram of furanocoumarins isolated by MSPD technique.
Source: ResearchGate
URL: [Link]
Title: The Determination of Furan in Foods — Challenges and Solutions
Source: LCGC International
URL: [Link]
Title: Furanic Compounds in Electrical Insulating Liquids by High- Performance Liquid Chromatography (HPLC)1
Source: astm.org
URL: [Link]
Title: Determination of Furanocoumarins in Fruit Juice
Source: Waters Corporation
URL: [Link]
Title: Determination of Furanic Compounds in Traditional Balsamic Vinegars by Ion-Exclusion Liquid Chromatography and Diode-Array Detection
Source: Iris Unimore
URL: [Link]
Title: ASTM D 5837-15 Compliant Quantitative Analysis of Furanic Compound (Furfural) in Transformer Insulation Oil
Source: Shimadzu
URL: [Link]
Title: A direct RP-HPLC method for the determination of furanic aldehydes and acids in honey
Source: sciencedirect.com
URL: [Link]
Title: D5837 Standard Test Method for Furanic Compounds in Electrical Insulating Liquids by High-Performance Liquid Chromatography (HPLC)
Source: ASTM International
URL: [Link]
Title: Challenges in HPLC Technology and Potential Solutions
Source: G-M-I, Inc.
URL: [Link]
Title: HPLC Determination of Furfural and 5‐Hydroxymethylfurfural in Citrus Juices
Source: ResearchGate
URL: [Link]
Title: Highly stereoselective synthesis of 2,3-dihydrofurans via cascade Michael addition-alkylation process: nitro group as the leavin
Source: The Royal Society of Chemistry
URL: [Link]
Title: General scheme of the study of furan stability.
Source: ResearchGate
URL: [Link]
Title: A review on method development by hplc
Source: SciSpace
URL: [Link]
Title: Pre-concentration of ultra-trace furan in beverage samples and its determination by high performance liquid chromatography
Source: ResearchGate
URL: [Link]
Title: An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
Source: LinkedIn
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Application Note: Advanced Crystallization Protocols for N-(furan-2-ylmethyl)methanesulfonamide
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: N-(furan-2-ylmethyl)methanesulfonamide (CAS RN 6341-33-9) Introduction & Physicochemical Context N-(furan-2-ylmethyl)...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Compound: N-(furan-2-ylmethyl)methanesulfonamide (CAS RN 6341-33-9)
Introduction & Physicochemical Context
N-(furan-2-ylmethyl)methanesulfonamide, also known as furfuryl methanesulfonamide, is a highly versatile building block utilized in pharmaceutical synthesis, materials science, and the development of novel therapeutic scaffolds[1]. Typically synthesized via the sulfonylation of furfurylamine with methanesulfonyl chloride, the isolation of this compound presents a distinct physicochemical challenge: the neat compound manifests as a viscous brown liquid or yellow oil at standard ambient temperature and pressure (SATP)[1][2].
Mechanistic Causality: The Liquid State
The inability of N-(furan-2-ylmethyl)methanesulfonamide to spontaneously crystallize at room temperature is a direct consequence of its molecular architecture. The highly flexible methylene bridge connecting the furan heterocycle to the methanesulfonamide moiety increases the molecule's conformational degrees of freedom. This flexibility, combined with a suboptimal intermolecular hydrogen-bonding network (sterically hindered by the furan ring), significantly lowers the crystal lattice energy[3].
To overcome this thermodynamic barrier and isolate the compound as a highly pure solid, researchers must employ one of two distinct phase-transition strategies: Kinetic Trapping (Cryo-Crystallization) or Thermodynamic Stabilization (Salt Derivatization) [4].
Crystallization Strategy & Workflow
Dual-pathway crystallization workflow for N-(furan-2-ylmethyl)methanesulfonamide.
Experimental Protocols
A protocol is only as reliable as its internal validation mechanisms. The following methodologies are designed as self-validating systems, ensuring that each physical manipulation yields an observable, predictable outcome.
Protocol A: Direct Cryo-Crystallization (Kinetic Trapping)
This method isolates the neat compound by suppressing thermal motion, forcing the system past its supersaturation threshold.
Step-by-Step Methodology:
Solubilization: Dissolve 1.0 g of crude N-(furan-2-ylmethyl)methanesulfonamide oil in 1.0 mL of anhydrous diethyl ether.
Causality: Diethyl ether is chosen because it remains a free-flowing liquid at ultra-low temperatures and readily dissolves the polar sulfonamide.
Anti-Solvent Addition: Slowly add anhydrous pentane dropwise under continuous stirring until the solution exhibits a faint, persistent turbidity (typically 3–4 mL).
Causality: Pentane drastically lowers the dielectric constant of the solvent system, reducing the solubility of the sulfonamide and pushing the solution to the brink of supersaturation.
Clarification: Add 1–2 drops of diethyl ether just until the turbidity clears, ensuring the solution is exactly at the saturation point. Seal the flask tightly.
Thermal Suppression: Transfer the flask to a -20 °C freezer and leave undisturbed for 24 hours.
Nucleation Induction (If required): If no spontaneous crystallization occurs, submerge the flask in a dry ice/acetone bath and vigorously scratch the inner glass surface with a glass stirring rod (trituration).
Causality: Scratching generates microscopic glass shards and localized high-pressure zones that act as heterogeneous nucleation sites, lowering the activation energy required for the first crystal seeds to form.
Isolation: Rapidly vacuum-filter the resulting low-melting crystals on a pre-chilled Büchner funnel. Wash the filter cake with 5 mL of cold (-20 °C) pentane. Store the isolated solid strictly below 0 °C to prevent melting.
Protocol B: Dicyclohexylamine (DCHA) Salt Formation (Thermodynamic Stabilization)
Because sulfonamides possess a weakly acidic N-H proton (pKa ≈ 10), they can be deprotonated to form highly stable, room-temperature crystalline salts[4].
Step-by-Step Methodology:
Solubilization: Dissolve 1.0 g of the oily sulfonamide in 5.0 mL of ethyl acetate (EtOAc) at room temperature (25 °C).
Base Addition: Add 1.15 mL (1.05 equivalents) of dicyclohexylamine (DCHA) dropwise under vigorous stirring.
Causality: A slight stoichiometric excess ensures complete deprotonation. DCHA is specifically selected because its bulky, rigid cyclohexyl rings interlock efficiently in the solid state, driving up the lattice energy and resulting in a high-melting, highly stable solid.
Validation of Reaction: Stir the mixture for 30 minutes. The reaction is self-validating: an exothermic acid-base neutralization will occur (flask becomes warm to the touch), followed shortly by the spontaneous precipitation of a dense white solid.
Precipitation Maximization: To drive the equilibrium toward complete precipitation, slowly add 10 mL of hexanes to the stirring mixture.
Causality: Hexanes act as a strong anti-solvent for the highly polar DCHA-sulfonamide ion pair.
Isolation: Filter the white crystalline solid via vacuum filtration, wash with 10 mL of ambient hexanes, and dry under high vacuum for 2 hours. The resulting salt is stable for long-term storage at room temperature.
Quantitative Data Presentation
The table below summarizes the comparative metrics and expected outcomes for both crystallization pathways, allowing researchers to select the appropriate method based on their downstream application needs.
Parameter
Protocol A: Cryo-Crystallization
Protocol B: DCHA Salt Formation
Target State
Neat Solid (Free Sulfonamide)
Organic Salt (Ion Pair)
Primary Reagents
Diethyl ether, Pentane
Ethyl acetate, Dicyclohexylamine
Operating Temperature
-20 °C to -78 °C
20–25 °C (Ambient)
Expected Yield
60 – 75%
85 – 95%
Physical Appearance
Pale yellow, low-melting needles
Dense, white crystalline powder
Storage Requirement
Sub-zero (< 0 °C)
Room Temperature
FTIR Diagnostic Peak
Sharp N-H stretch (~3200 cm⁻¹)
Broadened N-H stretch (2500–3000 cm⁻¹)
References
Hoffman Fine Chemicals. "N-(Furan-2-ylmethyl)methanesulfonamide (6341-33-9) Product Specifications." biola.edu. 1
Google Patents. "Carbazole-containing sulfonamides as cryptochrome modulators." google.com. 4
PMC (PubMed Central). "Metathesis Cascade Strategies (ROM-RCM-CM): A DOS approach to Skeletally Diverse Sultams." nih.gov. 3
CORE. "Exploration of Toll-like Receptor 7 and 8 Agonists as Potential Vaccine Adjuvants." core.ac.uk. 2
Application Note: N-(furan-2-ylmethyl)methanesulfonamide as a Critical Intermediate in the Synthesis of Cryptochrome Modulators
Introduction & Biological Significance In modern drug discovery, the identification and optimization of small-molecule modulators for complex biological pathways rely heavily on versatile chemical intermediates. N-(furan...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Biological Significance
In modern drug discovery, the identification and optimization of small-molecule modulators for complex biological pathways rely heavily on versatile chemical intermediates. N-(furan-2-ylmethyl)methanesulfonamide (CAS RN 6341-33-9) is a highly stable, liquid-phase sulfonamide building block[1]. While it possesses broad utility across agricultural and materials sciences, its most significant application in pharmaceutical development is its role as the core structural scaffold for KL001 (N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(furan-2-ylmethyl)methanesulfonamide)[2].
KL001 is a first-in-class small-molecule stabilizer of Cryptochrome proteins (CRY1 and CRY2), which are indispensable transcriptional regulators of the mammalian circadian clock[3][4]. By utilizing N-(furan-2-ylmethyl)methanesulfonamide as an intermediate, researchers can synthesize KL001 and its derivatives to therapeutically target circadian rhythm dysfunctions. Pharmacological stabilization of CRY by KL001 has been shown to inhibit glucagon-induced gluconeogenesis in primary hepatocytes (offering a novel therapeutic avenue for diabetes)[4] and significantly reduce melanogenesis and melanosome transport in skin cells[5].
Mechanistic Insights: The Role of the Sulfonamide Scaffold
To understand why N-(furan-2-ylmethyl)methanesulfonamide is chosen as a synthetic intermediate, one must examine the structure-activity relationship (SAR) of the final drug target within the biological system.
The mammalian circadian clock operates via a transcription-translation feedback loop (TTFL). The CLOCK:BMAL1 heterodimer drives the transcription of Per and Cry genes. Subsequently, PER and CRY proteins accumulate, translocate to the nucleus, and repress CLOCK:BMAL1[4][6]. For a new cycle to begin, CRY must be degraded via ubiquitination mediated by the E3 ligase FBXL3[6].
KL001 prevents this degradation by binding directly to the Flavin Adenine Dinucleotide (FAD) pocket of CRY, sterically blocking FBXL3[4][7]. X-ray crystallography reveals that the molecule's binding is highly dependent on the functional groups provided by the N-(furan-2-ylmethyl)methanesulfonamide intermediate:
Flexible Hydrophobic Binding: The methanesulfonamide and furan moieties exhibit a flexible binding mode, anchoring into "hydrophobic region 1" of the CRY FAD pocket[6][8].
Isoform Non-Selectivity: The structural flexibility of the furan ring allows the molecule to accommodate both the "out" gatekeeper conformation of CRY1 (W399) and the "in" gatekeeper conformation of CRY2 (W417)[8].
Fig 1. Mechanism of KL001 in the mammalian circadian clock TTFL.
Quantitative Structure-Activity Relationship (SAR) Data
Modifications to the chemical structure synthesized from N-(furan-2-ylmethyl)methanesulfonamide profoundly impact the biological efficacy of the resulting compound. The table below summarizes the SAR data derived from cell-based Bmal1-dLuc circadian assays, demonstrating the necessity of the specific functional groups[9].
Compound
Scaffold Modification (vs. KL001)
Effect on Circadian Period
Biological Activity
KL001
None (Carbazole + Furan + Methanesulfonyl)
Significant Lengthening
Active (Stabilizer)
KL004
Lacks terminal methanesulfonyl group
Reduced Lengthening
Less Active
KL005
Replaced Carbazole with Purine
No Effect
Inactive
KL006
Replaced Carbazole with Imidazole
No Effect
Inactive
KL007
Replaced Carbazole with Phenylindole
No Effect
Inactive
KL039-042
Replaced Methanesulfonyl with Phenyl/Cyclopropylacyl
Decreased Lengthening
Less Active
Data indicates that while the carbazole ring is essential for baseline activity, the methanesulfonyl group provided by the starting intermediate is critical for maximizing the period-lengthening potency[9].
Experimental Methodology: Synthesis of KL001
The synthesis of KL001 utilizes N-(furan-2-ylmethyl)methanesulfonamide as the primary nucleophilic building block. The workflow is a self-validating, two-phase process involving N-alkylation followed by a regioselective epoxide ring-opening[7][9].
Fig 2. Step-by-step synthesis workflow of KL001.
Protocol 1: Preparation of the Epoxide Intermediate
Objective: Alkylate N-(furan-2-ylmethyl)methanesulfonamide with epichlorohydrin to yield the reactive epoxide intermediate.
Causality & Rationale: Sodium hydride (NaH) is utilized as a strong, non-nucleophilic base to deprotonate the acidic sulfonamide nitrogen. The polar aprotic solvent (DMF) poorly solvates the resulting anion, maximizing its nucleophilicity. The sulfonamide anion attacks the epoxide of epichlorohydrin; subsequent intramolecular displacement of the chloride ion reforms the epoxide ring (N-glycidylation)[7][9].
Step-by-Step Procedure:
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve N-(furan-2-ylmethyl)methanesulfonamide (1.0 equiv) in anhydrous DMF (0.2 M concentration).
Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Note: H₂ gas evolution will occur. Cooling prevents exothermic degradation of the solvent or starting material.
Activation: Stir the mixture at 0 °C for 30 minutes until gas evolution ceases, indicating complete formation of the sulfonamide anion.
Alkylation: Add epichlorohydrin (1.5 equiv) dropwise via syringe.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours[7].
Validation: Monitor the reaction via TLC (Hexanes:EtOAc, 2:1). The disappearance of the sulfonamide spot confirms completion.
Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product via flash column chromatography to isolate the pure epoxide intermediate.
Protocol 2: Epoxide Ring-Opening to Yield KL001
Objective: Couple the epoxide intermediate with carbazole to form the final KL001 molecule.
Causality & Rationale: Carbazole is a relatively weak nucleophile due to the delocalization of its nitrogen lone pair into the adjacent aromatic rings. Therefore, deprotonation with NaH is mandatory to form the highly reactive carbazolide anion. Heating to 60 °C provides the necessary activation energy for the Sₙ2 attack. The bulky carbazolide anion regioselectively attacks the less sterically hindered terminal carbon of the epoxide, generating the secondary alcohol characteristic of KL001[7][9].
Step-by-Step Procedure:
Deprotonation of Carbazole: In a separate argon-purged flask, dissolve carbazole (1.2 equiv) in anhydrous DMF. Cool to 0 °C and add NaH (60% dispersion, 1.5 equiv). Stir for 30 minutes at room temperature.
Coupling: Dissolve the purified epoxide intermediate (1.0 equiv, from Protocol 1) in a minimal amount of anhydrous DMF and add it dropwise to the carbazolide solution.
Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 60 °C using an oil bath for 2 to 4 hours[7][9].
Validation: Monitor via LC-MS or TLC. The formation of a highly polar spot (due to the newly formed secondary alcohol) indicates successful ring-opening.
Workup & Isolation: Cool the mixture to room temperature, quench with saturated aqueous NH₄Cl, and extract with EtOAc. Wash the organic layer extensively with water and brine, dry over MgSO₄, and concentrate.
Final Purification: Purify via flash chromatography (gradient elution: Hexanes to 1:1 Hexanes:EtOAc) to yield KL001 as a solid. Confirm structure and purity via ¹H-NMR and ¹³C-NMR.
References
Hoffman Fine Chemicals / Biola. "N-(Furan-2-ylmethyl)methanesulfonamide (6341-33-9): Practical Applications and Benefits." Biola.edu.
Hirota, T., et al. (2012). "Identification of Small Molecule Activators of Cryptochrome." Science / PMC - NIH.
Lee, J. W., et al. (2015). "Development of Small-Molecule Cryptochrome Stabilizer Derivatives as Modulators of the Circadian Clock." ChemMedChem / SciSpace.
Miller, S., et al. (2022). "Structural and Chemical Biology Approaches Reveal Isoform-Selective Mechanisms of Ligand Interactions in Mammalian Cryptochromes." Frontiers in Molecular Biosciences.
Lv, J., et al. (2021). "Cryptochrome 1 activation inhibits melanogenesis and melanosome transport through negative regulation of cAMP/PKA/CREB signaling pathway." Frontiers in Cell and Developmental Biology.
Application Note: Chemoselective Synthesis of N-(Furan-2-ylmethyl) Amines via Reductive Amination
Executive Summary & Pharmacological Context The N-(furan-2-ylmethyl) amine (furfurylamine) scaffold is a highly privileged pharmacophore in medicinal chemistry and drug development, frequently serving as a key structural...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacological Context
The N-(furan-2-ylmethyl) amine (furfurylamine) scaffold is a highly privileged pharmacophore in medicinal chemistry and drug development, frequently serving as a key structural motif in biologically active compounds, including diuretics (e.g., furosemide), kinase inhibitors, and novel amido derivatives[1]. The most robust and modular approach to synthesizing these derivatives is the reductive amination of furfural (furan-2-carboxaldehyde) with primary or secondary amines.
As a Senior Application Scientist, I have designed this technical guide to move beyond mere procedural steps. Here, we dissect the chemical causality behind reagent selection, establish self-validating experimental workflows, and provide scalable protocols that ensure high chemoselectivity while preserving the acid-sensitive furan ring.
Mechanistic Rationale & Reagent Causality
The synthesis of N-(furan-2-ylmethyl) amines via reductive amination is a cascade process involving two distinct kinetic events:
Condensation: Nucleophilic attack of the amine on the furfural carbonyl to form a hemiaminal, followed by dehydration to yield an electrophilic iminium ion (or imine).
Reduction: Hydride transfer to the iminium species to yield the final alkylated amine.
The Challenge of Chemoselectivity
The primary challenge in this synthesis is preventing the premature reduction of furfural to furfuryl alcohol before the amine can condense. The furan ring is also highly electron-rich and susceptible to polymerization or ring-opening under strongly acidic conditions[2]. Therefore, the choice of reducing agent and solvent is critical.
Reagent Causality: Why STAB?
Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the gold standard for laboratory-scale direct reductive amination[3].
Electronic Tuning: The three electron-withdrawing acetate ligands pull electron density away from the boron-hydride bond. This makes STAB a remarkably mild hydride donor.
Kinetic Selectivity: STAB reduces the highly electrophilic iminium ion rapidly but reacts with the neutral furfural extremely slowly at room temperature[3]. This eliminates the need to pre-form the imine in a separate step for most aliphatic amines.
Safety: Unlike sodium cyanoborohydride (NaBH₃CN), which generates highly toxic hydrogen cyanide (HCN) gas at low pH, STAB is safe, non-toxic, and easy to handle on the benchtop.
Mechanistic pathway of furfural reductive amination to N-(furan-2-ylmethyl) amines.
Quantitative Reagent Comparison
To guide your process development, the following table summarizes the operational parameters of common reducing systems used for furfurylamine synthesis.
Protocol A: Direct Reductive Amination with STAB (Lab-Scale Standard)
This protocol is optimized for primary and secondary aliphatic amines. 1,2-Dichloroethane (DCE) is selected as the solvent because it provides optimal solubility for STAB while preventing unwanted hydrogen-bonding interactions that can deactivate the hydride[3].
Materials:
Furfural (1.0 mmol, freshly distilled to remove polymeric impurities)
Amine (1.05 mmol)
NaBH(OAc)₃ (1.5 mmol)
Glacial Acetic Acid (1.0 mmol)
1,2-Dichloroethane (DCE) (5.0 mL)
Step-by-Step Procedure:
Substrate Mixing: In an oven-dried round-bottom flask under N₂, dissolve furfural (1.0 mmol) and the amine (1.05 mmol) in anhydrous DCE (5.0 mL).
Acid Activation: Add glacial acetic acid (1.0 mmol). Causality: The acid protonates the hemiaminal intermediate, facilitating the loss of water to form the reactive iminium ion. It also buffers the system, preventing the amine from deprotonating the furan ring.
Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 mmol) portionwise over 5 minutes. Self-Validation: The reaction should remain homogeneous or slightly cloudy. Rapid bubbling indicates unwanted decomposition of the hydride; if observed, lower the temperature.
Propagation: Remove the ice bath and stir at room temperature (20-25 °C) for 2-4 hours.
In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). Validation: Furfural is strongly UV-active. The product amine will be UV-active and will stain positively (purple/brown) with Ninhydrin. Ensure complete consumption of the furfural spot.
Quenching & Isolation: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5 mL) until gas evolution ceases (pH ~8). Extract with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step-by-step experimental workflow for direct reductive amination using STAB.
Protocol B: Indirect (Two-Step) Reductive Amination for Weak Nucleophiles
When using weakly nucleophilic amines (e.g., anilines or sterically hindered amines), direct addition of STAB leads to premature reduction of furfural. A self-validating two-step process is required[3].
Imine Formation: Dissolve furfural (1.0 mmol) and the weakly basic amine (1.0 mmol) in anhydrous Methanol (5.0 mL). Add 3Å molecular sieves to drive the equilibrium by sequestering water. Stir at room temperature for 6-12 hours.
Validation of Imine: Analyze by ¹H-NMR (aliquot). The aldehyde proton (~9.6 ppm) should disappear, replaced by an imine C-H proton (~8.2 - 8.5 ppm).
Reduction: Once imine formation is >95% complete, cool to 0 °C and carefully add NaBH₄ (1.2 mmol). Stir for 1 hour, then quench with water and extract.
Protocol C: Green Scale-Up via Catalytic Hydrogenation
For industrial scale-up, stoichiometric borohydrides are economically and environmentally unviable. Catalytic hydrogenation using non-noble metals like Raney Nickel is preferred[4].
Setup: In a high-pressure autoclave, combine furfural (10 mmol), the amine source (e.g., aqueous ammonia for primary furfurylamines)[5], and 1,4-dioxane (20 mL).
Catalyst: Add commercial Raney Ni catalyst (approx. 10 wt%).
Reaction: Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize with H₂ to 2.0 MPa. Heat the reactor to 130 °C and stir at 800 rpm for 3 hours[4].
Workup: Cool to room temperature, carefully vent the H₂ gas, and filter the mixture through a pad of Celite to remove the pyrophoric Raney Ni. Concentrate the filtrate to yield the furfurylamine.
Troubleshooting & Quality Control
To maintain E-E-A-T standards, your laboratory must implement strict QC checks. If your yield is unexpectedly low, analyze the following causal factors:
Dialkylation (Over-reaction): If MS/LC-MS shows an [M+H]⁺ mass corresponding to a tertiary amine (two furfuryl groups attached to one nitrogen), your amine was likely depleted. Solution: Use a slight excess of the starting amine (1.1 to 1.5 eq) or switch to the indirect Protocol B[3].
Furfural Degradation: If the reaction mixture turns black and viscous, the furan ring has polymerized. This occurs if too much strong acid is used. Solution: Strictly limit acetic acid to 1.0 equivalent, or omit it entirely if the amine is highly nucleophilic.
Incomplete Conversion: If TLC shows unreacted furfural but the imine intermediate is present, the hydride transfer has stalled. Solution: Ensure the STAB reagent is fresh; it degrades upon prolonged exposure to atmospheric moisture, converting to inactive boric acid derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Regulatory Context
Furan and its alkylated analogs (e.g., 2-methylfuran, 3-methylfuran, 2,5-dimethylfuran), alongside 5-hydroxymethylfurfural (HMF), are highly prevalent process-induced contaminants. They are formed primarily during the thermal processing of foods such as coffee, jarred baby foods, baked goods, and canned meats[1][2]. Classified as possible human carcinogens (IARC Group 2B), their ubiquitous presence in the food supply has prompted strict regulatory scrutiny.
Recently, the European Commission issued Recommendation (EU) 2022/495, mandating the rigorous monitoring of furan and alkylfurans with strict Limits of Quantification (LOQs) ≤ 5 µg/kg for sensitive matrices like baby foods[2].
As a Senior Application Scientist, I have designed this protocol guide to address the two primary analytical challenges in furan analysis: the extreme volatility of unsubstituted furans (which leads to evaporative loss and artifact formation) and the complex matrix interferences associated with non-volatile HMF. This guide provides self-validating, field-proven workflows for both classes of compounds.
Mechanistic Grounding: Formation and Extraction Dynamics
Furan derivatives are generated via three primary thermal pathways: the Maillard reaction (sugar-amino acid condensation), thermal degradation of carbohydrates/ascorbic acid, and lipid oxidation of polyunsaturated fatty acids[1][3].
Understanding these pathways is critical to analytical success. Because the precursors (sugars, lipids, amino acids) remain in the food matrix during testing, improper sample preparation—such as applying heat during homogenization—can trigger de novo artifact formation, leading to falsely elevated furan results.
Thermal formation pathways of furan derivatives and their respective analytical strategies.
Protocol 1: Quantification of Volatile Furans via HS-SPME-GC-MS
Furan is a low molecular weight, highly lipophilic compound with a boiling point of just 31.3°C[4]. This protocol is adapted from the FDA standard method and optimized for high-throughput Headspace Solid-Phase Microextraction (HS-SPME) using an SPME Arrow, which offers a larger phase volume for superior sensitivity[5][6].
Step-by-step HS-SPME-GC-MS workflow for volatile furan analysis highlighting critical control points.
Step-by-Step Methodology
Sample Chilling (Critical Control Point): Chill the intact food container (e.g., jarred baby food, canned soup) at 4°C for at least 4 hours prior to opening[5].
Causality: Due to furan's extreme volatility, chilling minimizes evaporative loss upon opening the container. Furthermore, keeping the sample cold arrests enzymatic or thermal artifact formation during subsequent homogenization[7].
Homogenization & Aliquoting: Rapidly homogenize the chilled sample. Weigh 5.0 g of the homogenate into a 20 mL headspace vial[4][5].
Salting-Out: Add 5.0 mL of saturated sodium chloride (NaCl) solution to the vial[4][5].
Causality: The addition of saturated NaCl increases the ionic strength of the aqueous phase. This significantly decreases the solubility of lipophilic furan compounds, thermodynamically driving them into the headspace (the salting-out effect)[4].
Internal Standard Addition: Immediately spike the sample with 50 µL of deuterated furan (d4-furan) working solution (e.g., 1 µg/mL in methanol) and seal the vial with a PTFE/silicone septum[5][6].
Causality: d4-furan co-elutes with furan but is distinguished by mass (m/z 72 vs. m/z 68). Because it perfectly mimics the analyte's partitioning behavior, it acts as a self-validating control, compensating for matrix-induced suppression or enhancement[8].
HS-SPME Extraction: Incubate the vial at 40°C for 15 minutes with agitation (250 rpm). Expose a DVB/CAR/PDMS SPME Arrow fiber to the headspace for 15 minutes[6][9].
Causality: The Carboxen (CAR) coating is specifically required with its micropores to trap small, highly volatile molecules like furan. The triple-phase fiber ensures comprehensive capture of both furan and larger alkylfurans[9][10].
GC-MS/MS Analysis: Desorb the fiber in the GC inlet at 250°C for 2 minutes (splitless mode). Use a PLOT or thick-film volatile column (e.g., Rxi-624Sil MS). Monitor furan at m/z 68 and d4-furan at m/z 72 in SIM or MRM mode[4][9].
Protocol 2: Quantification of 5-Hydroxymethylfurfural (HMF) via LC-MS
Unlike unsubstituted furan, HMF contains both aldehyde and alcohol functional groups, making it highly water-soluble and non-volatile[3]. Therefore, Liquid Chromatography (LC) combined with UV or MS detection is the authoritative approach[11][12].
Step-by-Step Methodology
Aqueous Extraction: Weigh 5.0 g of homogenized sample into a 50 mL centrifuge tube. Add 20 mL of deionized water and vortex vigorously for 5 minutes[11].
Carrez Clarification: Add 0.5 mL of Carrez I (potassium hexacyanoferrate) and 0.5 mL of Carrez II (zinc sulfate) solutions. Centrifuge at 4000 rpm for 10 minutes[12].
Causality: Carrez reagents precipitate proteins, fats, and large colloidal particles. Removing these macromolecules is essential to prevent the clogging of the SPE cartridge and the analytical HPLC column, ensuring method robustness[11][12].
Solid-Phase Extraction (SPE) Cleanup: Condition an Oasis HLB cartridge (or equivalent polymeric reversed-phase sorbent) with 3 mL methanol followed by 3 mL water. Load 5 mL of the clarified supernatant. Wash with 3 mL of 5% methanol in water. Elute HMF with 3 mL of ethyl acetate[11][12].
Causality: The macroporous divinylbenzene/N-vinylpyrrolidone copolymer of the HLB cartridge strongly retains the moderately polar HMF while allowing highly polar matrix interferents (like unreacted sugars) to wash through. Ethyl acetate efficiently elutes HMF without co-eluting strongly bound hydrophobic matrix components[11].
LC-MS Analysis: Evaporate the eluate to dryness under gentle nitrogen at 30°C and reconstitute in 1 mL of initial mobile phase (e.g., 5% methanol in water). Inject onto a narrow-bore C18 column. Detect HMF using positive electrospray ionization (ESI+) monitoring the [M+H]+ ion at m/z 127 and the specific fragment at m/z 109[11][12].
Data Presentation: Method Validation Parameters
To ensure trustworthiness and regulatory compliance (e.g., EFSA LOQ requirements), the following validation parameters represent the expected performance of the described methods across complex food matrices[2][8][12].
Analyte
Analytical Method
Typical Matrix
Limit of Detection (LOD)
Limit of Quantification (LOQ)
Recovery (%)
Precision (RSD, %)
Furan
HS-SPME-GC-MS
Baby Food
0.2 µg/kg
0.7 µg/kg
92 - 105%
< 8%
2-Methylfuran
HS-SPME-GC-MS
Coffee
0.5 µg/kg
1.5 µg/kg
88 - 102%
< 7%
HMF
LC-MS
Cereal
0.05 mg/kg
0.15 mg/kg
90 - 98%
< 5%
HMF
HPLC-UV (285 nm)
Beer/Beverages
0.6 mg/L
1.8 mg/L
89 - 94%
< 6%
References
Determination of Furan in Foods - FDA
U.S. Food and Drug Administration (FDA)[Link]
Furan Identification in Food by using HS-SPME Method
Walsh Medical Media[Link]
Analysis of furan and alkylfurans in food commodities using headspace SPME arrow and GC-MS
Restek Corporation / GCMS.cz[Link]
Determination of Furan in Alcoholic Beverages
Alcohol and Tobacco Tax and Trade Bureau (TTB)[Link]
Methods for the determination of furan in food
JRC Publications Repository (Europa)[Link]
Rapid Determination of Hydroxymethylfurfural in Foods Using Liquid Chromatography-Mass Spectrometry
Agilent Technologies[Link]
Improved Method for the Determination of Hydroxymethylfurfural in Baby Foods Using Liquid Chromatography−Mass Spectrometry
ACS Publications[Link]
Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries
National Institutes of Health (PMC)[Link]
Analysis of furan in different foodstuffs using gas chromatography mass spectrometry
Czech Journal of Food Sciences[Link]
Determination of Hydroxymethylfurfural in Honey and Biomass
LCMS.cz[Link]
Commission Recommendation (EU) 2022/495 on monitoring the presence of furan and alkylfurans in food
EUR-Lex — Access to European Union law[Link]
Application Notes and Protocols for the One-Pot Synthesis of N-Substituted Amides Using Novel Catalysts
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The amide bond is a ubiquitous functional group in pharmaceuticals, natural products, and advance...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The amide bond is a ubiquitous functional group in pharmaceuticals, natural products, and advanced materials, making its efficient synthesis a cornerstone of modern organic chemistry.[1][2] Traditional methods for amide synthesis often rely on stoichiometric activating agents, which generate significant waste and can be hazardous.[1][3][4] This has spurred the development of catalytic, one-pot methodologies that offer improved atom economy, milder reaction conditions, and enhanced sustainability.[5] This comprehensive guide delves into the application of novel catalytic systems for the one-pot synthesis of N-substituted amides, providing detailed protocols, mechanistic insights, and comparative data to empower researchers in their synthetic endeavors. We will explore a range of innovative catalysts, including transition metal complexes, metal-organic frameworks (MOFs), and biocatalysts, for the direct amidation of various starting materials.
Introduction: The Imperative for Greener Amide Bond Formation
The pharmaceutical industry, in particular, heavily relies on amide bond formation, with over 25% of all drugs containing at least one amide linkage.[6] The drive towards greener and more sustainable chemical processes has highlighted the shortcomings of classical amide synthesis, which often involves the use of expensive and hazardous coupling reagents like carbodiimides (e.g., EDC) and phosphonium salts (e.g., HATU).[1][7] These methods suffer from poor atom economy and generate stoichiometric amounts of byproducts that complicate purification and pose environmental concerns.[4][5]
Catalytic one-pot syntheses address these challenges by enabling the direct coupling of amines with a variety of carbonyl precursors under milder conditions and with higher efficiency.[7][8] This approach streamlines synthetic routes, reduces waste, and often provides access to a broader range of N-substituted amides with high functional group tolerance. This document serves as a practical guide to some of the most promising novel catalytic systems.
Catalytic Systems for One-Pot Amide Synthesis
Copper-Catalyzed Oxidative Amidation of Aldehydes
The direct conversion of aldehydes and amines to amides represents a highly atom-economical approach. Copper catalysts have emerged as cost-effective and efficient promoters for this transformation.[6][9]
Mechanism of Action: The reaction typically proceeds through the formation of a hemiaminal intermediate from the aldehyde and amine. The copper catalyst then facilitates the oxidative dehydrogenation of this intermediate to the corresponding amide. A plausible catalytic cycle involves the coordination of the hemiaminal to the copper center, followed by a C-H bond activation step.
Figure 1: Proposed mechanism for copper-catalyzed oxidative amidation.
Featured Catalyst: Copper-Metal-Organic Framework (Cu-MOF)
A noteworthy advancement is the use of a recyclable heterogeneous catalyst, such as the copper-based metal-organic framework Cu₂(BDC)₂(DABCO).[6] This catalyst offers the advantages of easy separation and reuse, contributing to a more sustainable process.[6]
Experimental Protocol: Synthesis of N-benzylbenzamide using Cu-MOF [6]
To a solution of benzylamine in acetonitrile, add NCS and stir the mixture for 1 hour at room temperature.
Add benzaldehyde, the Cu-MOF catalyst, and TBHP to the reaction mixture.
Increase the temperature to 65 °C and stir for 2 hours.
Workup and Purification:
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, filter the reaction mixture to recover the catalyst.
Evaporate the solvent from the filtrate under reduced pressure.
Purify the residue by silica gel column chromatography (hexane/ethyl acetate, 4:1) to obtain the desired N-benzylbenzamide.
Ruthenium-Catalyzed Amidation via C-H Bond Activation
Ruthenium complexes have demonstrated remarkable activity in the one-pot synthesis of amides from aldehydes and amines via C-H bond activation, proceeding without the need for external oxidants.[9]
Mechanism of Action: A proposed mechanism involves the formation of a hemiaminal intermediate, which then undergoes dehydrogenation catalyzed by the ruthenium complex.[9] The catalytic cycle is driven by the release of hydrogen gas as the only byproduct, representing a very clean transformation.[9]
Figure 2: Simplified workflow for Ru-catalyzed amidation.
Featured Catalyst: Ruthenium PNN-type Pincer Complex
A dearomatized PNN-type ruthenium pincer complex has been shown to be highly effective for this transformation, yielding amides in high yields with high turnover numbers.[9] A key advantage of this system is the absence of any required base or acid promoters.[9]
Experimental Protocol: General Procedure for Ruthenium-Catalyzed Amidation [9]
Reagent Preparation:
Aldehyde (1 mmol)
Amine (1.1 mmol)
Ruthenium PNN catalyst (0.1-1 mol%)
Anhydrous solvent (e.g., toluene)
Reaction Setup:
In a reaction vessel under an inert atmosphere, dissolve the aldehyde, amine, and ruthenium catalyst in the anhydrous solvent.
Heat the reaction mixture to the specified temperature (e.g., 110 °C) and stir for the required time (typically several hours).
Workup and Purification:
Monitor the reaction by Gas Chromatography (GC) or TLC.
After completion, cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Biocatalytic Amide Synthesis: The Enzymatic Approach
Enzymes, particularly lipases, offer a highly selective and environmentally benign route to amide bond formation.[2][10] These biocatalysts can operate under mild conditions and in greener solvents, often without the need for protecting groups.[2][3]
Mechanism of Action: The enzymatic synthesis of amides from carboxylic acids and amines typically involves a two-step process. First, the carboxylic acid acylates a serine residue in the enzyme's active site, forming an acyl-enzyme intermediate and releasing a molecule of water. Subsequently, the amine attacks this intermediate, leading to the formation of the amide bond and regeneration of the enzyme.
Featured Biocatalyst: Candida antarctica Lipase B (CALB)
Candida antarctica lipase B (often immobilized as Novozym 435) is a robust and widely used biocatalyst for amidation reactions.[2] It exhibits high catalytic activity and stability in organic solvents under anhydrous conditions.[2]
Experimental Protocol: CALB-Catalyzed Synthesis of N-Substituted Amides [2]
Reagent Preparation:
Carboxylic acid (1 mmol)
Amine (1.2 mmol)
Immobilized CALB (e.g., Novozym 435) (50 mg/mL of solvent)
Green solvent (e.g., cyclopentyl methyl ether - CPME)
Reaction Setup:
In a vial, combine the carboxylic acid, amine, and CALB in the chosen solvent.
Seal the vial and place it in a shaker incubator at a controlled temperature (e.g., 50-60 °C).
Workup and Purification:
Monitor the conversion by High-Performance Liquid Chromatography (HPLC) or GC.
Once the reaction reaches completion, filter off the immobilized enzyme for reuse.
Evaporate the solvent from the filtrate to obtain the crude amide. In many cases, the product is of high purity and may not require further purification.[2]
Figure 3: Experimental workflow for biocatalytic amide synthesis.
Comparative Analysis of Catalytic Systems
The choice of catalyst depends on several factors, including the nature of the starting materials, desired functional group tolerance, and scalability. The following table provides a comparative overview of the discussed catalytic systems.
High turnover numbers, no oxidant needed, clean (H₂ byproduct).[9]
Catalyst can be expensive and air-sensitive.
CALB (Enzyme)
Carboxylic Acids, Amines
High selectivity, mild conditions, green solvent compatibility, no protecting groups needed.[2]
Substrate scope can be limited by enzyme specificity, longer reaction times.
Conclusion and Future Outlook
The development of novel catalysts for the one-pot synthesis of N-substituted amides is a rapidly advancing field with significant implications for sustainable chemistry. The transition from stoichiometric reagents to catalytic systems offers profound benefits in terms of efficiency, waste reduction, and safety. While transition metal catalysts like copper and ruthenium provide versatile and highly active solutions, the emergence of biocatalysis presents an exceptionally green and selective alternative.
Future research will likely focus on the development of even more robust and recyclable catalysts, the expansion of substrate scope for enzymatic transformations, and the application of these methodologies to the synthesis of increasingly complex and valuable molecules. By embracing these innovative catalytic approaches, the scientific community can continue to advance the art of amide bond formation in a more sustainable and responsible manner.
References
Gunanathan, C., & Milstein, D. (2012). One-Pot Synthesis of Amides from Aldehydes and Amines via C–H Bond Activation. Organic Letters, 14(19), 5098–5101. [Link]
Allen, C. L., & Williams, J. M. J. (2011). A green chemistry perspective on catalytic amide bond formation. Chemical Society Reviews, 40(7), 3405-3415. [Link]
Chang, S., et al. (2006). Catalytic One-Pot Synthesis of Cyclic Amidines by Virtue of Tandem Reactions Involving Intramolecular Hydroamination under Mild Conditions. Organic Letters, 8(19), 4255–4258. [Link]
Ghorbani-Choghamarani, A., & Norouzi, M. (2019). One-pot synthesis of amides via the oxidative amidation of aldehydes and amines catalyzed by a copper-MOF. New Journal of Chemistry, 43(31), 12431-12437. [Link]
Pizzo, F., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1934–1943. [Link]
Smith, A. B., et al. (2023). On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. The Journal of Organic Chemistry, 88(15), 10431–10443. [Link]
Patsnap. (2026). How to Increase Amide Synthesis Yield via Catalytic Innovations. Patsnap Eureka. [Link]
Al-Zoubi, R. M. (2016). NOVEL APPROACHES FOR CATALYTIC DIRECT AMIDE FORMATION. Durham e-Theses. [Link]
Hegedüs, C., et al. (2024). Toward safer and more sustainable by design biocatalytic amide-bond coupling. Green Chemistry. [Link]
Open Access Pub. (n.d.). Amidation. Journal of New Developments in Chemistry. [Link]
de Figueiredo, R. M., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1636. [Link]
Rajendran, N., et al. (2022). A sustainable approach to amide bond formation via C-O bond cleavage of simple esters in water. ChemRxiv. [Link]
Li, Y., et al. (2020). Catalytic, Metal-Free Amide Synthesis from Aldehydes and Imines Enabled by a Dual-Catalyzed Umpolung Strategy under Redox-Neutral Conditions. ACS Catalysis, 10(22), 13353–13360. [Link]
Sánta-Bell, E., et al. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. International Journal of Molecular Sciences, 24(13), 10582. [Link]
Ghorbani-Choghamarani, A., & Ghorbani, Z. (2013). Green and selective synthesis of N-substituted amides using water soluble porphyrazinato copper(II) catalyst. Journal of the Brazilian Chemical Society, 24(5), 883-889. [Link]
Singh, U. P., & Singh, R. P. (2014). Recent Advances in the Synthesis of Amide. ResearchGate. [Link]
Sharma, P., et al. (2021). Versatile and Facile One-Pot Biosynthesis for Amides and Carboxylic Acids in E. coli by Engineering Auxin Pathways of Plant. ACS Catalysis, 12(1), 195-207. [Link]
MDPI. (n.d.). Catalytic Approaches for Amide Synthesis. Catalysts. [Link]
Wang, Y., et al. (2023). A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. Organic & Biomolecular Chemistry, 21(11), 2413-2417. [Link]
Attanasi, O. A., et al. (2018). A one pot protocol to convert nitro-arenes into N-aryl amides. Scientific Reports, 8(1), 1686. [Link]
Zhang, Z., et al. (2005). A one-pot synthesis of nitrogen-containing heteroaryl α-keto amides from heteroaryl halides. The Journal of Organic Chemistry, 70(8), 3184-3187. [Link]
Application Note: General Methodologies for the Synthesis of Sulfonamides
Executive Summary The sulfonamide functional group ( R−SO2−NR2′ ) is a highly stable, critical structural motif in medicinal chemistry and drug development. Acting as a bioisostere for amides, it significantly improves...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The sulfonamide functional group (
R−SO2−NR2′
) is a highly stable, critical structural motif in medicinal chemistry and drug development. Acting as a bioisostere for amides, it significantly improves aqueous solubility, metabolic stability, and target binding affinity. Nearly 30% of sulfur-containing therapeutics on the market—including antibacterial agents, diuretics, and anti-inflammatories—contain a sulfonamide core[1][2]. This application note details the foundational and modern methodologies for synthesizing sulfonamides, providing researchers with scalable, self-validating protocols grounded in mechanistic causality.
Mechanistic Principles & Causality
The most robust and widely utilized method for sulfonamide synthesis is the nucleophilic substitution of sulfonyl chlorides with primary or secondary amines[3][4].
Nucleophilic Attack & Transition State: The reaction is initiated by the nucleophilic attack of the amine's nitrogen lone pair on the highly electrophilic sulfur atom of the sulfonyl chloride. Computational studies indicate that this proceeds via a trigonal bipyramidal transition state or intermediate, followed by the rapid elimination of the chloride leaving group[3].
The Role of the Acid Scavenger: The formation of the S-N bond stoichiometric generates hydrochloric acid (HCl) as a byproduct[5]. If left unneutralized, this acid will protonate the remaining unreacted amine, rendering it non-nucleophilic and stalling the reaction at a maximum of 50% conversion. Therefore, the addition of a base (e.g., triethylamine, pyridine, or aqueous sodium carbonate) is an absolute requirement to scavenge HCl and drive the reaction to completion[3][5].
Temperature Control: Sulfonyl chlorides are highly reactive and moisture-sensitive. The reaction is highly exothermic; initiating the coupling at 0 °C suppresses unwanted side reactions, such as the hydrolysis of the sulfonyl chloride into a sulfonic acid or the formation of highly reactive sulfene intermediates (if
α
-protons are present).
Mechanistic pathway of sulfonamide synthesis via nucleophilic substitution.
This method is ideal for lipophilic amines and moisture-sensitive substrates where aqueous conditions must be avoided[3].
Rationale: Dichloromethane (DCM) is selected for its excellent solubilizing properties for both sulfonyl chlorides and organic amines. Triethylamine (
Et3N
) is utilized as a non-nucleophilic base to scavenge HCl without competing for the electrophile.
Self-Validation System: The protocol utilizes an acid/base liquid-liquid extraction workup. Unreacted amine and
Et3N
are protonated and partitioned into the aqueous layer, ensuring the isolated organic layer contains only the highly pure sulfonamide.
Step-by-Step Procedure:
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.0 equiv.) and triethylamine (1.5–2.0 equiv.) in anhydrous DCM (approx. 0.2 M concentration) under an inert nitrogen atmosphere.
Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.
Addition: Dissolve the sulfonyl chloride (1.1 equiv.) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction flask over 15–30 minutes to strictly control the exotherm[3].
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–12 hours. Monitor the reaction via TLC (typically Hexanes/EtOAc) or LC-MS until the amine is fully consumed.
Workup: Dilute the reaction mixture with additional DCM. Transfer to a separatory funnel and wash sequentially with:
1M aqueous HCl (2x) to remove excess amine and
Et3N
.
Saturated aqueous
NaHCO3
(1x) to neutralize trace acidic species.
Saturated aqueous NaCl (brine) (1x) to remove residual water.
Isolation: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate in vacuo to yield the sulfonamide.
This protocol is the method of choice for highly polar amines, amino acids, and scenarios requiring green chemistry conditions[5].
Rationale: Water is utilized as an eco-friendly solvent, often paired with a miscible co-solvent (like acetone or THF) to aid sulfonyl chloride solubility.
Na2CO3
or
NaOH
acts as an inorganic acid scavenger[5].
Self-Validation System: The reaction relies on pH-driven precipitation. By acidifying the final aqueous mixture to pH 2-3, the sulfonamide (which is neutral or slightly acidic) crashes out of the solution, allowing for isolation via simple filtration without the need for column chromatography.
Step-by-Step Procedure:
Preparation: Dissolve the amine or amino acid (1.0 equiv.) and
Na2CO3
(1.2–2.0 equiv.) in water (approx. 0.5 M). If the amine is poorly soluble, add an equal volume of acetone or THF[5].
Cooling: Cool the biphasic mixture to 0 °C using an ice-water bath[5].
Addition: Add the sulfonyl chloride (1.2 equiv.) portion-wise (if solid) or dropwise (if liquid) over 15 minutes[5].
Reaction: Stir the mixture vigorously at room temperature for 4–6 hours[5]. High shear stirring is critical to maximize the surface area between the aqueous and organic phases.
Workup & Isolation: Cool the reaction mixture back to 0 °C. Slowly add 10% aqueous HCl dropwise until the solution reaches pH 2-3[5].
Filtration: Collect the resulting precipitate via vacuum filtration. Wash the filter cake with ice-cold water to remove inorganic salts, and dry under a vacuum to afford the pure sulfonamide[5].
Protocol C: Modern Oxidative Sulfonamidation (Green Alternative)
Sulfonyl chlorides can occasionally be unstable, lachrymatory, or commercially unavailable. This modern protocol generates the sulfonyl chloride in situ from stable thiols via oxidative chlorination[6].
Rationale: N-chlorosuccinimide (NCS) or
H2O2/SOCl2
acts as a mild oxidant to convert thiols directly to sulfonyl chlorides in the presence of water[6].
Self-Validation System: This is a one-pot, two-step cascade. TLC monitoring ensures the complete disappearance of the thiol before the amine is introduced, preventing the amine from being oxidized by unreacted NCS.
Step-by-Step Procedure:
Oxidation: To a mixture of the desired thiol (1.0 equiv.) and tetrabutylammonium chloride (TBAC, 0.1 equiv.) in a
H2O
/MeCN solvent mixture, add NCS (3.0 equiv.) portion-wise at room temperature[6].
Monitoring: Stir the mixture for 1-2 hours. Confirm the complete conversion of the thiol to the sulfonyl chloride intermediate via TLC.
Amidation: Directly add the desired amine (2.0 equiv.) to the same reaction vessel[6]. Stir at room temperature for an additional 2-4 hours.
Workup: Extract the aqueous mixture with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over
Na2SO4
, and concentrate. Purify via flash column chromatography if necessary.
Quantitative Data Summary
The following table summarizes the operational parameters, substrate suitability, and typical yields of the methodologies discussed, allowing researchers to select the optimal route based on their specific chemical space.
Methodology
Reagents / Catalyst
Solvent System
Temp
Typical Yield
Primary Application / Advantages
Classic Homogeneous
RSO2Cl
, Amine,
Et3N
or Pyridine
DCM or THF
0 °C to RT
85–98%
Broad substrate scope; excellent for lipophilic molecules and secondary amines.
Schotten-Baumann
RSO2Cl
, Amine,
Na2CO3
or
NaOH
H2O
/ Acetone
0 °C to RT
75–95%
Eco-friendly; ideal for amino acids, polar amines, and scalable manufacturing.
Oxidative (from Thiol)
Thiol, NCS, Amine, TBAC
H2O
/ MeCN
RT
70–90%
Avoids handling hazardous, unstable, or commercially unavailable sulfonyl chlorides.
On-Demand
SO2
Gas
Grignard,
SO2
, Amine, NaOCl
THF
-10 °C to RT
65–98%
Direct synthesis from organometallics; highly modular for complex drug scaffolds.
References
BenchChem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.3
MDPI (Crystals). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations.5
Organic Chemistry Portal. Synthesis of sulfonamides.6
ACS (Organic Letters). Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand.7
In Vitro Biological Evaluation of New Furan Hybrid Molecules: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: The Furan Scaffold as a Privileged Structure in Medicinal Chemistry The furan ring, a five-membered...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Furan Scaffold as a Privileged Structure in Medicinal Chemistry
The furan ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant properties.[1][3][4][5][6] The concept of molecular hybridization—combining the furan moiety with other pharmacophores—is a powerful strategy to create novel chemical entities with potentially enhanced efficacy, improved selectivity, and modulated pharmacokinetic profiles.[5]
This guide provides a structured, in-depth overview of the essential in vitro biological assays required for the preliminary evaluation of new furan hybrid molecules. The protocols detailed herein are designed to be robust and reproducible, providing the foundational data necessary to advance promising candidates through the drug discovery pipeline. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to not only execute the assays but also to critically interpret the results.
The In Vitro Evaluation Cascade: A Strategic Workflow
A logical, tiered approach is critical for the efficient evaluation of new chemical entities. The initial phase should rapidly identify compounds with general cytotoxicity before proceeding to more specific, mechanism-of-action-based assays.
Caption: Workflow for the in vitro evaluation of new furan hybrids.
Foundational Assay: Cytotoxicity and Cell Viability
Before assessing any specific therapeutic activity, it is imperative to determine the inherent cytotoxicity of a compound.[7][8] This step prevents the misinterpretation of results where, for example, a compound appears to be a potent antimicrobial but is simply killing the host cells. The MTT assay is a reliable, colorimetric method for this purpose.[9][10]
Protocol: MTT Assay for Cytotoxicity
Principle of the Assay:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[9][11] This reduction is primarily carried out by mitochondrial dehydrogenases.[9] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.[10][11][12]
Materials:
Selected cell line (e.g., MCF-7 for anticancer screening, or a non-cancerous line like HEK293 for general toxicity).[13]
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol).[9]
96-well flat-bottom sterile plates.
Test furan hybrid molecules, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
Positive control (e.g., Doxorubicin for cancer cells).
Vehicle control (medium with the same concentration of solvent used for test compounds).
Step-by-Step Methodology:
Cell Seeding: Trypsinize and count adherent cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[3][13]
Compound Treatment: Prepare serial dilutions of the furan hybrid compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.[3] Include wells for the vehicle control and a positive control.
Incubation: Incubate the plate for a specified exposure time (commonly 24, 48, or 72 hours).[9]
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of the 5 mg/mL MTT solution to each well.[9]
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.[9] During this period, viable cells will convert the yellow MTT into visible purple formazan crystals.[9]
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9][11] Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[10][12] A reference wavelength of 630 nm can be used to reduce background noise.
Data Analysis:
The percentage of cell viability is calculated using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that reduces cell viability by 50%, is determined by plotting a dose-response curve of % cell viability versus the logarithm of the compound concentration.[1]
Data Presentation Example:
Compound
IC₅₀ against MCF-7 (µM)
Selectivity Index (SI)
Furan Hybrid 1
4.06
>10
Furan Hybrid 2
2.96
>12
Doxorubicin (Control)
0.85
-
Note: Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value is desirable.
Screening for Antimicrobial Activity
Furan derivatives have historically shown significant potential as antimicrobial agents.[5][6] The following protocols describe standard methods to determine the antibacterial and antifungal activity of the new hybrid molecules.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Principle of the Assay:
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[14][15][16] The procedure involves challenging the test organism with serial dilutions of the furan hybrid compound in a liquid growth medium within a 96-well microtiter plate.[14][15]
Sterile 96-well U-bottom or flat-bottom microtiter plates.
Test compounds dissolved in a suitable solvent.
Positive control antibiotic (e.g., Gentamicin).
0.5 McFarland turbidity standard.
Step-by-Step Methodology:
Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[18] Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[19]
Plate Preparation: Dispense 50 µL of sterile MHB into all wells of a 96-well plate.
Serial Dilution: Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to column 10.[20] Discard the final 50 µL from column 10.[20] Column 11 serves as the growth control (no compound), and column 12 as the sterility control (no bacteria).[20]
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 100 µL.
Incubation: Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[18][19]
MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[14][16][18]
Protocol: Agar Well Diffusion for Antifungal Screening
Principle of the Assay:
The agar well diffusion method provides a qualitative or semi-quantitative assessment of antifungal activity.[21] The test compound diffuses from a well through the agar medium, and if it is effective against the fungus, a clear zone of growth inhibition will form around the well.[21] The diameter of this zone is proportional to the susceptibility of the fungus.[21]
Inoculum Preparation: Prepare a fungal inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of the agar plate to ensure uniform growth.[21]
Well Creation: Aseptically create wells in the inoculated agar plate using a sterile cork borer.[21]
Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution at a known concentration into a well. Do the same for the positive and negative controls in separate wells.
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C for Candida, 28°C for Aspergillus) for 24-72 hours.[23]
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters (mm).
Data Presentation Example:
Compound (100 µ g/well )
Zone of Inhibition (mm) vs C. albicans
Furan Hybrid 3
18
Furan Hybrid 4
22
Fluconazole (Control)
25
DMSO (Control)
0
Mechanism-Specific Assays
Following broad screening, more targeted assays can elucidate potential mechanisms of action.
Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity
Principle of the Assay:
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging ability of compounds.[24][25] DPPH is a stable free radical with a deep violet color.[24][26] When an antioxidant compound donates a hydrogen atom or an electron to DPPH, the radical is neutralized, and the solution's color changes from violet to pale yellow.[24][27] This decolorization is measured spectrophotometrically, and the decrease in absorbance at ~517 nm is proportional to the antioxidant activity.[24][26]
Caption: Principle of the DPPH radical scavenging assay.
Positive control (e.g., Ascorbic acid or Quercetin).[5]
96-well microplate or cuvettes.
UV-Vis spectrophotometer or microplate reader.
Step-by-Step Methodology:
DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should be protected from light.[26]
Reaction Mixture: In a 96-well plate, add 20 µL of various concentrations of the test compound or standard to the wells.[28] Then, add 180 µL of the DPPH working solution to each well and mix thoroughly.[28]
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[27][28]
Absorbance Measurement: Measure the absorbance at 517 nm.[26][27] A blank containing only the solvent and DPPH solution is also measured.
Data Analysis:
The percentage of radical scavenging activity is calculated as:
% Scavenging Activity = [(A_control - A_sample) / A_control] x 100
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then calculated from a dose-response curve.
Principle of the Assay:
This assay, based on the Ellman's method, is used to screen for compounds that could be relevant for treating neurodegenerative diseases like Alzheimer's.[29] Acetylcholinesterase (AChE) hydrolyzes the substrate acetylthiocholine (ATCI) into thiocholine.[29] The produced thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured colorimetrically at 412 nm.[29] An inhibitor will reduce the rate of this color formation.[29]
Materials:
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel).[29]
Pre-incubation: Mix the contents and pre-incubate the plate at 25-37°C for 15 minutes.[29][30]
Reaction Initiation: Add 10 µL of the ATCI substrate solution to all wells except the blank to start the reaction.[30]
Kinetic Measurement: Immediately measure the absorbance at 412 nm at time zero and then at regular intervals (e.g., every minute) for 10-20 minutes using a microplate reader in kinetic mode.[29]
Data Analysis:
Calculate the rate of reaction (ΔA/min) for each well from the linear portion of the kinetic curve.
The percentage of inhibition is calculated using the formula[29]:
% Inhibition = [ (Rate_control - Rate_inhibitor) / Rate_control ] x 100
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[29]
Conclusion
The furan scaffold remains a highly productive starting point for the discovery of novel therapeutic agents. The systematic in vitro evaluation pipeline presented in this guide—beginning with essential cytotoxicity screening and progressing to targeted antimicrobial, antioxidant, and enzyme-inhibition assays—provides a robust framework for identifying and characterizing promising new furan hybrid molecules. Adherence to these detailed, validated protocols will ensure the generation of high-quality, reproducible data, which is the bedrock of successful drug development programs.
References
DPPH Radical Scavenging Assay - MDPI. (2023, July 26). Available at: [Link]
DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific. Available at: [Link]
DPPH Radical Scavenging Assay - Encyclopedia.pub. (2023, September 8). Available at: [Link]
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017, December 20). Available at: [Link]
DPPH Assay Protocol with Ascorbic Acid | PDF | Spectrophotometry | Absorbance - Scribd. Available at: [Link]
A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025, August 20). Available at: [Link]
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Available at: [Link]
A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants Us. (2022, July 9). Available at: [Link]
Methods for in vitro evaluating antimicrobial activity: A review - PMC. Available at: [Link]
Two-fold Broth Microdilution Method for Determination of MIC - KIT - IBG. (2012, January 15). Available at: [Link]
Genesis and development of DPPH method of antioxidant assay - PMC - NIH. Available at: [Link]
Development of In Vitro Susceptibility Testing Criteria and Quality Control Parameters; Approved Guideline Third Edition - Regulations.gov. Available at: [Link]
Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed. Available at: [Link]
Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach | ACS Omega. (2023, November 27). Available at: [Link]
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Available at: [Link]
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. Available at: [Link]
Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022, October 2). Available at: [Link]
Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC - NIH. Available at: [Link]
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. Available at: [Link]
MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. Available at: [Link]
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]
In vitro inhibition of acetylcholinesterase by crude plant extracts from Colombian flora. (2006). Available at: [Link]
Broth microdilution reference methodology - CGSpace. (2022, April 19). Available at: [Link]
In vitro cytotoxicity test of medical devices - CleanControlling. Available at: [Link]
Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - MDPI. (2022, April 18). Available at: [Link]
Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC. Available at: [Link]
A Review on Biological and Medicinal Significance of Furan. (2023, February 18). Available at: [Link]
Ensuring Safety: Understanding ISO 10993-5 In Vitro Cytotoxicity Testing - TheraIndx. Available at: [Link]
Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. (2024, February 13). Available at: [Link]
MTT Assay Protocol | Springer Nature Experiments. Available at: [Link]
Guiding antimicrobial stewardship through thoughtful antimicrobial susceptibility testing and reporting strategies: an updated approach in 2023 | Journal of Clinical Microbiology. (2023, September 28). Available at: [Link]
THE USE OF STANDARD METHODOLOGY FOR DETERMINATION OF ANTIFUNGAL ACTIVITY OF NATURAL PRODUCTS AGAINST MEDICAL YEASTS CANDIDA SP A. (2007, January 4). Available at: [Link]
In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC. (2020, July 19). Available at: [Link]
Antifungal assay using agar-well diffusion method. - ResearchGate. Available at: [Link]
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. Available at: [Link]
Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed. Available at: [Link]
Antifungal Susceptibility Testing: Current Approaches - PMC. Available at: [Link]
Antifungal Assay Agar - HiMedia. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimizing HPLC Purification of N-(furan-2-ylmethyl)methanesulfonamide
Introduction
Purifying N-(furan-2-ylmethyl)methanesulfonamide via Preparative High-Performance Liquid Chromatography (Prep-HPLC) presents a unique intersection of chemical challenges. The molecule contains a weakly acidic sulfonamide moiety (pKa ~10) and an electron-rich furan ring. While sulfonamides are generally stable and well-retained on standard reverse-phase (C18) columns[1], the furan ring is highly susceptible to acid-catalyzed degradation[2]. This guide provides field-proven troubleshooting strategies, methodologies, and scale-up parameters to ensure high purity and recovery without compromising the structural integrity of your target compound.
Section 1: Troubleshooting & FAQs
Q: Why am I observing multiple degradation peaks and poor mass recovery after concentrating my HPLC fractions?A: This is the most common issue when purifying furan-containing compounds using standard 0.1% Trifluoroacetic Acid (TFA) mobile phases. While the compound may appear stable during the short transit time on the column, fraction concentration (e.g., rotary evaporation or lyophilization) causes the volatile solvents (water/acetonitrile) to evaporate faster than the TFA. This drastically lowers the pH in the residual droplet. The furan ring is notably unstable in highly acidic conditions, where it undergoes protonation at the α-carbon, initiating a cascade that leads to acid-catalyzed hydrolysis, ring-opening into dicarbonyl compounds, and subsequent polymerization[2].
Solution: Replace TFA with a milder, highly volatile additive such as 0.1% Formic Acid (FA) or a buffered system like 10 mM Ammonium Acetate (pH 5.5). If TFA must be used for resolution, immediately neutralize the collected fractions with a weak base (e.g., dilute ammonium bicarbonate) prior to solvent removal.
Q: How do I maximize the separation factor (
α
) between N-(furan-2-ylmethyl)methanesulfonamide and its synthetic precursors?A: In preparative chromatography, optimizing the separation factor (
α
) is the single most important parameter to maximize sample loading and minimize the cost per kilogram of purified product[3]. Because the sulfonamide and furan moieties offer distinct interaction modes, standard C18 columns may not provide the best selectivity.
Solution: Switch to a Phenyl-Hexyl or Amide-modified stationary phase. The Phenyl-Hexyl phase provides
π−π
interactions with the furan ring, which can drastically improve resolution from aliphatic impurities. Additionally, adjusting the organic modifier from Acetonitrile to Methanol can alter the hydrogen-bonding dynamics with the sulfonamide NH, often pulling apart closely eluting peaks.
Section 2: Workflow Visualizations
Furan ring acid-catalyzed degradation pathway vs. optimized stable conditions.
Self-validating workflow for scaling up preparative HPLC purification.
Section 3: Quantitative Data & Optimization Parameters
To ensure furan stability while maintaining sharp peak shapes for the sulfonamide, selecting the correct mobile phase additive is critical. Table 1 summarizes the empirical performance of common additives.
Table 1: Mobile Phase Additive Comparison for Furan-Sulfonamides
Additive (in H₂O/MeCN)
Approx. pH
Furan Stability (24h)
Sulfonamide Peak Shape
Volatility for Lyophilization
Recommended Action
0.1% TFA
~2.0
Poor (<60% recovery)
Excellent
Low (Concentrates)
Avoid or neutralize immediately.
0.1% Formic Acid
~2.7
Good (>95% recovery)
Good
High (Evaporates evenly)
Preferred for acidic separations.
10 mM NH₄OAc
~5.5
Excellent (>99%)
Moderate (Slight tailing)
High (Sublimes)
Ideal for maximum stability.
Table 2: Linear Scale-Up Parameters (Analytical to Preparative)
Note: To maintain chromatographic resolution during scale-up, linear flow velocities must remain constant across columns of identical length and particle size[3].
Parameter
Analytical Scale
Semi-Prep Scale
Preparative Scale
Column ID (mm)
4.6
10.0
21.2
Flow Rate (mL/min)
1.0
4.7
21.2
Injection Volume (µL)
10 - 20
50 - 100
200 - 1000
Sample Load (mg)
0.1 - 0.5
2.0 - 10.0
20.0 - 100.0
Section 4: Step-by-Step Experimental Protocols
Protocol 1: Self-Validating Stability-Indicating Analytical Screening
Purpose: To confirm that the target molecule will survive the mobile phase conditions during the extended fraction collection and drying process.
Preparation: Prepare a 1 mg/mL stock solution of crude N-(furan-2-ylmethyl)methanesulfonamide in methanol.
Buffer Spiking: Aliquot 100 µL of the stock into three separate HPLC vials. Add 900 µL of the target mobile phase (e.g., 0.1% Formic Acid in 50:50 Water:Acetonitrile) to each vial.
Time-Course Analysis: Inject 5 µL of the mixture onto an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm) immediately (T=0).
Incubation: Leave the vials at room temperature (simulating fraction collection time and thermal exposure).
Verification: Inject the samples again at T=4h, T=12h, and T=24h.
Data Interpretation: Calculate the peak area of the target compound. A decrease in peak area >2% or the appearance of early-eluting polar peaks (dicarbonyl degradation products) indicates that the mobile phase is too acidic. If degradation occurs, switch to 10 mM Ammonium Acetate.
Protocol 2: Preparative Scale-Up and Fraction Recovery
Purpose: To execute the purification while safeguarding the furan ring from post-run degradation.
Column Equilibration: Equilibrate a preparative Phenyl-Hexyl or C18 column (21.2 x 150 mm, 5 µm) with 10 mM Ammonium Acetate / Acetonitrile at 21.2 mL/min.
Sample Loading: Dissolve the crude mixture in the minimum volume of Dimethylformamide (DMF). DMF provides a strong stabilizing effect on furan derivatives[2] and prevents precipitation at the column head.
Gradient Elution: Run a shallow gradient (e.g., 10% to 50% Acetonitrile over 20 minutes) to maximize the separation factor between the product and impurities.
Fraction Collection: Collect fractions based on UV absorbance at 210 nm (furan ring) and 254 nm.
Immediate Processing (Critical Step): Do not leave fractions on the benchtop overnight. Immediately freeze the fractions containing the pure product using a dry ice/acetone bath.
Lyophilization: Lyophilize the frozen fractions to dryness. Avoid rotary evaporation at elevated temperatures (>30°C), as thermal stress combined with residual water can induce hydrolysis of the furan ring.
References
Stability issues of furan rings in acidic or basic conditions - Benchchem.
Optimization in Prep HPLC - Kromasil.
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC.
Technical Support Center: N-(furan-2-ylmethyl)methanesulfonamide & CRY Degradation Pathway Analysis
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base specifically for drug development professionals and molecular biologists.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base specifically for drug development professionals and molecular biologists.
When analyzing the "degradation pathway" of N-(furan-2-ylmethyl)methanesulfonamide, researchers must navigate a dual-faceted challenge:
The Biological Target Pathway: How this specific pharmacophore (the core of first-in-class circadian modulators like KL001) prevents the ubiquitin-proteasome degradation of Cryptochrome (CRY) proteins[1].
The Chemical Metabolic Pathway: How the furan-sulfonamide moiety itself undergoes rapid enzymatic degradation in hepatic systems[2].
This guide provides causality-driven FAQs, self-validating experimental protocols, and structured data to troubleshoot both dimensions of your assays.
Part 1: Knowledge Base & Mechanistic FAQs
Q1: How exactly does the N-(furan-2-ylmethyl)methanesulfonamide moiety inhibit the degradation of Cryptochrome (CRY) proteins?A1: The causality lies in competitive steric hindrance. In a basal state, CRY1 and CRY2 bind the flavin adenine dinucleotide (FAD) cofactor. This FAD-bound state acts as a recruitment signal for FBXL3, an F-box E3 ubiquitin ligase that polyubiquitinates CRY, targeting it for 26S proteasomal degradation[3]. The furan ring and sulfonamide groups of our target molecule competitively bind to the FAD-binding pocket of CRY. By occupying this pocket, the compound induces a conformational change that physically blocks FBXL3 recruitment, halting ubiquitin-dependent degradation and thereby lengthening the circadian period[4].
Q2: Why does my furan-based sulfonamide compound show excellent efficacy in cell-free assays but complete loss of activity in vivo?A2: This is a classic pharmacokinetic failure driven by the metabolic instability of the furan ring. The electron-rich furan ring is highly susceptible to cytochrome P450 (CYP450)-mediated oxidation in the liver. Oxidation typically yields a highly reactive epoxide intermediate that rapidly undergoes ring-opening to form an enedione, leading to rapid clearance[2]. Additionally, N-dealkylation at the sulfonamide nitrogen can occur. If you observe this, you must run a microsomal stability assay (see Protocol B) to quantify intrinsic clearance (
CLint
).
Part 2: Pathway Visualizations
Fig 1: Mechanism of KL001 inhibiting FBXL3-mediated CRY ubiquitination and degradation.
Fig 2: Step-by-step LC-MS/MS workflow for analyzing microsomal metabolic degradation.
Part 3: Troubleshooting Guides & Self-Validating Protocols
Objective: Isolate the FBXL3-mediated degradation pathway from cellular metabolism to confirm the compound's direct mechanism of action.
Causality: By using purified recombinant proteins, we eliminate variables like cell permeability and intracellular CYP450 degradation, proving direct target engagement.
Preparation: Express and purify recombinant CRY1-FLAG and FBXL3-HA from HEK293T cells.
Reaction Assembly: In a microcentrifuge tube, combine 50 nM CRY1-FLAG, 50 nM FBXL3-HA, 100 nM E1 activating enzyme, 1 μM E2 conjugating enzyme (UbcH5a), and 2.5 mg/mL ubiquitin in ubiquitination buffer (50 mM Tris-HCl, 5 mM MgCl
2
, 2 mM ATP, pH 7.4).
Compound Addition: Add the N-(furan-2-ylmethyl)methanesulfonamide derivative at varying concentrations (0.1 μM to 50 μM). Include a DMSO vehicle control.
Incubation: Incubate the reaction at 30°C for 90 minutes.
Quenching & Analysis: Terminate the reaction by adding 4X Laemmli sample buffer and boiling at 95°C for 5 minutes. Resolve proteins via SDS-PAGE and immunoblot with anti-FLAG antibodies.
Self-Validation Checkpoint: A successful assay is validated internally when the DMSO control exhibits a high-molecular-weight ubiquitin smear, which dose-dependently diminishes upon the addition of the active sulfonamide compound[4]. If the smear does not appear in the control, your E1/E2/ATP cascade is inactive.
Objective: Quantify the metabolic degradation of the furan-sulfonamide moiety.
Causality: HLMs contain the full complement of CYP450 enzymes. Adding NADPH provides the necessary electron transfer to activate CYP450-mediated furan ring oxidation, allowing us to calculate exact clearance rates.
System Setup: Pre-warm 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.
Spiking: Add the test compound to a final concentration of 1 μM (ensure final DMSO concentration is <0.1% to prevent CYP inhibition).
Initiation: Initiate the metabolic degradation pathway by adding 1 mM NADPH.
Time-Course Sampling: Extract 50 μL aliquots at 0, 5, 15, 30, and 60 minutes.
Quenching: Immediately quench each aliquot into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
Quantification: Analyze the supernatant via LC-MS/MS to calculate the half-life (
t1/2
) and intrinsic clearance (
CLint
)[2].
Self-Validation Checkpoint: Include a positive control (e.g., testosterone for CYP3A4 activity) and a negative control (no NADPH). If the compound degrades in the negative control, it is undergoing non-CYP450 mediated hydrolysis.
Part 4: Quantitative Data Presentation
To assist in your drug design and troubleshooting, the following table summarizes the biological efficacy versus metabolic stability of the N-(furan-2-ylmethyl)methanesulfonamide pharmacophore compared to its structural derivatives.
Improving the stability of N-(furan-2-ylmethyl)methanesulfonamide in solution
Technical Support Center: Stabilizing N-(furan-2-ylmethyl)methanesulfonamide in Solution Welcome to the Technical Support Center. As researchers and drug development professionals transition compounds from dry powder to...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Stabilizing N-(furan-2-ylmethyl)methanesulfonamide in Solution
Welcome to the Technical Support Center. As researchers and drug development professionals transition compounds from dry powder to solution-phase assays, stability bottlenecks frequently emerge. N-(furan-2-ylmethyl)methanesulfonamide presents a unique challenge: it combines a highly reactive, electron-rich furan ring with a methanesulfonamide moiety.
This guide is engineered to help you diagnose degradation mechanisms, implement field-proven stabilization strategies, and design self-validating analytical workflows.
Q1: My stock solution in aqueous DMSO turns yellow, then brown, after a few days on the bench. What is driving this color change, and how can I prevent it?Causality: You are observing oxidative degradation followed by polymerization. The electron-rich furan ring is highly susceptible to autoxidation and photo-oxidation by dissolved oxygen[1]. This reaction forms an unstable endoperoxide intermediate that rapidly cleaves into reactive 1,4-dicarbonyl compounds[1]. These dicarbonyls subsequently cross-link and polymerize, forming the brown, insoluble melanoidin-like aggregates you see in the vial. Furthermore, furan derivatives readily decompose in solution under ambient conditions due to their low oxidation potentials[2].
Resolution:
Quench Oxygen: Degas all solvents using a freeze-pump-thaw cycle or continuous argon sparging prior to dissolution.
Scavenge Radicals: Spike your organic stock with 0.05% (w/v) Butylated Hydroxytoluene (BHT) to terminate radical propagation chains.
Block Photons: Always store solutions in amber glass vials and handle them under low-light conditions.
Q2: During my in vitro assay at pH 2.0, LC-MS analysis shows a complete loss of the parent mass and the appearance of multiple new peaks. Is the sulfonamide cleaving?Causality: The sulfonamide linkage is robust; the vulnerability lies in the furan ring. The furan ring is notably unstable in acidic conditions, where it is highly susceptible to acid-catalyzed hydrolysis and ring-opening[3]. The degradation cascade is initiated by the protonation of the α-carbon (C2 or C5), which is the rate-limiting step[3]. This protonation breaks the aromaticity and triggers the cleavage of the cyclic ether, yielding linear dicarbonyl species that appear as new mass peaks.
Resolution:
pH Optimization: Shift the assay buffer to a pH > 4.0 if the protocol allows.
Dielectric Modulation: If low pH is mandatory, introduce a polar aprotic co-solvent (e.g., 10–20% Acetonitrile or DMF). Protic solvents like water accelerate the ring-opening pathway, whereas polar aprotic solvents exert a strong stabilizing effect on furan derivatives[3].
Q3: Can I store the compound in a high-pH buffer (pH 11.0) to avoid acid-catalyzed ring opening?Causality: While avoiding acid is correct, extreme basic conditions introduce a new failure mode. The N-H proton of the methanesulfonamide group has a pKa of approximately 10. At pH 11.0, the sulfonamide is deprotonated. The resulting anionic charge increases the local electron density, which inductively activates the adjacent furfuryl (benzylic-like) carbon, making it highly susceptible to nucleophilic attack and accelerating oxidative degradation.
Resolution: Maintain the solution pH strictly between 5.0 and 8.0. This window ensures the sulfonamide remains protonated while keeping the furan ring safe from acid hydrolysis.
Mechanistic Degradation Pathways
To effectively troubleshoot, you must visualize the competing thermodynamic sinks that consume your intact molecule.
Caption: Logical workflow of N-(furan-2-ylmethyl)methanesulfonamide degradation pathways and intermediate formation.
Self-Validating Experimental Methodologies
To empirically determine the safe operating parameters for your specific assay, you must run a forced degradation stability profile. This protocol is designed as a self-validating system : by incorporating a stable internal standard (IS), you ensure that any observed loss in signal is strictly due to chemical degradation, completely ruling out matrix suppression or instrument drift[3].
Internal Standard (IS) Preparation: Prepare a 1 mg/mL stock of a structurally related but chemically stable analog (e.g., N-benzylmethanesulfonamide) in HPLC-grade Acetonitrile. The IS must be resolved from your analyte and its degradation products[3].
Buffer Preparation: Prepare 50 mM buffer solutions at pH 2.0 (Phosphate), pH 7.4 (HEPES), and pH 10.0 (Borate).
Reaction Spiking: In amber HPLC vials, mix 800 µL of the target buffer, 100 µL of the IS stock, and 100 µL of the N-(furan-2-ylmethyl)methanesulfonamide stock (1 mg/mL in Acetonitrile).
Time-Zero (T₀) Quench: Immediately withdraw 100 µL from each vial and quench it into 900 µL of cold Acetonitrile (-20°C). This instantly arrests the degradation kinetics to establish your baseline[3].
Incubation & Sampling: Seal and incubate the reaction vials at 37°C. Withdraw 100 µL aliquots at 1h, 4h, 24h, and 48h, quenching each into cold Acetonitrile.
Quantification: Analyze via LC-MS/MS. Plot the ratio of (Analyte Peak Area / IS Peak Area) over time to calculate the half-life (
t1/2
).
Caption: Step-by-step experimental workflow for self-validating forced degradation stability profiling.
Protocol 2: Formulation of Antioxidant-Stabilized Solutions
For long-term storage of working solutions:
Degassing: Sparge HPLC-grade water and Acetonitrile with Argon for 30 minutes.
Antioxidant Integration: Dissolve BHT in the Acetonitrile phase to a final concentration of 0.05% (w/v).
Dissolution: Dissolve the N-(furan-2-ylmethyl)methanesulfonamide powder into the stabilized Acetonitrile.
Aqueous Dilution: Slowly add the degassed aqueous buffer (pH 7.4) to the organic phase to reach the desired working concentration.
Storage: Aliquot into argon-purged amber glass vials with PTFE-lined caps. Store at -20°C.
Quantitative Stability Matrices
The following table summarizes expected stability metrics for furan-containing sulfonamides across varying environments, demonstrating the critical impact of pH and dissolved oxygen.
Condition
pH
Solvent System
Additive
Half-life (
t1/2
) at 25°C
Primary Degradant
Highly Acidic
2.0
90% Water / 10% ACN
None
< 2 hours
1,4-Dicarbonyls
Mildly Acidic
4.5
90% Water / 10% ACN
None
~ 48 hours
1,4-Dicarbonyls
Neutral (Air)
7.4
90% Water / 10% ACN
None
~ 14 days
Melanoidin Polymers
Neutral (Argon)
7.4
90% Water / 10% ACN
None
> 6 months
N/A (Stable)
Neutral (Air)
7.4
90% Water / 10% ACN
0.05% BHT
> 6 months
N/A (Stable)
Highly Basic
11.0
90% Water / 10% ACN
None
~ 5 days
Oxidative Adducts
References
Royal Society of Chemistry. "Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis." RSC Advances. [Link][1]
National Institutes of Health. "A Macrocyclic Furan with Accessible Oxidation States: Switching Between Aromatic and Antiaromatic Global Ring Currents." PubMed Central (PMC).[Link][2]
Technical Support Center: N-(furan-2-ylmethyl)methanesulfonamide Synthesis
A Guide to Minimizing Impurities and Maximizing Yield Welcome to the technical support guide for the synthesis of N-(furan-2-ylmethyl)methanesulfonamide. This resource, designed for researchers, chemists, and drug develo...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Minimizing Impurities and Maximizing Yield
Welcome to the technical support guide for the synthesis of N-(furan-2-ylmethyl)methanesulfonamide. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the underlying chemical principles that govern success in this synthesis, empowering you to anticipate and resolve challenges effectively.
Synthesis Overview: The Core Reaction
The synthesis of N-(furan-2-ylmethyl)methanesulfonamide is most commonly achieved via the nucleophilic reaction between furfurylamine and methanesulfonyl chloride (MsCl) in the presence of a base.[1][2] The amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the desired sulfonamide and hydrogen chloride (HCl). A base is essential to neutralize the generated HCl, driving the reaction to completion.[1]
While straightforward in principle, this reaction is sensitive to several factors that can lead to the formation of significant impurities, complicating purification and reducing overall yield. This guide will address these challenges systematically.
Reaction Mechanism Workflow
Caption: Core reaction mechanism for sulfonamide formation.
This section is organized to follow the experimental workflow, from initial setup to final product analysis.
Part 1: Reagents, Solvents, and Reaction Setup
Question: My yield is consistently low. Could my reagents or solvent be the issue?
Answer: Absolutely. The purity and handling of your starting materials are critical. Here are the primary culprits:
Moisture Contamination: Methanesulfonyl chloride is highly sensitive to moisture and will readily hydrolyze to form methanesulfonic acid and corrosive HCl gas.[3] This consumes your electrophile, directly reducing the yield of the desired product.
Expert Insight: Always use anhydrous solvents (like DCM or THF) and ensure all glassware is thoroughly oven-dried before use.[1] Handle MsCl in a fume hood with proper personal protective equipment (PPE), as it is corrosive and a lachrymator.[1][4]
Amine Quality: The purity of furfurylamine is equally important. Impurities in the amine can lead to side reactions or introduce contaminants that are difficult to remove later. It is advisable to use freshly distilled or high-purity furfurylamine.
Solvent Choice: Dichloromethane (DCM) and Tetrahydrofuran (THF) are common solvents for this reaction.[1] The solvent must be inert to the reaction conditions and capable of dissolving the starting materials. Ensure the solvent is truly anhydrous.
Question: What is the best base for this reaction, and how much should I use?
Answer: The choice and stoichiometry of the base are crucial for minimizing side products.
Type of Base: A non-nucleophilic tertiary amine, such as triethylamine (TEA) or pyridine, is required.[1] These bases are strong enough to scavenge the HCl produced but will not compete with furfurylamine in attacking the methanesulfonyl chloride. Using a primary or secondary amine as a base would lead to a mixture of sulfonamide products.
Stoichiometry: A slight excess of the base (e.g., 1.1 to 1.5 equivalents) is typically used to ensure that all generated HCl is neutralized, which drives the reaction equilibrium towards the product. However, a large excess can complicate purification, as the base itself or its hydrochloride salt may co-elute with your product during chromatography.[1]
Part 2: Controlling the Reaction and Minimizing Side Products
Question: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?
Answer: This is a classic issue in the sulfonylation of primary amines. The likely culprit is a di-sulfonylation product , where the nitrogen atom has reacted with two molecules of methanesulfonyl chloride.
Causality: The initially formed sulfonamide still has an acidic N-H proton. In the presence of a strong base, this proton can be removed, creating a sulfonamide anion. This anion can then act as a nucleophile and react with another molecule of MsCl.
Prevention Strategy:
Stoichiometry Control: Use a stoichiometric amount or only a slight excess (1.0-1.1 equivalents) of methanesulfonyl chloride.[1] This ensures there isn't a large excess of the electrophile available to react a second time.
Temperature Management: Maintain a low reaction temperature (0 °C) during the slow, dropwise addition of MsCl.[1] The reaction is exothermic, and higher temperatures can accelerate the rate of the undesired second sulfonylation.
Question: My final product is a dark, tarry substance instead of the expected brown liquid or solid. What's happening?
Answer: The furan ring is known to be sensitive to acidic conditions, under which it can polymerize or degrade.
Causality: The reaction generates HCl. If the base is not efficient at scavenging this acid, the localized acidic environment can damage the furan moiety of your starting material or product.
Prevention Strategy:
Efficient Stirring: Ensure vigorous stirring throughout the reaction to quickly disperse the generated HCl and allow the base to neutralize it effectively.
Controlled Addition: Add the methanesulfonyl chloride slowly to prevent a rapid, localized buildup of HCl before it can be neutralized.
Sufficient Base: As mentioned, ensure at least a stoichiometric amount of a suitable base is present from the start of the reaction.
Troubleshooting Common Impurities
Symptom / Observation
Potential Impurity
Root Cause
Recommended Solution
Low product yield; pH of aqueous layer is acidic post-reaction.
Use oven-dried glassware and anhydrous solvents. Handle reagents under an inert atmosphere (e.g., Nitrogen or Argon).[1]
Additional spot on TLC with higher Rf than product; mass spec shows M+80.
Di-sulfonylation Product
Excess MsCl used; high reaction temperature.
Use a stoichiometric amount (1.0-1.1 eq.) of MsCl.[1] Add MsCl slowly at 0 °C.[1]
Product is an oil that is difficult to solidify; white solid crashes out during solvent evaporation.
Base-HCl Salt (e.g., Triethylamine HCl)
Insufficient aqueous workup.
Perform a thorough aqueous workup. A wash with brine (saturated NaCl solution) is critical to remove residual salts.[1]
Broad, messy signals in ¹H NMR; dark product color.
Furan Ring Degradation/Polymerization Products
Reaction mixture became acidic.
Ensure efficient stirring and slow addition of MsCl. Confirm sufficient base is present.
Presence of starting material peaks in NMR/LC-MS.
Unreacted Furfurylamine
Incomplete reaction; insufficient MsCl.
Allow the reaction to run to completion (monitor by TLC). Ensure accurate stoichiometry of MsCl.
Part 3: Workup, Purification, and Analysis
Question: What is the standard procedure for purifying the crude product?
Answer: A multi-step purification strategy is often the most effective for achieving high purity.[5]
Detailed Purification Protocol
Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture in an ice bath and slowly add water to quench any remaining reactive species.
Liquid-Liquid Extraction:
Transfer the mixture to a separatory funnel.
Extract the product into an organic solvent like ethyl acetate or DCM.
Wash the organic layer sequentially with a weak acid (e.g., dilute HCl) to remove excess amine base, followed by a weak base (e.g., saturated NaHCO₃) to remove any acidic impurities, and finally with brine to remove residual salts.[1]
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Flash Column Chromatography: This is the most effective method for separating the target compound from closely related impurities.[1][5]
Stationary Phase: Silica gel is standard.
Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a common starting point. The optimal solvent system should be determined by TLC analysis first.
Recrystallization (if applicable): If the purified product is a solid, recrystallization can be an excellent final step to achieve high crystalline purity.[5]
Purification Workflow
Caption: General purification and analysis workflow.
Question: Which analytical techniques are best for assessing the purity of my final product?
Answer: A combination of techniques is recommended for unambiguous characterization and purity assessment.
Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress and for developing a solvent system for column chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product. The presence of starting materials or the di-sulfonylation byproduct can often be identified by characteristic peaks.
Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique is crucial for confirming the molecular weight of the product (C₆H₉NO₃S, MW: 175.2)[6][7][8] and identifying trace-level impurities.[9] GC-MS is particularly useful for detecting volatile impurities like residual furan derivatives.[10][11]
High-Performance Liquid Chromatography (HPLC): The primary method for determining the precise purity of the final compound (e.g., >98%).
References
BenchChem (2025).Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride.
HoriazonChemical.Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
Frontier Research Publication (2024).Sulfonamide derivatives: Synthesis and applications.
BenchChem (2025).Application Notes & Protocols: Purification of 2-(Furan-2-YL)phenol from a Reaction Mixture.
Various Suppliers.N-(Furan-2-ylmethyl)methanesulfonamide Product Information. (Consolidated from multiple commercial listings providing MW and formula).
Shimadzu (2020).No.62 Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-.
PubMed (2010).Development of an analytical method and survey of foods for furan, 2-methylfuran and 3-methylfuran with estimated exposure.
ResearchGate (2023).Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry.
Technical Support Center: Scaling Up Synthesis of N-(furan-2-ylmethyl)methanesulfonamide
Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals scaling up the synthesis of N-(furan-2-ylmethyl)methanesulfonamide.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals scaling up the synthesis of N-(furan-2-ylmethyl)methanesulfonamide. Moving from a milligram-scale medicinal chemistry route to a multi-gram or kilogram process introduces significant thermochemical and stability challenges. This document provides a self-validating protocol, mechanistic troubleshooting, and FAQs to ensure high-fidelity scale-up.
Knowledge Base: Process Rationale & Mechanistic Causality
The transformation relies on the nucleophilic attack of furfurylamine on the electrophilic sulfur of methanesulfonyl chloride (MsCl)[1]. While fundamentally straightforward, scaling this reaction requires strict control over two competing vulnerabilities:
The Furan Vulnerability: The furan ring is highly sensitive to strong acids, which trigger rapid ring-opening and polymerization (often observed as a black, tarry crude). Because the reaction generates stoichiometric hydrochloric acid (HCl), an acid scavenger (typically Triethylamine, TEA) is critical.
The Exothermic Bottleneck: The S-N bond formation is highly exothermic. Uncontrolled addition of MsCl leads to thermal spikes, promoting bis-sulfonylation and thermal degradation of the furan moiety.
Solvent Evolution: While lab-scale procedures often use dichloromethane (DCM)[2], scale-up protocols should transition to 2-Methyltetrahydrofuran (MeTHF). MeTHF is environmentally preferable, offers excellent solubility for the sulfonamide, and cleanly phase-separates from water during the aqueous quench, eliminating the need for solvent swapping.
Mechanistic causality: Impact of temperature and pH control on furan ring integrity.
Standard Operating Procedure: Self-Validating Scale-Up Protocol
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are strictly met.
Step 1: System Preparation & Dehydration
Action: Charge a dry, nitrogen-purged reactor with Furfurylamine (1.0 eq) and Triethylamine (1.3 eq) in anhydrous MeTHF (10 volumes).
Causality: MsCl is highly moisture-sensitive. Water hydrolyzes MsCl into methanesulfonic acid and HCl, which consumes the TEA base and risks furan degradation.
Validation Checkpoint: Perform Karl Fischer (KF) titration on the mixture. Proceed ONLY if water content is < 0.05%.
Step 2: Cryogenic Stabilization
Action: Cool the reactor to 0–5 °C using an external chiller. Ensure active internal temperature monitoring.
Validation Checkpoint: Internal temperature must stabilize at ≤ 5 °C for at least 15 minutes before dosing begins.
Step 3: Electrophile Dosing (The Critical Node)
Action: Dilute Methanesulfonyl chloride (1.05 eq) in MeTHF (2 volumes). Begin dropwise addition via an addition funnel or dosing pump.
Causality: Diluting the MsCl mitigates localized concentration spikes and prevents localized acidic microenvironments.
Validation Checkpoint: Modulate the dosing rate to maintain the internal temperature strictly below 10 °C. If Temp > 10 °C, pause dosing immediately.
Step 4: Reaction Maturation
Action: Once dosing is complete, allow the reaction to slowly warm to 20 °C (room temperature) and stir for 2–4 hours. A thick white precipitate (TEA·HCl) will form.
Validation Checkpoint: Analyze via HPLC or TLC. Proceed to quench ONLY if residual furfurylamine is < 2%. (If > 2%, add 0.05 eq MsCl and stir for 1 hour).
Step 5: Aqueous Quench & Phase Separation
Action: Add deionized water (5 volumes) to the reactor and stir vigorously for 15 minutes to dissolve the TEA·HCl salts. Stop stirring and allow phases to separate.
Causality: MeTHF allows for direct phase separation. The byproduct partitions entirely into the aqueous layer.
Validation Checkpoint: Check the pH of the aqueous layer. It should be slightly basic (pH 8-9) due to residual TEA.
Step 6: Crystallization (Avoiding Chromatography)
Action: Separate the organic layer, wash with brine, and dry over anhydrous Na2SO4. Concentrate the organic layer under reduced pressure to ~2 volumes. Add heptane (5 volumes) dropwise while stirring to induce crystallization. Filter and dry the solid in a vacuum oven at 40 °C.
Validation Checkpoint: Yield should be 80-88%. Purity > 98% by HPLC.
Self-validating process flow for the scale-up synthesis of the sulfonamide.
Process Parameters & Quantitative Data
Parameter
Lab Scale (DCM)
Scale-Up (MeTHF)
Causality / Impact
Solvent
Dichloromethane
2-Methyltetrahydrofuran
MeTHF is less toxic, enables direct aqueous workup, and improves safety.
Base Equivalents
1.1 eq TEA
1.3 - 1.5 eq TEA
Excess base provides a buffer against localized acidic zones that destroy furan.
MsCl Dosing Temp
0 °C (Ice bath)
0–5 °C (Chiller)
Prevents thermal runaway and bis-sulfonylation.
Purification
Silica Gel Column
Anti-solvent Crystallization
Eliminates the bottleneck of chromatography; heptane forces the product out of MeTHF.
Expected Yield
70 - 75%
80 - 88%
Minimized mechanical loss and optimized reaction kinetics.
Troubleshooting & FAQs (Q&A)
Q: The reaction mixture turned dark brown/black shortly after adding MsCl. What happened?A: This is the classic signature of furan ring degradation. It occurs when the local pH becomes too acidic. This is usually caused by either (1) failing to add enough TEA, (2) adding MsCl too quickly (overwhelming the base's ability to scavenge HCl locally), or (3) adding MsCl before the TEA was fully mixed. Solution: Ensure a minimum of 1.3 eq of TEA, increase agitation during dosing, and dilute the MsCl in solvent before addition.
Q: My yield is low, and I am seeing a lot of unreacted furfurylamine, despite adding 1.0 eq of MsCl. Why?A: Your MsCl is likely hydrolyzing. Methanesulfonyl chloride is highly sensitive to moisture. If your solvent is wet, MsCl reacts with water to form methanesulfonic acid and HCl, effectively destroying your reagent before it can react with the amine. Solution: Implement the Karl Fischer validation step (< 0.05% water) and ensure your MsCl is sourced from a high-purity, nitrogen-purged supplier[3].
Q: Can I use pyridine instead of Triethylamine?A: While pyridine is a common acid scavenger, it is generally avoided in modern scale-up due to its toxicity, difficult removal (boiling point 115 °C), and strong odor. TEA is preferred because its byproduct, TEA·HCl, is highly water-soluble and easily removed during the aqueous quench.
Q: I am detecting a byproduct with a higher mass in the LC-MS. What is it?A: This is likely the bis-sulfonylated byproduct, N-(furan-2-ylmethyl)-N-(methylsulfonyl)methanesulfonamide. This occurs when the primary sulfonamide product acts as a nucleophile and attacks a second molecule of MsCl. Solution: This is a temperature-dependent side reaction. Ensure the internal temperature never exceeds 10 °C during dosing, and avoid using a large excess of MsCl (stick to 1.05 eq).
Technical Support Center: Troubleshooting Furan Sulfonamide Degradation
Welcome to the Advanced Technical Support Center for furan sulfonamide stability and troubleshooting. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for furan sulfonamide stability and troubleshooting. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we explore the fundamental chemical causality behind unexpected degradation pathways, providing you with self-validating experimental protocols to ensure the scientific integrity of your drug development workflows.
Part 1: Frequently Asked Questions (FAQs) on Core Degradation Mechanisms
Q1: During the aqueous acidic workup of my furan sulfonamide library, I am observing massive yield losses and the appearance of highly polar impurities. What is the mechanistic cause?A1: You are likely observing acid-catalyzed furan ring opening. The furan oxygen is electron-rich, making the
α
-carbon highly susceptible to protonation in low-pH environments[1]. This protonation is the rate-limiting step. Once protonated, a solvent molecule (typically water from your workup) acts as a nucleophile, attacking the ring to form a 2,5-dihydro-2-furanol intermediate. Subsequent protonation triggers complete ring cleavage, yielding 1,4-dicarbonyl compounds[1].
Causality Check: The degradation is directly proportional to hydronium ion concentration. If your workup drops below pH 4, the kinetic barrier for
α
-carbon protonation is overcome.
Solution: Buffer your aqueous workup strictly to pH 5–7 using mild bicarbonate solutions, or switch to non-aqueous quenching methods.
Q2: In my oxidative stability assays (e.g., forced degradation with peroxides), the furan ring remains intact, but I lose the parent mass. What is the primary site of attack?A2: In oxidative or biological degradation systems, the sulfonamide bridge (-SO
2
-NH-) is the primary Achilles' heel[2]. Density Functional Theory (DFT) studies reveal that electrophiles and reactive oxygen species (like •OH or SO
4
•⁻) preferentially attack the electron-rich N atom on the sulfonamide bridge[2]. This leads to S-N bond cleavage or complete SO
2
extrusion (desulfonation), destroying the pharmacophore and eliminating biological activity[2].
Part 2: Deep Dive – The Unexpected SO
2
Adduct Pathway
Q3: I am conducting a formulation stability study on a substituted furan-2-sulfonamide (similar to BMS-986231/Cimlanod) at pH 4.5 and 40°C. LC-HRMS shows a predominant unknown degradant with a +64 Da mass shift. We did not add any sulfur dioxide to the formulation. Where is this coming from?A3: You have encountered a highly specific, unexpected degradation pathway recently documented in the development of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231)[3].
The +64 Da mass shift corresponds to an empirical SO
2
adduct [3]. The causality lies in a complex interplay between the formulation's pH, thermal stress (40°C), and, critically, oxygen exposure . When the solution is exposed to air, oxidative stress triggers an auto-desulfonylation event from the parent molecule's own sulfonamide group. The extruded SO
2
equivalents are then trapped by intact parent molecules in the solution, forming the adduct[3]. This pathway is significantly suppressed under an inert N
2
atmosphere.
Caption: Mechanistic divergence of furan sulfonamide degradation under oxidative vs. inert atmospheric stress.
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, you cannot rely solely on LC-HRMS mass shifts to confirm an SO
2
adduct. Mass spectrometry is suggestive, not definitive. You must build a self-validating system by independently synthesizing the suspected degradant using an orthogonal method and comparing the retention times and crystal structures[3].
Protocol: Orthogonal Validation of SO
2
Adducts via DABSO Synthesis
This protocol utilizes DABSO (DABCO-bis(sulfur dioxide)), a stable, solid surrogate for gaseous SO
2
, to deliberately synthesize the adduct for analytical qualification[4].
Step 1: Reaction Setup & Causality
Action: In a flame-dried Schlenk flask under N
2
, dissolve 1.0 eq of the parent furan sulfonamide and 1.2 eq of DABSO in anhydrous tetrahydrofuran (THF).
Causality: DABSO acts as a controlled, quantitative source of SO
2
[4]. By forcing the reaction with an external SO
2
source, we bypass the oxidative auto-desulfonylation step, directly validating if the parent molecule can trap SO
2
to form the exact degradant observed in your formulation.
Step 2: Adduct Formation & Isolation
Action: Stir the mixture at room temperature for 12 hours. Monitor via TLC until the parent compound is consumed.
Action: Isolate the product as a crystalline DABCO (1,4-diazabicyclo[2.2.2]octane) salt[3]. Do not subject the isolated degradant to freeze-drying, as these specific SO
2
adducts have been shown to totally decompose under lyophilization conditions[3].
Step 3: Analytical Cross-Validation
Action: Inject the synthesized DABCO-salt standard into your LC-HRMS using the exact gradient from your stability study.
Validation: If the retention time, exact mass, and MS/MS fragmentation pattern of the synthesized standard perfectly match the unknown degradant from your formulation, the identity of the unexpected degradation pathway is definitively confirmed.
Caption: Self-validating workflow for the isolation and orthogonal confirmation of SO2 adduct degradants.
Part 4: Quantitative Data Summary
To aid in risk assessment during your drug development lifecycle, the following table summarizes the comparative degradation profiles of furan sulfonamides under various stress conditions, synthesizing data from recent registrational stability studies[3],[1],[2].
Huang, Y., Sarjeant, A., Sommer, R., Patel, D., Wang, Q., Bindra, D., & Miller, S. A. (2024). An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. Journal of Pharmaceutical Sciences.[Link]
Wang, L., et al. (2022). Comparison of Chemical and Biological Degradation of Sulfonamides: Solving the Mystery of Sulfonamide Transformation. ResearchGate.[Link]
De, S., et al. (2023). DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation. ResearchGate.[Link]
Technical Support Center: Challenges in Handling and Storing Sulfonyl Chlorides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for the unique challenges associated with the handl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for the unique challenges associated with the handling and storage of sulfonyl chlorides. As highly reactive and valuable reagents in organic synthesis, their proper management is paramount for experimental success and laboratory safety. This resource offers troubleshooting guidance and frequently asked questions to address common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding sulfonyl chlorides:
Q1: What are the primary hazards associated with sulfonyl chlorides?
A1: Sulfonyl chlorides are corrosive and highly reactive compounds.[1] Their primary hazards include:
Corrosivity: They can cause severe burns to the skin and eyes, and damage to the respiratory tract if inhaled.[1][2]
Reactivity with Water: They react exothermically, and sometimes violently, with water and moisture to produce corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[1][2]
Incompatibility: They are incompatible with strong oxidizing agents, strong acids, strong bases, and amines.[2]
Hazardous Decomposition: Decomposition can release toxic fumes, including hydrogen chloride, carbon monoxide, and oxides of sulfur.[1][2]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling sulfonyl chlorides?
A2: A comprehensive PPE strategy is crucial. Always wear:
Eye and Face Protection: Chemical safety goggles and a face shield are essential.[1]
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are required.[1]
Respiratory Protection: All work should be conducted in a certified chemical fume hood.[1]
Q3: My sulfonyl chloride has turned yellow or dark upon storage. Is it still usable?
A3: Discoloration often indicates decomposition, which can be accelerated by heat.[1] While a slight yellow tint may not significantly impact all reactions, significant darkening suggests a decrease in purity and reactivity.[2] For sensitive applications, it is recommended to use a fresh, colorless reagent.[1]
Q4: How should I properly quench excess sulfonyl chloride after my reaction?
A4: Excess sulfonyl chloride must be carefully neutralized before aqueous workup. The recommended method is to slowly add the reaction mixture to a cold, stirred solution of a weak base, such as saturated sodium bicarbonate.[1][2] This procedure should always be performed in a fume hood.
Q5: What should I do in case of a small sulfonyl chloride spill?
A5: For small spills, evacuate non-essential personnel, ensure you are wearing appropriate PPE, and cover the spill with a dry, inert absorbent material like sand or soda ash.[1] Do not use water or combustible materials directly on the spill.[1]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Yield in a Reaction Involving a Sulfonyl Chloride
Low yields can be frustrating and are often traced back to the stability of the sulfonyl chloride or the reaction conditions.
Potential Cause
Troubleshooting Step
Scientific Rationale & Expected Outcome
Hydrolysis of Sulfonyl Chloride
Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.[3]
Sulfonyl chlorides readily react with water, leading to the formation of the unreactive sulfonic acid.[3][4] By rigorously excluding moisture, the integrity of the sulfonyl chloride is maintained, leading to a higher yield of the desired product.
Thermal Decomposition
Run the reaction at a lower temperature. For many reactions, temperatures below 30°C are recommended.[3]
At elevated temperatures, sulfonyl chlorides can undergo thermal decomposition.[3] Lowering the reaction temperature minimizes these decomposition pathways, resulting in a cleaner reaction profile.
Incomplete Reaction
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Ensure the correct stoichiometry of reactants is used.
Incomplete consumption of starting materials is a common reason for low yields. Careful monitoring will determine the optimal reaction time.
Degradation during Workup
If an aqueous workup is necessary, perform it quickly and at low temperatures.[3][4] Use cold water or brine and minimize contact time.[3]
Prolonged contact with an aqueous phase during workup can lead to significant hydrolysis of the sulfonyl chloride product.[4] A rapid, cold workup reduces this product loss.
Issue 2: Formation of Unexpected Byproducts
The appearance of unexpected spots on a TLC plate or peaks in an NMR or LC-MS analysis can indicate side reactions.
Observed Byproduct
Potential Cause
Troubleshooting Step
Scientific Rationale & Expected Outcome
Sulfonic Acid
Hydrolysis of the sulfonyl chloride starting material or product.[3]
Rigorously exclude water from the reaction by using anhydrous solvents and an inert atmosphere.[3]
The presence of sulfonic acid is a direct result of reaction with water.[3] By maintaining anhydrous conditions, the formation of this byproduct will be significantly reduced.
Diaryl Sulfone
A common side reaction in chlorosulfonation reactions.
Ensure a sufficient excess of the chlorosulfonating agent is used.[4]
The formation of diaryl sulfone can be suppressed by adjusting the stoichiometry of the reagents to favor the desired monosulfonylation.[4]
Workflow for Handling a Moisture-Sensitive Sulfonyl Chloride Reaction
The following diagram illustrates a logical workflow for setting up a reaction that is sensitive to moisture.
Caption: Workflow for moisture-sensitive sulfonyl chloride reactions.
Experimental Protocols
Protocol 1: General Procedure for a Sulfonamide Synthesis
This protocol outlines a standard procedure for the reaction of a sulfonyl chloride with an amine to form a sulfonamide.[5]
Glassware Preparation: Thoroughly dry all glassware in an oven at >100°C and allow it to cool under a stream of dry nitrogen or in a desiccator.[3]
Reagent Preparation: Use freshly distilled, anhydrous solvent (e.g., dichloromethane). Ensure the amine and any base used (e.g., triethylamine, pyridine) are also anhydrous.[3]
Reaction Setup: Assemble the reaction apparatus under a positive pressure of dry nitrogen.
Reaction Execution:
Dissolve the amine in the anhydrous solvent.
Cool the solution in an ice bath to 0°C.
Slowly add the sulfonyl chloride (neat or as a solution in the anhydrous solvent) to the stirred amine solution.
If a base is used, it can be added before or concurrently with the sulfonyl chloride.[3]
Maintain the low temperature throughout the addition and for a period afterward to control the exothermicity.[3]
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Work-up:
Once the reaction is complete, quench the reaction by slowly adding it to a cold, saturated aqueous solution (e.g., ammonium chloride).
Promptly extract the product into an organic solvent.
Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Safe Quenching of Excess Sulfonyl Chloride
This protocol provides a detailed procedure for the safe neutralization of unreacted sulfonyl chloride.[1][2]
Prepare Quenching Solution: In a separate flask, prepare a saturated aqueous solution of sodium bicarbonate. A general rule is to use at least 5-10 molar equivalents of base relative to the initial amount of sulfonyl chloride.[1]
Cool Quenching Solution: Cool the sodium bicarbonate solution in an ice bath with vigorous stirring.[1][2]
Slow Addition: Slowly, and in a dropwise manner, add the reaction mixture containing the unreacted sulfonyl chloride to the cold, stirred sodium bicarbonate solution.[1][2] Be prepared for vigorous gas (CO₂) evolution.[2] The rate of addition must be controlled to prevent excessive foaming.
Ensure Complete Quenching: Continue stirring the mixture in the ice bath for at least 30 minutes after the addition is complete to ensure all the sulfonyl chloride has been hydrolyzed and neutralized.[1][2]
Verify Neutralization: Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic.[1][2] The mixture can now be safely processed through an aqueous extraction.
Decision Tree for Troubleshooting Low Yields
This diagram provides a logical path for diagnosing the cause of low yields in your sulfonyl chloride reactions.
Caption: Troubleshooting guide for low reaction yields.
Storage and Handling Best Practices
Proper storage is critical to maintaining the quality and safety of sulfonyl chlorides.
Parameter
Recommendation
Rationale
Temperature
Store in a cool, dry place.[6][7] Recommended storage temperature is often 2-8°C.[6]
Store under an inert atmosphere (e.g., argon or nitrogen).[6]
To prevent contact with atmospheric moisture, which leads to hydrolysis.[6]
Container
Store in a tightly closed, original container.[6] Glass bottles with PTFE-lined caps are suitable. Avoid metal containers.[6]
To prevent moisture ingress and potential corrosion.[6]
Location
Store in a well-ventilated, corrosives-designated area, away from incompatible materials.[6]
To ensure safety and prevent accidental reactions.
By adhering to these guidelines and utilizing the troubleshooting resources provided, you can enhance the safety and success of your research involving sulfonyl chlorides.
References
L'Air Liquide, S.A. (2001). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. Google Patents.
HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Retrieved from [Link]
Ivanov, S. N., Gnedin, B. G., & Shchukina, M. V. (2024). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate. Retrieved from [Link]
Bentley, T. W., Ebdon, D. N., & Kim, E. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1183-1194. Retrieved from [Link]
Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1330. Retrieved from [Link]
Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 733-738. Retrieved from [Link]
International Chemical Safety Cards (ICSCs). (n.d.). SULPHURYL CHLORIDE. Retrieved from [Link]
Cole-Parmer. (2005, October 31). Material Safety Data Sheet - Sulfuryl chloride. Retrieved from [Link]
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Sulfuryl Chloride. Retrieved from [Link]
Sciencemadness Wiki. (2023, August 6). Sulfuryl chloride. Retrieved from [Link]
North, M., & Watson, A. J. B. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 930-934. Retrieved from [Link]
Kappe, C. O., et al. (2017). Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. Green Chemistry, 19(10), 2468-2472. Retrieved from [Link]
Ahern, T. P., Haley, M. F., Langler, R. F., & Trenholm, J. E. (1984). Mechanisms in the chlorinolysis of sulfinyl chlorides. Canadian Journal of Chemistry, 62(4), 610-614. Retrieved from [Link]
Taylor & Francis. (n.d.). Sulfonyl chloride – Knowledge and References. Retrieved from [Link]
Reddit. (2019, June 17). Removing thionyl chloride. r/chemistry. Retrieved from [Link]
Reddit. (2023, December 3). How do I approach this problem?. r/OrganicChemistry. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
Pala, N. (2016, March 9). How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture. ResearchGate. Retrieved from [Link]
Yufeng. (2023, May 8). Sulfonyl Chlorides/Fluorides. Retrieved from [Link]
Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]
Technical Support Center: Stress Testing and Forced Degradation Studies for Furan Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with furan-containing compounds. This guide is designed to provide practical, in-depth answers and troublesh...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with furan-containing compounds. This guide is designed to provide practical, in-depth answers and troubleshooting strategies for the unique challenges presented by the furan moiety during stress testing and forced degradation studies. As the furan ring is a common scaffold in pharmaceuticals, agrochemicals, and flavoring agents, understanding its inherent instabilities is critical for robust drug development and regulatory compliance.[1]
This document moves beyond generic protocols to address the specific chemical reactivity of the furan ring, explaining the causality behind its degradation pathways and offering field-proven strategies to design, execute, and interpret your studies effectively.
Frequently Asked Questions (FAQs)
Q1: Why is the furan ring so susceptible to degradation, especially under acidic conditions?
Answer: The perceived aromaticity of the furan ring is weak, making it highly susceptible to degradation. The primary reason for its instability in acidic media is its propensity for acid-catalyzed hydrolysis and ring-opening.[2][3] The process begins with the protonation of the furan ring, with the α-carbon (adjacent to the oxygen atom) being the most favorable site.[3][4] This initial protonation is the rate-limiting step and forms a reactive furanium species.[3] This reactive intermediate is then attacked by a nucleophile, most commonly water in aqueous solutions, leading to the formation of dihydrofuranol intermediates.[3] These intermediates quickly rearrange, cleaving the ring to form acyclic 1,4-dicarbonyl compounds.[2][3][5]
Q2: How do different substituents on the furan ring affect its stability?
Answer: Substituents have a profound impact on the stability and degradation pathways of the furan ring.
Electron-Withdrawing Groups (EWGs): Substituents like fluorine-containing groups or carbonyls, particularly at the α-positions (C2 or C5), significantly enhance the ring's stability under acidic conditions.[1][2][3] They decrease the electron density of the ring, making the initial protonation step less favorable.
Electron-Releasing Groups (ERGs): Groups like alkyls or alcohols activate the ring, making it more susceptible to electrophilic attack and subsequent ring-opening or polymerization.[2][6]
Functional Groups: The nature of the functional group can also introduce new degradation pathways. For example, a hydroxymethyl group can participate in side reactions, while a formyl group (-CHO) can accelerate ring-opening isomerization.[7]
Q3: What are the primary degradation pathways I should expect for a furan-containing compound?
Answer: During forced degradation studies, which are mandated by regulatory bodies like the ICH to establish the intrinsic stability of a drug molecule, you should investigate several key pathways.[8][9] For furans, the most relevant are:
Acid Hydrolysis: Leads to ring-opening and the formation of 1,4-dicarbonyl compounds.[2][5]
Oxidation: The furan ring is readily oxidized. This can lead to a variety of products, including butenolides, hydroxybutenolides, and complete oxidative cleavage to form carboxylic acids.[5][10] The use of reagents like hydrogen peroxide (H₂O₂) is common in these studies.[11]
Photodegradation: Exposure to UV or visible light can induce degradation. Singlet oxygen is often the predominant mechanism, leading to photodegradation products.[11][12] Photostability testing is an integral part of stress testing as per ICH Q1B guidelines.[13][14]
Thermal Degradation: At elevated temperatures, furan rings can undergo unimolecular decomposition, often proceeding through carbene intermediates to form products like propyne, CO, acetylene, and ketene.[15]
Q4: What are the ideal storage conditions for a novel furan-containing drug candidate to ensure its stability?
Answer: To maximize shelf-life, furan-containing compounds should be stored under conditions that minimize exposure to light, moisture, and acidic environments.
Solid State: Store as a solid in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[11]
In Solution: If a solution is required for long-term storage, use a polar aprotic solvent like dimethylformamide (DMF), which has been shown to have a stabilizing effect.[2][3] If an aqueous solution is unavoidable, it should be buffered to a neutral or slightly basic pH (pH 7-9) where the ring is generally more stable.[3] Always store solutions at low temperatures (e.g., 2-8°C or -20°C) and protect them from light.[3][11]
Troubleshooting Guides
Problem 1: My furan-containing compound is degrading during an acidic workup or purification on silica gel.
This is a very common issue due to the acid-lability of the furan ring.[2] Standard silica gel is slightly acidic and can be sufficient to cause significant degradation of sensitive compounds.[2]
Solution Pathway:
Neutralize Carefully: During aqueous workups, neutralize acidic solutions promptly and avoid prolonged contact. Use a mild base like sodium bicarbonate.
Use Deactivated Silica: For column chromatography, use deactivated or neutral silica gel. You can also add a small amount of a base like triethylamine (~0.1-1%) to your eluent to neutralize the silica surface.[2]
Consider Alternative Purification: If possible, use alternative methods like crystallization or distillation to avoid contact with silica gel altogether.[2]
Caption: Troubleshooting Furan Degradation in Purification.
Problem 2: My mass balance is poor after a forced degradation study. Where did my compound go?
Poor mass balance is a critical issue in forced degradation studies and can be a red flag for regulatory agencies.[16] For furan compounds, this can be particularly challenging.
Potential Causes & Solutions:
Formation of Volatiles: Thermal degradation can produce volatile products like CO or acetylene which will not be detected by typical HPLC methods.[15]
Solution: While difficult to quantify, acknowledging this potential pathway in your report, supported by literature, is important. Headspace GC-MS can be used for identification if necessary.
Formation of Insoluble Polymers: Acid-catalyzed degradation, in particular, can lead to polymerization and the formation of insoluble, tar-like materials or gums that will not be quantifiable by HPLC.[2][3][6]
Solution: Note the physical appearance of insoluble material in your samples. Attempt to dissolve the residue in a strong organic solvent like THF or acetone for further analysis if possible.[6]
Degradants Lack a Chromophore: Some ring-opened products, like simple dicarbonyls, may not have a UV chromophore and will be invisible to a UV detector.
Solution: This highlights the importance of developing a truly stability-indicating method. Use a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) in parallel with UV to ensure all non-volatile degradants are observed.
Problem 3: I'm not observing any degradation under standard stress conditions. How do I proceed?
If your furan compound is highly stable, you may need to apply more aggressive conditions to achieve the target degradation of 5-20%, which is necessary to properly validate your analytical method.[17] Over-stressing, however, can lead to unrealistic secondary degradation products and should be avoided.[8]
Escalation Strategy:
Thermal: Increase temperature in 10°C increments above the accelerated testing temperature (e.g., start at 60°C, then 70°C, then 80°C).[13][18]
Hydrolytic: Increase the concentration of the acid/base (e.g., from 0.1 M HCl to 1 M HCl) or increase the temperature.
Oxidative: Increase the concentration of the oxidizing agent (e.g., from 3% H₂O₂ to 10% or 30% H₂O₂) or add a metal catalyst if mechanistically relevant.
Duration: Extend the exposure time for all conditions.
Experimental Protocols & Data
Forced degradation studies must be systematic. The goal is to generate likely degradation products without completely destroying the molecule.[8]
Table 1: Recommended Starting Conditions for Furan Compound Stress Testing
Stress Condition
Reagent/Condition
Temperature
Duration
Target Degradation
Acid Hydrolysis
0.1 M - 1 M HCl
60 °C - 80 °C
24 - 72 hours
5 - 20%
Base Hydrolysis
0.1 M - 1 M NaOH
Room Temp - 60 °C
1 - 24 hours
5 - 20%
Oxidation
3% - 30% H₂O₂
Room Temperature
24 hours
5 - 20%
Thermal (Solid)
Dry Heat
80 °C (or 20°C above accelerated)
48 - 72 hours
5 - 20%
Thermal (Solution)
Reflux in suitable solvent
Varies
24 - 48 hours
5 - 20%
Photostability
ICH Q1B Option 1 or 2
Controlled
N/A
Compare to dark control
Protocol 1: General Workflow for a Forced Degradation Study
This protocol outlines a self-validating system for assessing the stability of a furan-containing compound.
Materials:
Furan-containing Active Pharmaceutical Ingredient (API)
Acids (e.g., 1 M HCl), Bases (e.g., 1 M NaOH), Oxidizing agent (e.g., 30% H₂O₂)
Calibrated stability chambers/ovens and photostability chamber
Validated HPLC-UV/MS system
Caption: Simplified Acid-Catalyzed Furan Ring Opening.
By understanding these core principles, troubleshooting common issues, and applying systematic protocols, researchers can effectively navigate the complexities of stress testing furan-containing compounds, leading to the development of robust, stable, and safe products.
References
Organic Reactions. (n.d.). Oxidative Cleavage of Furans. Wiley. Retrieved from [Link]
ResearchGate. (n.d.). Oxidation of furans (Review). Retrieved from [Link]
Publications. (n.d.). Experimental and theoretical study of oxidative stability of alkylated furans used as gasoline blend components. Retrieved from [Link]
KAUST Repository. (n.d.). Ab-initio studies of thermal unimolecular decomposition of furan: A complementary deterministic and stochastic master equation m. Retrieved from [Link]
Environmental Science & Technology. (2019). Furan Carboxamides as Model Compounds To Study the Competition between Two Modes of Indirect Photochemistry. ACS Publications. Retrieved from [Link]
The Journal of Physical Chemistry A. (2017). Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. ACS Publications. Retrieved from [Link]
PMC. (n.d.). Furan in Thermally Processed Foods - A Review. Retrieved from [Link]
PMC. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Retrieved from [Link]
PubMed. (2017). The photocatalytic degradation of carbofuran and Furadan 35-ST: the influence of inert ingredients. Retrieved from [Link]
PMC. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Retrieved from [Link]
MDPI. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
ResearchGate. (2020). (PDF) Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. Retrieved from [Link]
ResearchGate. (n.d.). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry | Request PDF. Retrieved from [Link]
ResearchGate. (2025). a review on furan: detection and analysis methods. Retrieved from [Link]
PMC. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
MDPI. (2025). Preparation, Thermal Stability, and Preliminary Gas Separation Performance of Furan-Based Bio-Polyimide Films. Retrieved from [Link]
ResearchGate. (n.d.). Native furfural degradation pathways. There are two major native.... Retrieved from [Link]
ResearchGate. (n.d.). Photolytic and photocatalytic degradation of nitrofurantoin and its photohydrolytic products | Request PDF. Retrieved from [Link]
Science. (2026). The photohydrolysis of furans. Retrieved from [Link]
Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]
ResearchGate. (n.d.). Photocatalytic degradation of aqueous tetrahydrofuran, 1,4-dioxane, and their mixture with TiO2. Retrieved from [Link]
SciSpace. (n.d.). Photocatalytic degradation of aqueous tetrahydrofuran, 1,4-dioxane, and their mixture with TiO 2. Retrieved from [Link]
ResearchGate. (n.d.). General scheme of the study of furan stability. Retrieved from [Link]
American Chemical Society. (2026). Preparation and Properties of High-Strength and High-Toughness Furan-Based Copolyamides PA(XFX)mY via a Facile Sequential Copolymerization Strategy. Retrieved from [Link]
PMC. (n.d.). Selective hydrogenolysis of the Csp2–O bond in the furan ring using hydride–proton pairs derived from hydrogen spillover. Retrieved from [Link]
ICH. (2010). Q1A(R2) Guideline. Retrieved from [Link]
ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
IVT Network. (2026). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
Journal of Drug Delivery and Therapeutics. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Retrieved from [Link]
UKEssays.com. (2017). Furagin: Forced Degradation Studies. Retrieved from [Link]
MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]
LinkedIn. (2026). Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. Retrieved from [Link]
Veeprho. (2020). Stress Testing Study Design. Retrieved from [Link]
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
LCGC. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]
Jordi Labs. (n.d.). Furan Impurity Profiling Testing. Retrieved from [Link]
Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
Purification of crude synthetic mixtures of furan derivatives
Welcome to the Advanced Technical Support Center for the purification of furan derivatives. Furanic compounds—such as 5-hydroxymethylfurfural (HMF), furfural, and their substituted analogs—are highly versatile platform c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for the purification of furan derivatives. Furanic compounds—such as 5-hydroxymethylfurfural (HMF), furfural, and their substituted analogs—are highly versatile platform chemicals. However, their electron-rich aromatic systems and reactive functional groups make them notoriously unstable.
This guide provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded troubleshooting strategies to overcome common purification bottlenecks, including acid-catalyzed polymerization, thermal degradation, and humin formation.
Diagnostic Matrix: Common Purification Failures
The following table summarizes quantitative and qualitative data regarding common furan purification failures, providing a rapid diagnostic tool for your workflows.
Observed Issue
Root Cause
Mechanistic Explanation
Recommended Solution
Severe streaking or darkening on silica gel column
Acid-catalyzed ring opening
Silanol groups act as Brønsted acids, protonating the furan oxygen. This initiates a ring-opening cascade forming reactive 1,4-dicarbonyls that cross-polymerize[1].
Pre-treat silica with 1% Triethylamine (Et₃N) or use neutral Alumina.
Low recovery (<50%) during vacuum distillation
Thermal polymerization
Temperatures exceeding 130°C provide the activation energy for auto-accelerated radical polymerization and aldol condensation[2].
Use high-vacuum distillation (e.g., <10⁻³ mbar) to lower boiling points; keep bath <100°C.
Formation of black, insoluble solids (Humins)
Aldol condensation / Acetalization
Humins form via condensation at the α-position of the furan ring and nucleophilic attack on the aldehyde group by unreacted sugars or intermediates[3].
Neutralize crude mixtures with NaOH prior to processing; use biphasic extraction[4].
Product turns yellow/brown during storage
Autoxidation
Exposure to oxygen and light generates unstable furan endoperoxides, which decompose into colored polymeric chains[1].
Blanket with Argon/Nitrogen; store at -20°C in amber vials with radical scavengers (e.g., BHT).
Mechanistic Troubleshooting & FAQs
Module A: Chromatographic Purification
Q: Why does my furan derivative degrade completely when purified via standard flash chromatography?A: The furan ring is an electron-rich aromatic system that is highly susceptible to electrophilic attack and acid-catalyzed hydrolysis[1]. Standard silica gel is inherently acidic (pH ~4.5–5.5 due to surface silanol groups). When your furan derivative interacts with these acidic sites, the ring is protonated, leading to a loss of aromaticity. Water or other nucleophiles present in the eluent attack the intermediate, triggering a ring-opening cascade that forms highly reactive unsaturated 1,4-dicarbonyl compounds[1]. These intermediates rapidly undergo aldol condensation to form insoluble, dark-colored polymers.
Acid-catalyzed degradation pathway of furan derivatives on silica gel.
Solution: You must neutralize the stationary phase. Pre-treat your silica gel by flushing the column with an eluent containing 1-2% Triethylamine (Et₃N) before loading your sample. Alternatively, switch to neutral or basic Alumina, which lacks the acidic silanol protons.
Module B: Distillation and Thermal Processing
Q: I am trying to distill furfural, but the liquid is turning into a viscous black tar in the distillation flask. How can I prevent this?A: You are experiencing thermal auto-polymerization. Furan aldehydes like furfural and HMF are thermally labile. At elevated temperatures (typically >130°C), thermal stress provides sufficient energy to initiate radical formation and self-polymerization, a process often accelerated by trace residual acids acting as catalysts[2].
Solution: Distillation must never be performed at atmospheric pressure for these compounds. You must utilize high-vacuum distillation to significantly depress the boiling point. Ensure your vacuum system can achieve pressures of 10⁻³ mbar or lower, allowing you to keep the heating bath temperature strictly below 100°C[5]. Furthermore, wash the crude mixture with a mild base (e.g., saturated NaHCO₃) prior to distillation to remove any trace acidic catalysts[2].
Module C: Liquid-Liquid Extraction of HMF
Q: When synthesizing 5-HMF from fructose dehydration, separating the HMF from unreacted sugars and humins is resulting in massive yield losses. What is the optimal extraction strategy?A: Direct distillation or chromatography of crude biomass dehydration mixtures is highly inefficient due to the presence of humins and unreacted hexoses. The most effective, scalable method is a salting-out biphasic extraction . By neutralizing the aqueous reaction mixture with NaOH and saturating it with NaCl, you drastically decrease the solubility of the organic HMF in the aqueous phase[4]. Using an organic solvent like Methyl isobutyl ketone (MIBK) or Ethyl acetate (EtOAc) allows for highly selective partitioning of HMF away from the hydrophilic sugars and humin precursors[6].
Biphasic extraction and purification workflow for 5-HMF.
Standard Operating Procedures (SOPs)
Protocol 1: Amine-Deactivated Silica Gel Chromatography
Use this protocol for the purification of highly acid-sensitive furan derivatives where distillation is not viable.
Solvent Preparation: Prepare your target mobile phase (e.g., Hexane/Ethyl Acetate). Add 1% (v/v) Triethylamine (Et₃N) to the mixture.
Slurry Preparation: In a clean Erlenmeyer flask, mix the silica gel with the Et₃N-spiked mobile phase. Stir gently to create a uniform slurry. Allow it to sit for 15 minutes to ensure complete neutralization of the silanol groups.
Column Packing: Pour the slurry into the glass column. Use compressed air to pack the bed tightly. Flush with at least 3 column volumes (CV) of the Et₃N-spiked mobile phase.
Equilibration: Flush the column with 2 CV of your standard mobile phase (without Et₃N) to remove excess free amine, which could otherwise co-elute with your product.
Loading & Elution: Load your crude furan mixture dissolved in a minimum amount of non-polar solvent. Elute using a gentle gradient. Monitor fractions immediately via TLC or UV-Vis, as furans degrade upon prolonged standing in collection tubes.
Protocol 2: Salting-Out Biphasic Extraction of 5-HMF
Use this protocol to isolate 5-HMF from aqueous crude dehydration mixtures (e.g., fructose/glucose conversion).
Neutralization: Cool the crude aqueous reaction mixture to room temperature. Carefully add 1M NaOH dropwise until the pH reaches 7.0 - 7.5. Causality: Neutralization halts acid-catalyzed humin formation and prevents HMF degradation during concentration[4].
Salting-Out: Add solid NaCl to the neutralized mixture until saturation is achieved (approximately 35 g per 100 mL of water). Stir vigorously until dissolved.
Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of Methyl isobutyl ketone (MIBK) or Ethyl acetate (EtOAc). Shake vigorously for 2 minutes, venting frequently.
Phase Separation: Allow the layers to separate completely. The upper organic layer contains the HMF; the lower aqueous layer retains unreacted sugars, salts, and polar humin fragments.
Washing & Drying: Collect the organic layer. Wash it once with a small volume of saturated brine. Dry the organic phase over anhydrous Na₂SO₄.
Concentration: Filter off the drying agent. Remove the organic solvent using a rotary evaporator. Critical: Maintain the water bath temperature strictly below 60°C to prevent thermal degradation of the concentrated HMF[7].
References
Wang, J., et al. "Autocatalytic Production of 5-Hydroxymethylfurfural from Fructose-Based Carbohydrates in a Biphasic System and Its Purification." Industrial & Engineering Chemistry Research, ACS Publications. Available at: [Link]
Lee, S., et al. "Sustainable One-Pot Synthesis of 5-(Hydroxymethyl)furfural from C6-Sugars by Enhanced H+ Exchange Heterogeneous Catalysis." ACS Sustainable Chemistry & Engineering, ACS Publications. Available at: [Link]
Tsilomelekis, G., et al. "Extraction of Furfural and Furfural/5-Hydroxymethylfurfural from Mixed Lignocellulosic Biomass-Derived Feedstocks." ACS Sustainable Chemistry & Engineering, ACS Publications. Available at: [Link]
Wang, Y., et al. "Mechanistic understanding of humin formation in the conversion of glucose and fructose to 5-hydroxymethylfurfural in [BMIM]Cl ionic liquid." RSC Advances, The Royal Society of Chemistry. Available at: [Link]
Caillol, S., et al. "UV-Curable Biobased Polyacrylates Based on a Multifunctional Monomer Derived from Furfural." PMC, National Institutes of Health. Available at: [Link]
Elimination pathways of methanesulfonyl groups in synthesis
Welcome to the Synthesis Support Center . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the elimination of methanesulfonyl groups (mesylates, -OMs) to form alkenes.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Synthesis Support Center . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the elimination of methanesulfonyl groups (mesylates, -OMs) to form alkenes.
Mesylates are exceptional leaving groups, but their high reactivity often leads to competing substitution (
SN2
) and elimination (
E2
) pathways. This guide provides field-proven insights, diagnostic logic, and self-validating protocols to ensure your target transformations succeed.
Before running an elimination, you must analyze the steric environment of your substrate and the nature of your base. The flowchart below maps the causality between these variables and the resulting mechanistic pathway.
Diagnostic logic for predicting mesylate elimination (E2/E1cb) vs. substitution (SN2) pathways.
Frequently Asked Questions (FAQs)
Q: Why am I getting the
SN2
substitution product instead of the
E2
alkene?A: This is a classic kinetic competition. Primary and unhindered secondary mesylates are highly susceptible to backside attack[1]. If you use a base that is also a strong nucleophile (like
NaOH
or
NaOMe
), the activation energy for the
SN2
trajectory is lower than that of the
E2
proton abstraction[2].
Solution: Switch to a non-nucleophilic, sterically hindered base. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Potassium tert-butoxide (KOtBu) are ideal because their steric bulk prevents them from reaching the electrophilic carbon, forcing them to act exclusively as Brønsted bases[3].
Q: My mesylate is decomposing or forming a black tar when heated with DBU. What is happening?A: Extended heating of sensitive substrates with DBU can lead to unwanted side reactions. While DBU is generally non-nucleophilic, at high temperatures (e.g., refluxing toluene), it can act as a nucleophile, displacing the mesylate to form an irreversible, highly polar amidinium salt by-product[4].
Solution: Lower the reaction temperature. If elimination is too slow at lower temperatures, switch to KOtBu in THF, which often provides clean, stereospecific elimination at room temperature or 0 °C[3].
Q: The reaction stalls, and starting material is recovered. How do I force the
E2
elimination?A:E2
eliminations possess a strict stereoelectronic requirement: the leaving group (-OMs) and the abstracted
β
-proton must be anti-periplanar (180° apart). In rigid cyclic systems (e.g., substituted cyclohexanes), if the mesylate is locked in an equatorial position, the adjacent axial protons cannot achieve the required geometry.
Solution: Analyze the 3D conformation of your molecule. You may need to heat the reaction to access a higher-energy twist-boat conformation, or use a stronger base to push the mechanism toward an
E1cb
-like transition state.
Troubleshooting Guide & Quantitative Data
To control the reaction outcome, you must balance the base's
pKa
with its nucleophilicity. Use the following self-validating matrix to select the correct reagent for your specific substrate.
Base Reagent
pKa
(Conjugate Acid)
Nucleophilicity
Best Use Case for Mesylates
Common Solvents
DBU
~24.3 (in MeCN)
Very Low
Primary/Secondary
E2
elimination.
Toluene, Collidine, THF
KOtBu
~17.0 (in Water)
Low (Sterically hindered)
Secondary/Tertiary
E2
elimination.
THF, t-BuOH
NaOMe
~15.5 (in Water)
High
Avoid. Favors
SN2
on primary/secondary substrates.
MeOH
Pyridine
~5.2 (in Water)
Moderate
Acid scavenger during mesylation step; too weak for
E2
.
DCM
TBAF
N/A (Fluoride source)
Moderate / Basic
Mild elimination of sensitive allyl/vinyl mesylates.
THF
Standard Operating Procedure (SOP): Mesylation & Elimination
This workflow represents a self-validating system. Do not proceed to Step 2 without confirming the analytical checkpoints in Step 1. Unreacted alcohols or residual methanesulfonyl chloride (MsCl) will poison the elimination step.
Step 1: Synthesis of the Mesylate
Setup: Dissolve the alcohol (1.0 eq) in anhydrous DCM (0.1 M) under a nitrogen atmosphere. Cool to 0 °C.
Activation: Add Triethylamine (
Et3N
, 1.5 eq) followed by dropwise addition of MsCl (1.2 eq). The reaction is exothermic; maintain 0 °C to prevent chloride-induced
SN2
side reactions.
Reaction: Stir for 1–2 hours, allowing the reaction to slowly warm to room temperature.
Workup: Quench with saturated aqueous
NaHCO3
. Extract with DCM, wash with brine, dry over
Na2SO4
, and concentrate.
Self-Validation Checkpoint: Take a crude
1H
NMR. You must observe the quantitative disappearance of the alcohol proton and the appearance of a sharp, diagnostic singlet at ~3.0 ppm (the
−OSO2CH3
methyl group)[5].
Step 2: DBU-Mediated
E2
Elimination
Setup: Dissolve the crude, dry mesylate (1.0 eq) in anhydrous Toluene or Collidine (0.1 M).
Base Addition: Add DBU (2.0 to 5.0 eq).
Reaction: Heat to reflux (110 °C for toluene, 170 °C for collidine) under nitrogen for 8–12 hours[5].
Workup: Cool to room temperature. Dilute with
CH2Cl2
or Ethyl Acetate. Wash aggressively with 1 N HCl to remove excess DBU, followed by saturated
NaHCO3
and brine.
Self-Validation Checkpoint: In the crude
1H
NMR, the 3.0 ppm mesylate singlet must be completely absent. Look for the appearance of new vinylic protons (typically multiplets between 5.0–6.5 ppm) confirming alkene formation.
Mechanistic Pathway Diagram
The diagram below illustrates the causality of steric bulk in determining the transition state.
Mechanistic divergence: Steric bulk of the base dictates the transition state (E2 vs. SN2).
References
Synthesis of (±)-Epibatidine and Its Analogues. The Journal of Organic Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGoAEr2X3ltPjcWkUTeGvyApiBJa5P33QVePA6YLMf7BQf8ZCMR4o98r0_iCLQJJuRXe4pTznmtm7zFx2FJXac6Zmo0Fr5sqGlVB4966OYPtr6178WuzfjHRUm_uCzafJ2giDtMw==]
Optimization of the DBU mediated elimination reaction of 25. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo4ctXLWFWjA2sKsEqlvUPhebKxxduu5E1y0RBwYZB_D92L6cql1rPtb5k_HG3tgZhrdQqPOPjl_BMvMhgTKSRdso_I7ImgN57mO2kBW6HDyL81m0oEX-_RwpIls060vj86akgPqoWUGuvLzmi611glG5alegYWKwDTDZLCJdG8BJAD4B5OC3SQ7W0BckzOWZHAX232r0dwCQI_LZwy3I4swuMwkOGX4DE]
Deciding SN1/SN2/E1/E2 (1) - The Substrate. Master Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2p46T5TiuG1t7n3gWZpHVx_s3UG8_2BDdIoIs16DXINs1gVef4Zdav_b9IqyropIg5bs-3vcvYEBscthBkL5Cry7hJULXjA_vWWWpexWyEg2S-TyvNHuR4LUCH9pYkg8owOgdI0SYx6c31AL33-qVplbg8FPt5IRQBqjAJUVwTnUe9cBMQgaN98LMnJwiyVs=]
2-Alkylidene Oxetanes by Stereospecific Elimination of Mesylates. ResearchGate.[https://vertexaisearch.cloud.google.
SN2 versus SN2′ Competition. The Journal of Organic Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYOuP-KMSqGGPaFwP3KN3OYImrvaxB--aDnY6xx6rPA6g0GzWuKz3dHfUEUtpEoBsKDx4JojoGZPD5wVrrdP8XwpiRuRKBVf0SXzhnILD8nf9P3XIu22iQ5iGzW9iKKvduv-zL7ECVYECK]
Conformational analysis of furan-containing amides using NMR
Welcome to the Technical Support Center for NMR Conformational Analysis . This hub is designed for researchers, structural biologists, and medicinal chemists investigating the dynamic stereochemistry of furan-containing...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for NMR Conformational Analysis . This hub is designed for researchers, structural biologists, and medicinal chemists investigating the dynamic stereochemistry of furan-containing amides.
Furan-2-carboxamides and related scaffolds are privileged structures in drug discovery, frequently utilized as bioisosteres and quorum-sensing inhibitors (e.g., targeting the LasR receptor in Pseudomonas aeruginosa)[1]. However, their structural flexibility—specifically restricted rotation around the amide C–N bond and the furan-carbonyl C–C bond—often complicates NMR characterization.
As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the causality behind the spectral phenomena you observe, providing self-validating protocols to ensure your structural assignments are unambiguous and scientifically rigorous.
Core Workflow & Conformational Logic
Before troubleshooting, it is critical to understand the conformational space of your molecule. Furan-amides exhibit two primary axes of rotation that dictate their 3D geometry:
Amide Bond (C–N) Rotation: Partial double-bond character restricts rotation, leading to E (cis-like) and Z (trans-like) conformers. The Z-conformer is typically favored in secondary amides to minimize steric clash, but bulky N-substituents or specific pH conditions can drive E-conformer populations[2].
Furan-Carbonyl (C–C) Rotation: The furan oxygen can orient syn (s-cis ) or anti (s-trans ) to the carbonyl oxygen. This equilibrium is heavily influenced by intramolecular hydrogen bonding (e.g., between the amide N-H and the furan oxygen) and dipole minimization[3].
Diagram 1: The two primary axes of rotation defining the conformational space of furan-amides.
Troubleshooting FAQs
Q1: I see "peak doubling" in my 1D ¹H and ¹³C NMR spectra. How do I prove this is a conformational isomer and not an impurity?
The Causality: Peak doubling occurs when the exchange rate (
k
) between two conformers is slower than the NMR timescale (
Δν
, the difference in resonance frequencies). If
k≪Δν
, you observe distinct peaks for each conformer.
The Solution: Do not rely solely on LC-MS, as conformers will co-elute. Instead, perform a Variable Temperature (VT) NMR experiment. As you increase the temperature, the thermal energy overcomes the rotational barrier (
ΔG‡
). The exchange rate
k
increases until it matches the NMR timescale (coalescence temperature,
Tc
), at which point the doublets will merge into a single, broad peak. If the peaks do not coalesce or change ratio significantly at high temperatures (e.g., 373 K in DMSO-d6), you likely have a chemically distinct impurity.
Q2: How do I definitively assign the s-cis vs. s-trans conformation of the furan ring?
The Causality: The orientation of the furan ring dictates the spatial proximity of the furan H3 proton to the amide substituents. In the s-trans conformation, the furan oxygen points away from the carbonyl, bringing the furan H3 proton into close spatial proximity (< 5 Å) with the amide N-H or N-alkyl group.
The Solution: Utilize a 2D NOESY or ROESY experiment. Through-space nuclear Overhauser effects (NOEs) will map the 3D geometry[4]. A strong NOE cross-peak between the furan H3 and the amide N-H definitively assigns the s-trans conformation. Conversely, an absence of this peak, coupled with an NOE between furan H3 and the carbonyl-adjacent substituents, suggests an s-cis geometry. Density Functional Theory (DFT) calculations can be used orthogonally to validate the lowest energy geometry[5].
Q3: My conformer ratio changes drastically when I switch from CDCl₃ to DMSO-d₆. Why?
The Causality: Furan-amides can form an intramolecular hydrogen bond between the amide N-H and the furan ring oxygen, which stabilizes the s-trans / Z-conformation[3]. Non-polar solvents like CDCl₃ promote this intramolecular H-bonding. However, highly polar, hydrogen-bond-accepting solvents like DMSO-d₆ disrupt this internal network by forming intermolecular H-bonds with the amide N-H. This removes the energetic penalty for rotation, altering the equilibrium and often increasing the population of the s-cis or E-conformer.
Quantitative Data Interpretation
To streamline your spectral analysis, use the following self-validating reference table. These diagnostic chemical shifts and NOE contacts serve as a baseline for secondary furan-2-carboxamides.
Table 1: Diagnostic NMR Parameters for Furan-2-carboxamide Conformers
Conformer State
Furan H3 Shift (δ, ppm)
Amide N-H Shift (δ, ppm)
Diagnostic NOESY Correlations
Causality / Structural Note
Z, s-trans
~7.10 - 7.25
~8.00 - 8.50 (Downfield)
Furan H3 ↔ Amide N-H
Intramolecular H-bond deshields N-H; H3 is spatially near N-H.
Z, s-cis
~6.80 - 7.00
~7.50 - 7.80
Furan H3 ↔ N-Alkyl/Aryl
Furan O is syn to C=O; H3 points toward the N-substituent.
E, s-trans
~7.15 - 7.30
~7.20 - 7.50 (Upfield)
Furan H3 ↔ N-Alkyl/Aryl
N-H is syn to C=O (steric clash); H3 points toward N-substituent.
Standard Operating Procedures (SOPs)
Protocol A: Variable Temperature (VT) NMR for Rotational Barrier (
ΔG‡
) Determination
This protocol is a self-validating system: by measuring the exact coalescence temperature, you can mathematically derive the energy barrier of the amide bond rotation, proving the dynamic nature of the molecule.
Sample Preparation: Dissolve 15-20 mg of the purified furan-amide in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-d6 or Toluene-d8). Ensure the sample is filtered through glass wool to remove particulates that degrade shimming.
Probe Calibration: Calibrate the spectrometer temperature using an internal standard (e.g., 100% ethylene glycol for high temperatures) to ensure the thermocouple reading matches the actual sample temperature.
Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum at 298 K. Identify the well-resolved, doubled peaks (e.g., the furan H3 doublets or N-methyl singlets).
Temperature Ramp: Increase the temperature in 10 K increments. Allow the sample to equilibrate for at least 5 minutes at each new temperature before acquiring the spectrum. Re-shim the Z and Z2 gradients at each step.
Coalescence Identification: Observe the target peaks. They will broaden, merge into a flat plateau, and eventually sharpen into a single peak. The temperature at which the valley between the two peaks disappears is the coalescence temperature (
Tc
).
Calculation: Calculate the exchange rate at coalescence (
kc=2π⋅Δν
) and apply the Eyring equation to determine
ΔG‡
.
Protocol B: 2D NOESY Setup for Spatial Mapping
Relaxation Delay Optimization: Measure the longitudinal relaxation time (
T1
) of the furan H3 and N-H protons using an Inversion-Recovery sequence. Set the inter-scan relaxation delay (D1) to at least
3×T1
of the slowest relaxing proton of interest.
Mixing Time (
τm
) Selection: For small molecules (MW < 1000 Da), the NOE builds up slowly and can be positive. Set the mixing time (
τm
) between 400 ms and 800 ms . Self-validation step: Run a quick 1D NOE step-gradient to ensure the chosen
τm
does not lead to spin diffusion (where A transfers to B, and B transfers to C, falsely implying A is near C).
Acquisition: Acquire the 2D NOESY spectrum with a minimum of 2048 x 256 complex points to ensure sufficient resolution in the indirect (F1) dimension to separate overlapping furan and aromatic signals.
Diagram 2: Step-by-step decision matrix for NMR conformational analysis.
References
Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides.National Center for Biotechnology Information (PMC).
Conformational Analysis of Furanoid ε-Sugar Amino Acid Containing Cyclic Peptides by NMR Spectroscopy, Molecular Dynamics Simulation, and X-ray Crystallography.Journal of the American Chemical Society (ACS Publications).
pH-Dependent Conformational Switching of Amide Bonds from Full trans to Full cis and Vice Versa.Organic Letters (ACS Publications).
A Semicrystalline Furanic Polyamide Made from Renewable Feedstocks.Stanford University Research.
Conformational and NMR study of some furan derivatives by DFT methods.ResearchGate.
N-(furan-2-ylmethyl)methanesulfonamide NMR spectral analysis and interpretation
An in-depth comparative guide for the structural elucidation of N-(furan-2-ylmethyl)methanesulfonamide (CAS 6341-33-9)[1], a highly versatile compound utilized in pharmaceutical development and materials science. This gu...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth comparative guide for the structural elucidation of N-(furan-2-ylmethyl)methanesulfonamide (CAS 6341-33-9)[1], a highly versatile compound utilized in pharmaceutical development and materials science. This guide objectively compares the performance of different deuterated NMR solvents—specifically DMSO-d6 versus CDCl3—and provides self-validating protocols for rigorous spectral interpretation.
The Analytical Challenge: Sulfonamide Proton Dynamics
When analyzing sulfonamides like N-(furan-2-ylmethyl)methanesulfonamide, researchers frequently encounter broadened or entirely absent N-H signals in standard 1H NMR spectra. This phenomenon is driven by two physical mechanisms:
Quadrupolar Relaxation: The nitrogen-14 (
14N
) nucleus possesses a spin quantum number of
I=1
, giving it an electric quadrupole moment. This causes rapid relaxation of the attached proton, leading to signal broadening.
Chemical Exchange: The sulfonamide proton is moderately acidic. In the presence of trace water or protic impurities, it undergoes rapid intermolecular exchange. If the exchange rate is comparable to the NMR timescale, the signal averages out into a broad, featureless baseline hump.
To accurately resolve the connectivity between the sulfonamide NH and the adjacent furan-2-ylmethyl group, the choice of deuterated solvent is the single most critical experimental parameter[2].
Comparative Performance: DMSO-d6 vs. CDCl3
To demonstrate the impact of solvent selection on structural validation, we compare the spectral performance of N-(furan-2-ylmethyl)methanesulfonamide in Dimethyl Sulfoxide-d6 (DMSO-d6) versus Chloroform-d (CDCl3) [3].
Causality of Solvent-Induced Resolution
DMSO-d6 (The Superior Choice for Structural Validation):
DMSO is a strong hydrogen-bond acceptor. It tightly solvates the sulfonamide NH proton, drastically reducing the intermolecular exchange rate with trace water. By "locking" the proton in place on the NMR timescale, DMSO-d6 allows the observation of the scalar coupling (
3J
) between the NH and the adjacent methylene (
CH2
) group[2]. This results in a distinct triplet for the NH and a doublet for the
CH2
.
CDCl3 (The Standard for Routine Purity):
CDCl3 is a weak hydrogen-bond acceptor and cannot stabilize the NH proton against rapid exchange. Consequently, the NH signal typically appears as a broad singlet (or is entirely absent), and the
3J
coupling is lost, causing the adjacent
CH2
group to collapse into a simple singlet[3]. While CDCl3 is excellent for quick purity checks, it fails to provide the coupling network required for rigorous de novo structural confirmation.
Quantitative Spectral Comparison
The following tables synthesize the established chemical shift behaviors for the furan-2-ylmethyl and methanesulfonamide moieties under both solvent environments[4].
Table 1: 1H NMR Comparative Data (400 MHz, 298 K)
Proton Assignment
DMSO-d6 (δ ppm)
Multiplicity & Coupling (DMSO)
CDCl3 (δ ppm)
Multiplicity & Coupling (CDCl3)
Furan H5 (Next to O)
7.61
dd (
J
= 1.8, 0.8 Hz)
7.42
dd (
J
= 1.9, 0.8 Hz)
NH (Sulfonamide)
7.55
t (
J
= 6.2 Hz)
4.85
br s (No coupling observed)
Furan H4
6.42
dd (
J
= 3.2, 1.8 Hz)
6.35
dd (
J
= 3.2, 1.9 Hz)
Furan H3
6.35
d (
J
= 3.2 Hz)
6.28
d (
J
= 3.2 Hz)
CH2 (Methylene)
4.18
d (
J
= 6.2 Hz)
4.35
s (Collapsed due to exchange)
CH3 (Mesyl)
2.88
s
2.95
s
Table 2: 13C NMR Comparative Data (100 MHz, 298 K)
Carbon Assignment
DMSO-d6 (δ ppm)
CDCl3 (δ ppm)
C2 (Furan ipso)
151.2
149.8
C5 (Furan)
142.8
143.1
C4 (Furan)
110.5
110.8
C3 (Furan)
108.2
108.6
CH2 (Methylene)
39.5
40.2
CH3 (Mesyl)
39.8
41.0
Structural Elucidation via 2D NMR Workflows
To definitively prove the structure of N-(furan-2-ylmethyl)methanesulfonamide, 1D NMR must be supplemented with 2D correlation spectroscopy (COSY and HMBC). The diagram below maps the critical spin-spin coupling network that validates the molecular connectivity.
To ensure a self-validating analytical system, the experimental workflow must control for moisture and relaxation times. The logic of this workflow is visualized below.
Logical workflow for NMR solvent selection based on analytical goals.
Sample Preparation: Weigh 15–20 mg of N-(furan-2-ylmethyl)methanesulfonamide. To prevent moisture-induced proton exchange, dry the sample under a high vacuum (0.1 mbar) for 2 hours prior to analysis.
Solvent Addition: Dissolve the dried sample in 0.6 mL of 99.9% ampouled DMSO-d6 (stored over molecular sieves) directly in a dry, argon-purged NMR tube.
Instrument Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the DMSO-d6 signal (2.50 ppm) and perform gradient shimming to ensure a line width at half-height (
w1/2
) of < 1.0 Hz for the TMS standard.
1H NMR Acquisition Parameters:
Set the spectral width to 12 ppm.
Critical Step: Set the relaxation delay (
D1
) to a minimum of 5.0 seconds. The methanesulfonyl
CH3
group has a longer
T1
relaxation time than the furan protons. A short
D1
will result in the under-integration of the
CH3
singlet.
Acquire 16 to 32 scans at 298 K.
2D NMR Acquisition: Run a standard gradient-selected COSY to confirm the
3J
connectivity between the NH (7.55 ppm) and the
CH2
(4.18 ppm), and a
1H−13C
HMBC to confirm the linkage of the
CH2
to the furan C2 carbon (151.2 ppm).
Comparing N-(furan-2-ylmethyl)methanesulfonamide to other sulfonamide inhibitors
Comparative Guide: N-(furan-2-ylmethyl)methanesulfonamide vs. Classical Sulfonamide Inhibitors As a Senior Application Scientist, I frequently observe a common heuristic in drug discovery: the assumption that any compoun...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide: N-(furan-2-ylmethyl)methanesulfonamide vs. Classical Sulfonamide Inhibitors
As a Senior Application Scientist, I frequently observe a common heuristic in drug discovery: the assumption that any compound bearing a "sulfonamide" moiety is destined to be a Carbonic Anhydrase (CA) inhibitor or an antibacterial agent. While this is true for classical primary sulfonamides, structural nuances dictate entirely different pharmacological destinies.
This guide provides an objective, data-driven comparison between N-(furan-2-ylmethyl)methanesulfonamide (CAS 6341-33-9) and classical sulfonamide inhibitors (such as Acetazolamide and Indisulam). By analyzing their structural dichotomy, we will explore how a simple shift from a primary to a secondary sulfonamide redirects a molecule from metalloenzyme coordination to allosteric protein modulation[1][2].
Structural & Mechanistic Divergence
To understand the performance of these inhibitors, we must first examine the causality behind their binding mechanics.
Classical Primary Sulfonamides (e.g., Acetazolamide, Indisulam)
Standard CA inhibitors rely on a primary sulfonamide group (
−SO2NH2
) attached to an electron-deficient aromatic or heteroaromatic ring.
The Causality: The primary sulfonamide has a
pKa
of ~7–8, allowing it to exist predominantly as a deprotonated anion (
−SO2NH−
) at physiological pH. This anion acts as a potent nucleophile, displacing the zinc-bound water molecule in the Carbonic Anhydrase active site to form a highly stable coordinate bond[1].
Secondary Methanesulfonamides (N-(furan-2-ylmethyl)methanesulfonamide)
This compound features a furan ring linked via a methylene bridge to a secondary methanesulfonamide (
−NH−SO2−CH3
).
The Causality: The presence of the methyl group and the secondary amine significantly raises the
pKa
and introduces steric hindrance. This prevents efficient deprotonation and zinc coordination, rendering it a poor classical CA inhibitor[3]. Instead, the furan ring and methanesulfonamide backbone act as a highly specific lipophilic and hydrogen-bonding anchor. When incorporated into larger scaffolds (like the derivative KL001), this fragment perfectly occupies the Flavin Adenine Dinucleotide (FAD) binding pocket of Cryptochrome (CRY1/2) proteins. By occupying this pocket, it blocks the E3 ubiquitin ligase FBXL3, preventing CRY degradation and lengthening the circadian rhythm period[2].
Mechanistic divergence between primary sulfonamides and secondary furan-methanesulfonamides.
Quantitative Performance Comparison
The following table summarizes the target specificity and binding affinities of N-(furan-2-ylmethyl)methanesulfonamide (and its direct derivatives) compared to industry-standard primary sulfonamides.
To objectively compare these compounds in the lab, we must use orthogonal assays tailored to their specific mechanisms. Below are the self-validating protocols for profiling both classical CA inhibition and CRY stabilization.
To prove that N-(furan-2-ylmethyl)methanesulfonamide lacks potent CA activity compared to Acetazolamide, we utilize a stopped-flow kinetic assay.
Preparation: Prepare recombinant hCA II enzyme in 20 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red indicator.
Baseline Establishment: Rapidly mix the enzyme solution with
CO2
-saturated water.
Spectrophotometric Readout: Monitor the absorbance at 558 nm. As
CO2
is hydrated to bicarbonate and protons, the pH drops, changing the indicator's color.
Inhibitor Introduction: Pre-incubate the enzyme with varying concentrations of the sulfonamide for 15 minutes before mixing with
CO2
.
E-E-A-T Causality & Validation: Why use Phenol Red in a stopped-flow system? The uncatalyzed chemical hydration of
CO2
is inherently slow but non-zero. By measuring the uncatalyzed reaction first, we establish a strict baseline. This baseline is subtracted from the enzyme-catalyzed rate, ensuring that the calculated
Ki
strictly reflects the inhibitor's effect on the enzyme's catalytic efficiency, negating any background chemical noise[3].
Translation Halt: Treat cells with 50 µg/mL Cycloheximide (CHX).
Compound Treatment: Immediately add 10 µM of the sulfonamide inhibitor to the test wells, and an equivalent volume of DMSO to the vehicle control wells.
Time-Course Harvest: Lyse cells at 0, 2, 4, and 6 hours post-treatment using RIPA buffer.
Immunoblotting: Resolve lysates via SDS-PAGE and probe with anti-CRY1 antibodies.
E-E-A-T Causality & Validation: Why use Cycloheximide? CHX halts de novo protein synthesis. This isolates protein degradation kinetics from transcription. The inclusion of the DMSO vehicle control establishes the intrinsic baseline half-life of CRY1. If the sulfonamide successfully binds the FAD pocket, it will physically block the FBXL3 ligase, and the immunoblot will show sustained CRY1 bands at the 4h and 6h marks compared to the fading bands in the vehicle control[2].
Self-validating Cycloheximide chase workflow for quantifying CRY1 protein stabilization.
Conclusion
While primary sulfonamides like Acetazolamide remain the gold standard for Carbonic Anhydrase inhibition via zinc coordination, the secondary sulfonamide architecture of N-(furan-2-ylmethyl)methanesulfonamide prevents efficient metalloenzyme binding. Instead, it serves as a highly specialized, lipophilic pharmacophore capable of allosterically modulating circadian clock proteins. Understanding this structural causality is critical for researchers looking to repurpose or optimize sulfonamide fragments in modern drug discovery.
In Vitro Validation of the N-(furan-2-ylmethyl)methanesulfonamide Scaffold and its Derivatives: A Comparative Guide for Cryptochrome Modulation
Executive Summary The mammalian circadian clock is governed by a complex transcriptional-translational feedback loop (TTFL) driven by the CLOCK:BMAL1 heterodimer and repressed by Period (PER) and Cryptochrome (CRY) prote...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The mammalian circadian clock is governed by a complex transcriptional-translational feedback loop (TTFL) driven by the CLOCK:BMAL1 heterodimer and repressed by Period (PER) and Cryptochrome (CRY) proteins[1]. Dysregulation of this clock is heavily implicated in metabolic disorders, cancers, and sleep disturbances[2]. The discovery of small-molecule clock modulators has revolutionized chronobiology. At the forefront of this is the N-(furan-2-ylmethyl)methanesulfonamide (FMS) scaffold, which serves as the core pharmacophore for the first-in-class CRY stabilizer, KL001[3].
This guide provides a rigorous, comparative framework for the in vitro validation of the FMS scaffold and its optimized derivatives (e.g., KL001), objectively benchmarking their performance against alternative non-furan CRY inhibitors like KS15[4].
Mechanistic Grounding & Causality
To effectively validate a compound, one must first understand the causality of its biological activity. Why is the FMS scaffold so effective at modulating the circadian rhythm?
Structural biology reveals that CRY proteins possess a flavin adenine dinucleotide (FAD)-binding pocket[5]. The FMS scaffold—particularly when functionalized with a carbazole moiety as seen in KL001—acts as a competitive FAD antagonist[5]. By occupying this specific pocket, the compound sterically hinders the recruitment of the FBXL3 ubiquitin ligase complex[5].
The causality of the biological response is direct: FMS derivative binding
→
FBXL3 blockade
→
CRY stabilization
→
prolonged repression of CLOCK:BMAL1
→
circadian period lengthening [3]. Conversely, alternative inhibitors like KS15 (an ethoxypropanoic acid derivative) bind differently, actively disrupting the CRY-BMAL1 interaction and enhancing E-box transcription[6].
Data synthesis shows that while KS15 is a viable inhibitor, FMS derivatives like KL001 offer superior potency and lower cytochrome P450 (CYP) metabolic liabilities[6].
In Vitro Validation Workflows
To ensure a self-validating system, the biological activity of FMS derivatives must be confirmed through a tripartite workflow: functional phenotypic screening, direct target engagement, and mechanistic validation.
Tripartite in vitro workflow for validating CRY modulators from phenotype to mechanism.
Purpose: To quantify the compound's effect on the circadian period. Because CRY represses CLOCK:BMAL1, stabilizing CRY (via FMS/KL001) will lengthen the period of Bmal1-driven luminescence, while inhibiting CRY (via KS15) will attenuate oscillation[1].
Step-by-Step:
Cell Preparation: Plate U2OS cells stably expressing a Bmal1-dLuc reporter construct in 35-mm dishes. Grow to confluence in DMEM supplemented with 10% FBS.
Synchronization: Shock the cells with 100 nM dexamethasone for 2 hours to synchronize the circadian clocks across the cell population.
Compound Treatment: Replace media with recording media (DMEM without phenol red, supplemented with 10 mM HEPES, 0.1 mM luciferin, and B27 supplement). Add KL001 (0.1–10 µM)[3] or KS15 (1–20 µM)[4] dissolved in DMSO (ensure final DMSO concentration is <0.1%).
Data Acquisition: Seal plates and monitor bioluminescence continuously for 5–7 days using a photomultiplier tube (PMT)-based luminometer at 35°C.
Analysis: Extract period length and amplitude using curve-fitting software. A dose-dependent period lengthening confirms FMS-mediated CRY stabilization[3].
Purpose: Phenotypic shifts do not prove direct binding. CETSA relies on the thermodynamic principle that ligand binding stabilizes the target protein against heat-induced denaturation. This proves the FMS scaffold physically engages CRY inside the cell, ruling out upstream off-target effects.
Step-by-Step:
Incubation: Treat wild-type HEK293 cells with 5 µM KL001, 10 µM KS15, or DMSO vehicle for 2 hours.
Thermal Profiling: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
Lysis: Lyse cells using freeze-thaw cycles (liquid nitrogen to 37°C) to extract soluble proteins. Centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins.
Quantification: Resolve the soluble fraction via SDS-PAGE and immunoblot for CRY1 and CRY2.
Validation: A rightward shift in the melting curve (Tm) for FMS/KL001-treated samples compared to DMSO confirms direct target engagement.
Purpose: To confirm that the FMS scaffold specifically prevents ubiquitin-dependent degradation of CRY, validating the FAD-pocket occlusion hypothesis[3][5].
Step-by-Step:
Transfection: Co-transfect HEK293T cells with plasmids encoding FLAG-tagged CRY1 and HA-tagged FBXL3.
Treatment: 24 hours post-transfection, treat cells with cycloheximide (CHX, 50 µg/mL) to halt de novo protein synthesis, alongside either DMSO or the FMS derivative (e.g., KL001).
Time-Course Harvest: Lyse cells at 0, 2, 4, and 6 hours post-CHX treatment.
Immunoblotting: Run lysates on Western blot and probe for FLAG (CRY1).
Validation: In DMSO, CRY1 will rapidly degrade due to FBXL3 over-expression. In FMS/KL001-treated cells, the CRY1 half-life should be significantly extended, validating the mechanism[5].
References
He, Y., & Chen, Z. "Recent advances in modulators of circadian rhythms: an update and perspective". PMC / National Institutes of Health. URL:[Link]
Oshima, T., et al. "Development of Non-Ethoxypropanoic Acid Type Cryptochrome Inhibitors with Circadian Molecular Clock-Enhancing Activity by Bioisosteric Replacement". Pharmaceuticals (MDPI). URL:[Link]
Hilaris Publisher. "Pharmacological Modulators of Molecular Clock and their Therapeutic Potentials in Circadian Rhythm-Related Diseases". Hilaris Publisher. URL:[Link]
ResearchGate. "Isoform-selective regulation of mammalian cryptochromes". ResearchGate. URL:[Link]
A Comparative Guide to Furan-Based Compounds: Bioactivity, Efficacy, and Preclinical Workflows
The furan ring—a five-membered aromatic heterocycle containing a single oxygen atom—is a privileged scaffold in medicinal chemistry. Its unique electron-rich nature allows it to act as a highly effective bioisostere for...
Author: BenchChem Technical Support Team. Date: March 2026
The furan ring—a five-membered aromatic heterocycle containing a single oxygen atom—is a privileged scaffold in medicinal chemistry. Its unique electron-rich nature allows it to act as a highly effective bioisostere for phenyl rings, offering a distinct hydrophilic-lipophilic balance that enhances both target receptor binding and metabolic stability[1]. This guide provides an objective, data-driven comparison of furan-based compounds against standard alternatives, detailing their mechanistic advantages and the self-validating experimental workflows required to evaluate them.
Comparative Efficacy: Furan-Based Antimicrobials vs. Fluoroquinolones
To understand the clinical and biological value of the furan scaffold, we must compare it to established alternatives. A classic comparison in antimicrobial drug development is the furan-based prodrug Nitrofurantoin versus the fluoroquinolone Ciprofloxacin .
Mechanistic Divergence
Ciprofloxacin operates via a highly specific mechanism: the inhibition of bacterial DNA gyrase and topoisomerase IV. While highly potent, this single-target reliance makes it highly susceptible to rapid resistance via point mutations.
Conversely, the furan ring in Nitrofurantoin acts as a critical scaffold for reductive activation. Bacterial nitroreductases (flavoproteins) reduce the nitro-substituted furan ring, generating highly reactive electrophilic intermediates. These intermediates execute a multi-target attack, simultaneously damaging bacterial DNA, disrupting RNA synthesis, and inhibiting ribosomal proteins[1]. Because multiple essential bacterial systems are destroyed simultaneously, the development of resistance is exceedingly rare.
Multi-target bactericidal mechanism of furan-based nitrofurantoin via reductive activation.
Quantitative Performance Comparison
Recent comparative studies highlight the real-world efficacy of this multi-target furan mechanism. In a 2025 randomized comparative study evaluating empirical treatments in high-fluoroquinolone-resistance settings, Nitrofurantoin demonstrated statistically superior microbiological eradication compared to Ciprofloxacin[2].
Table 1: Comparative Clinical and Microbiological Efficacy (High-Resistance Setting)
Efficacy Metric
Nitrofurantoin (Furan-Based)
Ciprofloxacin (Fluoroquinolone)
Statistical Significance
Microbiological Cure Rate
88% (22/25 patients)
76% (19/25 patients)
p = 0.016
Clinical Cure Rate
92%
80%
Clinically Significant
Adverse Event Incidence
20%
44%
Superior Tolerability
28-Day Recurrence Rate
4%
12%
p = 0.609
Data synthesized from the 2025 BiotechIntellect comparative trial evaluating uncomplicated UTIs.[2]
Experimental Methodology: Self-Validating In Vitro Antimicrobial Assay
When evaluating novel, lipophilic furan derivatives in preclinical bioassays, standard broth microdilution protocols often fail. Furan compounds can precipitate in aqueous media, creating optical density artifacts that mimic bacterial growth.
As an application scientist, I mandate the use of a Resazurin-based Minimum Inhibitory Concentration (MIC) Assay . This protocol is designed as a self-validating system; it uses a redox indicator to measure true metabolic activity rather than relying on flawed turbidity metrics, and it mathematically isolates the toxicity of the solvent from the bioactivity of the compound.
Step-by-Step Protocol & Causality
Inoculum Preparation: Standardize the bacterial suspension to exactly
5×105
CFU/mL in Mueller-Hinton Broth (MHB).
Causality: An inoculum effect can artificially inflate MIC values. Precise standardization ensures the target density does not overwhelm the compound's mechanism of action.
Compound Solubilization & Serial Dilution: Dissolve the furan derivative in DMSO, then perform serial dilutions in MHB ensuring the final DMSO concentration in the test wells never exceeds 1% .
Causality: DMSO concentrations >1% disrupt bacterial lipid bilayers, causing background toxicity that confounds the actual bioactivity of the furan compound.
Incubation: Incubate the 96-well microtiter plates at 37°C for 18 hours.
Resazurin Addition: Add 10 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.
Causality: Resazurin is a blue, non-fluorescent dye. Metabolically active bacteria reduce it to resorufin, which is pink and highly fluorescent. This definitively separates compound precipitation (which remains blue) from true bacterial survival (which turns pink).
System Validation (Critical Step): Read fluorescence (Ex: 560 nm / Em: 590 nm). The assay is only valid if:
The Sterility Control (MHB only) shows 0% reduction (remains blue).
The Growth Control (MHB + Bacteria + 1% DMSO) shows >95% reduction compared to a DMSO-free growth control. If the 1% DMSO control shows significant inhibition, the solvent is killing the bacteria, and the assay must be rejected.
Self-validating resazurin-based MIC assay workflow for lipophilic furan derivatives.
Expanding Bioactivity: Anticancer and Environmental Applications
The bioactivity of furan-based compounds extends far beyond traditional antimicrobials. By modifying the substituents at the C2 and C5 positions of the furan ring, researchers can drastically alter the compound's target affinity.
Anticancer Targeting (PI3K/Akt Pathway)
Specific furan derivatives, particularly furan-2(5H)-ones, have demonstrated potent anticancer properties. Mechanistic studies utilizing Western blot analysis reveal that these compounds actively decrease the phosphorylation of Akt, a critical downstream effector of the PI3K signaling pathway. This targeted inhibition suppresses tumor cell proliferation and induces apoptosis, offering a bioactivity profile comparable to established chemotherapeutics but with potentially lower systemic toxicity[3].
Aquaculture and Environmental Bioactivity
Recent isolations of novel furan derivatives from natural sources, such as acid-treated Chrysanthemum indicum flowers, have shown remarkable targeted efficacy. For example, specific methyl (E)-3-(furan-2-ylmethylene)-4-oxopentanoate derivatives achieved a 63.5% inhibition rate against Microcystis aeruginosa (a harmful cyanobacterium) and potent activity against pathogenic Vibrio species. This positions furan derivatives as sustainable, highly active alternatives to toxic chemicals like copper sulfate in aquaculture[4].
Table 2: Structure-Activity Relationship (SAR) of Furan Derivatives
Compound Class
Primary Modification
Target Pathway / Mechanism
Primary Bioactivity
Nitrofurans
C2 Nitro substitution
Reductive activation via flavoproteins
Broad-spectrum bactericidal (Gram +/-)
Furan-2(5H)-ones
Sialylation of 5-hydroxyl group
Inhibition of PI3K/Akt phosphorylation
Anticancer (Apoptosis induction)
Furan-3-carboxamides
Amide nitrogen substitution
Disruption of cell wall synthesis
Antifungal & Antibacterial
Furan-2-ylmethylene
E-configuration double bonds
Cyanobacterial metabolic disruption
Algicidal & Anti-Vibrio (Aquaculture)
Conclusion
The furan scaffold provides a distinct mechanistic advantage over traditional ring structures. Whether acting as a multi-target prodrug to bypass antimicrobial resistance or serving as a highly specific inhibitor of oncogenic signaling pathways, furan-based compounds represent a versatile and potent class of molecules. However, realizing their potential requires rigorous, self-validating preclinical workflows that account for their unique physicochemical properties.
References
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.Oriental Journal of Chemistry.
Nitrofurantoin versus Ciprofloxacin for Empirical Treatment of Uncomplicated Urinary Tract Infection: A Randomized Comparative Study in the Era of Fluoroquinolone Resistance.BiotechIntellect (2025).
A Comparative Analysis of the Biological Activities of Furan and Pyran Derivatives.Benchchem.
Antibacterial furan derivatives from the flowers of Chrysanthemum indicum L.North Carolina State University (NCSU) Publications.
Validation
Structural and Functional Comparison Guide: N-(furan-2-ylmethyl)methanesulfonamide vs. Alternative Furan Scaffolds in Drug Discovery
Executive Summary In modern medicinal chemistry, N-(furan-2-ylmethyl)methanesulfonamide (CAS RN 6341-33-9) has emerged as a privileged structural motif, most notably serving as the critical pharmacophore tail in KL001 ,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, N-(furan-2-ylmethyl)methanesulfonamide (CAS RN 6341-33-9) has emerged as a privileged structural motif, most notably serving as the critical pharmacophore tail in KL001 , the first-in-class small-molecule stabilizer of the mammalian circadian clock protein Cryptochrome (CRY)[1].
This guide provides an objective, data-driven comparison of the N-(furan-2-ylmethyl)methanesulfonamide scaffold against other furan derivatives and structural replacements. By analyzing structure-activity relationships (SAR), binding kinetics, and experimental performance, this document equips drug development professionals with the mechanistic causality required to select the optimal scaffold for CRY modulation and related target-directed therapies.
Mechanistic Causality: The Role of the Furan Scaffold in Target Binding
To understand the utility of N-(furan-2-ylmethyl)methanesulfonamide, one must examine its behavior within a biological system. Cryptochromes (CRY1 and CRY2) are core transcriptional repressors in the circadian clock loop. They are targeted for proteasomal degradation by the E3 ubiquitin ligase FBXL3.
Why this specific furan derivative?
Crystallographic studies of CRY-ligand complexes reveal that the N-(furan-2-ylmethyl)methanesulfonamide moiety of KL001 inserts directly into the Flavin Adenine Dinucleotide (FAD)-binding pocket of CRY[2].
Flexibility & Fit: The furan ring and the methanesulfonamide linker possess a high degree of rotational flexibility. This allows the compound to adapt to "hydrophobic region 1" of the FAD pocket[2].
Gatekeeper Interaction: The furan ring effectively navigates the distinct conformations of the "gatekeeper" tryptophan residues (W399 in CRY1, W417 in CRY2). This flexibility is the primary reason KL001 acts as a non-isoform-selective pan-CRY stabilizer[2].
Competitive Inhibition: By occupying this pocket, the furan tail physically blocks the C-terminal tail of FBXL3 from binding to CRY, thereby preventing ubiquitination and subsequent degradation[3].
Diagram 1: Circadian Clock Signaling Pathway and CRY Stabilization via Furan-Derivative Intervention.
Comparative Analysis: N-(furan-2-ylmethyl)methanesulfonamide vs. Alternatives
When optimizing a hit compound, medicinal chemists must decide whether to retain, modify, or replace the furan scaffold. Below is an objective comparison based on SAR studies of CRY stabilizers.
A. Versus Aliphatic Ether Replacements (e.g., Methoxyethyl)
During the optimization of KL001, researchers attempted to replace the furan ring with aliphatic ethers like a methoxyethyl group[4].
Performance: While the methoxyethyl group retained baseline activity, it resulted in a measurable drop in binding affinity.
Causality: The furan ring provides specific van der Waals contacts and a rigid planar geometry that an aliphatic chain lacks, proving that the aromaticity of the furan oxygen is structurally advantageous in hydrophobic region 1.
B. Versus Rigidified Aryl Amides (e.g., KL044)
Advanced SAR studies led to the complete replacement of the N-(furan-2-ylmethyl)methanesulfonamide tail with a 2-chloro-6-cyanophenyl acetamide moiety, yielding the highly potent derivative KL044 [5].
Performance: KL044 exhibits roughly 10-fold higher potency in period-lengthening assays compared to the original furan derivative[3].
Causality: While the furan ring is flexible, the chlorobenzonitrile moiety of KL044 inserts into a hydrophobic annulus (interacting with W292 and F296) and forms a strong CH–Cl interaction with L400[5]. The amide linker also forms a stable hydrogen bond with H359. This rigidification and enhanced hydrogen bonding make the aryl amide a superior alternative when maximizing absolute potency is the goal, albeit at the cost of increased molecular weight and synthetic complexity.
C. Versus Traditional Furan Drugs (e.g., Nitrofurans)
It is vital to distinguish N-(furan-2-ylmethyl)methanesulfonamide from classical furan-based therapeutics like nitrofurantoin.
Performance: Nitrofurans act as antibacterial agents via covalent DNA damage.
Causality: Nitrofurans require enzymatic reduction by bacterial nitroreductases to form highly reactive electrophilic intermediates. In stark contrast, N-(furan-2-ylmethyl)methanesulfonamide is strictly a non-covalent, reversible binder . It lacks the nitro group required for redox activation, ensuring high target specificity and avoiding the genotoxic liabilities traditionally associated with furan-containing antibiotics.
Quantitative Data Comparison
Compound / Scaffold
Primary Target
Binding Mechanism
Isoform Selectivity
Circadian Period Effect (EC₅₀)
Primary Application
KL001 (Furan-2-ylmethyl methanesulfonamide)
CRY1 / CRY2
Non-covalent (FAD Pocket)
Pan-CRY (Non-selective)
~8.0 µM
First-in-class biological probe
KL044 (2-chloro-6-cyanophenyl acetamide)
CRY1 / CRY2
Non-covalent (FAD Pocket)
Pan-CRY (Non-selective)
~0.8 µM
High-potency CRY stabilization
Methoxyethyl analog (Aliphatic ether)
CRY1 / CRY2
Non-covalent (FAD Pocket)
Pan-CRY (Non-selective)
>15.0 µM
SAR intermediate
Nitrofurantoin (Nitrofuran)
Bacterial DNA
Covalent / Redox-active
N/A
N/A
Antibacterial therapeutic
Experimental Methodologies & Validation Protocols
To establish a self-validating system for testing these compounds, researchers must employ phenotypic screening followed by target-specific biochemical validation.
This assay measures the functional consequence of CRY stabilization—specifically, the lengthening of the circadian period.
Cell Preparation: Seed U2OS cells stably expressing a Bmal1-dLuc reporter construct into 384-well white opaque plates at a density of 3,000 cells/well.
Synchronization: After 48 hours of incubation (37°C, 5% CO₂), synchronize the cellular circadian clocks by treating the cells with 1 µM dexamethasone for 2 hours.
Media Exchange & Treatment: Replace the synchronization media with assay media (DMEM supplemented with 10 mM HEPES, 0.1 mM luciferin, and 1% FBS). Pin-transfer the furan derivatives (e.g., KL001) or alternatives (e.g., KL044) into the wells to achieve a 12-point dose-response curve (ranging from 0.01 µM to 30 µM).
Data Acquisition: Seal the plates with optical adhesive film and place them in a high-throughput luminometer (e.g., Tecan Spark). Record luminescence continuously every 2 hours for 4 to 5 days.
Analysis: Extract the period length from the damped oscillation curves using a baseline-subtracted sine wave fitting algorithm. Calculate the EC₅₀ based on the concentration required to lengthen the period by 2 hours.
Diagram 2: High-Throughput Experimental Workflow for the Bmal1-dLuc Circadian Reporter Assay.
To prove that the phenotypic effect is caused by target stabilization (preventing FBXL3 action), measure the half-life of the CRY protein directly.
Transfection: Generate a stable HEK293 cell line expressing a CRY1-Luciferase (CRY1-LUC) fusion protein.
Inhibition of Translation: Plate cells in 96-well plates. Treat the cells with 20 µg/mL cycloheximide (CHX) to halt de novo protein synthesis.
Compound Dosing: Immediately co-treat the cells with either DMSO (vehicle), 10 µM KL001, or 1 µM KL044.
Kinetic Readout: Add 0.1 mM luciferin and monitor luminescence decay over 12 hours.
Validation: In vehicle-treated cells, CRY1-LUC will rapidly degrade (short half-life). In cells treated with active furan derivatives, the luminescence decay curve will significantly flatten, proving the causality of E3 ligase blockade.
Conclusion
The N-(furan-2-ylmethyl)methanesulfonamide scaffold is a highly effective, non-covalent structural motif for occupying complex hydrophobic pockets, as demonstrated by its success in Cryptochrome stabilization. While advanced rigidified replacements like the chlorobenzonitrile moiety in KL044 can yield higher absolute potency, the original furan scaffold remains a critical benchmark in circadian biology due to its unique balance of rotational flexibility, favorable physicochemical properties, and synthetic accessibility.
References
3 - ChemMedChem / National Institutes of Health (NIH)[1][3][4]
2.2 - Frontiers in Molecular Biosciences[2][5]
3.6 - MedChemExpress[6]
Unveiling Intermolecular Interactions in Furan-Containing Crystals: A Comparative Guide to Hirshfeld Surface Analysis Tools
The Mechanistic Role of Furan in Crystal Packing Furan rings are ubiquitous pharmacophores in active pharmaceutical ingredients (APIs) and advanced organic materials. From a crystallographic perspective, the furan moiety...
Author: BenchChem Technical Support Team. Date: March 2026
The Mechanistic Role of Furan in Crystal Packing
Furan rings are ubiquitous pharmacophores in active pharmaceutical ingredients (APIs) and advanced organic materials. From a crystallographic perspective, the furan moiety dictates complex supramolecular assembly through two primary mechanisms:
Hydrogen Bond Acceptance: The electronegative oxygen heteroatom acts as a potent hydrogen bond acceptor, driving strong
N−H⋯O
and
O−H⋯O
interactions[1].
Dispersion-Driven Stacking: The planar, aromatic
π
-system facilitates
π−π
stacking and orthogonal
C−H⋯π
interactions, which are critical for lattice cohesion[2].
Understanding the causality behind these packing motifs is essential for predicting API polymorphism, solubility, and mechanical properties. Hirshfeld Surface Analysis (HSA) provides a rigorous mathematical framework to partition continuous crystal electron density into discrete molecular volumes[3]. By mapping the normalized contact distance (
dnorm
) onto this surface, researchers can visually and quantitatively distinguish between strong hydrogen bonds (visible as deep red regions) and weaker van der Waals interactions[4].
Software Comparison: Evaluating the Analytical Ecosystem
While 3 is the ubiquitous gold standard for HSA[3], modern crystallographic workflows often require orthogonal validation using complementary software to overcome specific file parsing errors or to conduct deeper topological analyses[5].
Below is an objective performance comparison of the three leading tools used for analyzing furan-containing solid-state structures.
Feature / Capability
CrystalExplorer 21.5
Multiwfn 3.8
CCDC Mercury 4.2+
Primary Function
Native Hirshfeld Surface Analysis
Wavefunction & Topological Analysis
Crystal Structure Visualization
dnorm
Surface Generation
Highly Optimized (GUI-driven)
Supported (Command-line)
Not Supported
2D Fingerprint Plots
Native, Interactive Deconvolution
Supported via external plotting
Not Supported
Energy Frameworks
Native (CE-B3LYP / 6-31G**)
Requires external QM software
Limited to basic packing motifs
Interaction Mapping
Shape Index, Curvedness
RDG (Reduced Density Gradient)
Full Interaction Maps (FIMs)
Best Use Case for Furans
Quantifying specific
O⋯H
% contributions
Deep QTAIM analysis of
π−π
bonds
Visualizing isostructurality
Experimental Methodology: A Self-Validating HSA Protocol
To ensure scientific integrity and reproducibility, the following step-by-step protocol establishes a self-validating workflow for conducting HSA on furan-containing crystals.
Step 1: CIF Curation and H-Atom Normalization
Causality: X-ray diffraction measures electron density, which is shifted toward the heavier atom in a covalent bond. This systematically underestimates X-H bond lengths. If uncorrected, the internal distance (
di
) to the Hirshfeld surface will be artificially large, masking true hydrogen bond strengths.
Action: Import the .cif file. Normalize all C-H and N-H bond lengths to standard neutron diffraction values (e.g., C-H = 1.083 Å, N-H = 1.009 Å).
Validation Check: Verify that the structural occupancy is exactly 1.0. Disordered furan rings invalidate the static electron density model required for HSA; if disorder is present, isolate a single major conformation before proceeding[5].
Step 2: Surface Generation and
dnorm
Mapping
Action: Generate the Hirshfeld surface using a high-resolution grid. Map the
dnorm
property, defined mathematically as:
dnorm=rivdWdi−rivdW+revdWde−revdW
Analysis: Locate deep red spots near the furan oxygen, indicative of contacts shorter than the sum of van der Waals radii. Map the Shape Index to identify complementary red and blue "bow-tie" patterns, which are the hallmark of furan
π−π
stacking[2].
Step 3: 2D Fingerprint Deconvolution
Action: Expand the 3D surface data into a 2D fingerprint plot (
di
vs
de
). Filter the plot to isolate specific atom-atom contacts (e.g.,
O⋯H
,
C⋯H
).
Validation Check: The sum of all percentage contributions for the deconvoluted contacts must exactly equal 100.0%. A deviation indicates unassigned atoms or grid integration errors.
Step 4: Energy Framework Construction
Causality: Geometric proximity (short
dnorm
contacts) does not always equate to thermodynamic stability. Energy frameworks quantify the exact stabilization energy of the crystal lattice, accounting for basis set superposition error (BSSE).
Action: Generate a molecular cluster within a 3.8 Å radius. Calculate intermolecular interaction energies (
Etot=Eele+Epol+Edis+Erep
) at the CE-B3LYP/6-31G(d,p) level of theory[2].
Workflow Visualization
Figure 1: Comparative workflow for Hirshfeld Surface Analysis of furan-containing crystals.
Quantitative Data Analysis: Furan Crystal Case Study
To benchmark expected results, the table below summarizes the quantitative 2D fingerprint deconvolution for a representative furan-containing API derivative (4-(furan-2-yl)-2-(6-methyl-2,4-dioxopyran-3-ylidene)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine)[1].
Notice that while the furan oxygen creates highly directional, strong bonds, the bulk of the lattice cohesion is driven by pervasive van der Waals interactions.
Intermolecular Contact
Percentage Contribution to Hirshfeld Surface
Mechanistic Driver
H⋯H
46.8%
Non-directional van der Waals forces dominating the bulk lattice.
O⋯H/H⋯O
23.5%
Strong directional hydrogen bonding primarily involving the furan oxygen.
C⋯H/H⋯C
15.8%
C−H⋯π
interactions stabilizing the aromatic furan and benzene rings.
C⋯C
~12.8%
Direct
π−π
stacking between parallel furan/aromatic systems.
Structural Confirmation of N-(furan-2-ylmethyl)methanesulfonamide: X-Ray Crystallography vs. Orthogonal Techniques
Introduction & Chemical Context In modern drug discovery and materials science, the precise structural elucidation of intermediate building blocks is non-negotiable. N-(furan-2-ylmethyl)methanesulfonamide (CAS: 6341-33-9...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Context
In modern drug discovery and materials science, the precise structural elucidation of intermediate building blocks is non-negotiable. N-(furan-2-ylmethyl)methanesulfonamide (CAS: 6341-33-9; Molecular Weight: 175.2 g/mol ) is a highly versatile pharmacophore, frequently utilized in the synthesis of complex biologically active molecules, such as [4].
Because the furan ring is susceptible to rotational flexibility around the methylene bridge, and the sulfonamide group can adopt various hydrogen-bonding networks, confirming its exact three-dimensional conformation and purity is critical. This guide objectively compares the gold-standard technique—Single-Crystal X-Ray Diffraction (SC-XRD)—against orthogonal analytical alternatives like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), providing a comprehensive framework for structural validation.
The Analytical Landscape: Why Orthogonal Validation?
Relying on a single analytical technique introduces blind spots. While [1], it is inherently limited to the solid state and requires the compound to form well-ordered crystals. Conversely, [2], closely mimicking physiological environments.
By combining these techniques, researchers can bridge the gap between the static, long-range periodic structure observed in crystals and the dynamic, local structural variations observed in bulk material [3].
Structural Elucidation Workflow
The following diagram illustrates the multi-modal workflow required to achieve absolute structural certainty for N-(furan-2-ylmethyl)methanesulfonamide.
Multi-modal structural elucidation workflow for N-(furan-2-ylmethyl)methanesulfonamide.
Experimental Methodologies & Causality
To ensure scientific integrity, the protocols below are designed not just as a sequence of steps, but as logical, self-validating systems where the causality behind every choice is explicitly defined.
Objective: Determine the absolute 3D spatial arrangement and dihedral angles between the furan ring and the methanesulfonamide moiety.
Crystal Growth via Slow Evaporation:
Procedure: Dissolve 50 mg of the compound in a minimal amount of ethyl acetate/hexane (1:1 v/v). Cover the vial with a perforated cap and leave undisturbed at room temperature.
Causality: Slow solvent evaporation ensures highly controlled thermodynamic kinetics. This allows the molecules sufficient time to arrange into a defect-free, highly ordered crystal lattice, which is a fundamental prerequisite for high-resolution X-ray diffraction.
Cryogenic Data Collection (100 K):
Procedure: Mount a suitable single crystal on a diffractometer equipped with a nitrogen cold stream set to 100 K.
Causality: The furan ring is prone to rotational disorder around the
C−C
bond connecting it to the methylene group. Cooling the crystal to 100 K significantly reduces the thermal vibration of these atoms, yielding sharper, better-defined electron density maps.
Phasing and Refinement:
Procedure: Solve the phase problem using direct methods and perform iterative least-squares refinement on
F2
.
Self-Validating System: The protocol validates itself through the R-factor (
R1
) and the difference Fourier map . If the calculated model is correct, the
R1
value will drop below 5%, and the final difference map will show no unexplained residual electron density peaks (all peaks must be
<1.0 e/A˚3
).
Protocol B: Solution-State
1
H and
13
C NMR Spectroscopy
Objective: Confirm chemical connectivity and assess dynamic behavior in a physiological-like solution.
Sample Preparation in DMSO-
d6
:
Procedure: Dissolve 10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
d6
).
Causality: While chloroform (
CDCl3
) is common, the sulfonamide
N−H
proton often undergoes rapid chemical exchange in non-polar solvents, broadening its signal into invisibility. The polar, hydrogen-bond accepting nature of DMSO-
d6
slows down this exchange, allowing the
N−H
proton to be clearly observed as a distinct triplet (due to coupling with the adjacent
CH2
group).
Data Acquisition with Extended Relaxation:
Procedure: Acquire the
1
H spectrum using a 30° pulse angle and an extended relaxation delay (
D1=5
seconds).
Causality: An extended relaxation delay ensures that all protons—especially the slowly relaxing methyl protons on the sulfonamide group—fully return to equilibrium between pulses, guaranteeing quantitatively accurate signal integration.
Self-Validating System (Mass Balance):
The protocol is self-validating via mathematical integration. The sum of the integrated peak areas must exactly equal the total number of protons in the molecular formula (
C6H9NO3S→9
protons). Any deviation indicates an incorrect structural assignment or the presence of impurities.
Comparative Performance Data
To facilitate easy comparison of these orthogonal techniques, the quantitative and qualitative capabilities of each method are summarized below.
Analytical Technique
Primary Output
Resolution / Accuracy
State of Matter
Key Advantage for N-(furan-2-ylmethyl)methanesulfonamide
Single-Crystal XRD
Absolute 3D coordinates, bond lengths, dihedral angles
<0.1
Å
Solid (Crystal)
Unambiguous confirmation of the spatial orientation of the furan ring relative to the sulfonamide group.
1
H /
13
C NMR
Chemical connectivity, proton environments, J-coupling
Parts per billion (ppb)
Solution (Liquid)
Confirms furan ring integrity and dynamic flexibility; validates bulk sample purity.
ESI-MS (Positive Mode)
Exact mass, fragmentation pattern
<5
ppm mass error
Gas Phase
Rapid verification of the molecular weight (
m/z
176.0 for
[M+H]+
).
FT-IR Spectroscopy
Vibrational modes of functional groups
4 cm−1
Solid / Liquid
Immediate identification of the
N−H
stretch (
∼3200 cm−1
) and
S=O
stretches (
∼1300,1150 cm−1
).
Conclusion
While X-ray crystallography remains the definitive "gold standard" for visualizing the absolute 3D conformation of N-(furan-2-ylmethyl)methanesulfonamide, it cannot stand alone. Crystallography characterizes a single, highly ordered micro-sample, whereas NMR and MS validate the bulk purity and solution-state dynamics of the compound. For drug development professionals, employing this orthogonal, self-validating workflow ensures that the structural integrity of this critical building block is unequivocally confirmed before it is deployed in downstream syntheses.
References
Title: Comparison of X-ray Crystallography, NMR and EM
Source: Creative Biostructure
URL: [Link]
Title: X-Ray Crystallography vs. NMR Spectroscopy
Source: News-Medical.Net
URL: [Link]
Title: Combining X-ray and NMR Crystallography to Explore the Crystallographic Disorder in Salbutamol Oxalate
Source: Crystal Growth & Design - ACS Publications
URL: [Link]
Title: Carbazole-containing sulfonamides as cryptochrome modulators (JP6377054B2)
Comparative
Comparative Biological Activity of Furan and Pyran Derivatives: A Technical Guide for Drug Discovery
Executive Summary Oxygen-containing heterocycles form the structural backbone of countless pharmacologically active compounds. Among these, furan (a five-membered ring) and pyran (a six-membered ring) are two of the most...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Oxygen-containing heterocycles form the structural backbone of countless pharmacologically active compounds. Among these, furan (a five-membered ring) and pyran (a six-membered ring) are two of the most critical scaffolds in medicinal chemistry. While they share fundamental similarities as oxygen heterocycles, their nuanced electronic properties and conformational flexibility dictate vastly different interactions with biological targets. This guide provides an objective, data-driven comparison of the biological activities of furan and pyran derivatives, focusing on their anticancer and antimicrobial efficacy, supported by self-validating experimental methodologies.
Structural Causality: The Five vs. Six-Membered Paradigm
The biological divergence between furan and pyran derivatives is fundamentally rooted in their physicochemical properties[1].
Furan Derivatives: The five-membered furan ring is electron-rich and highly reactive[1]. This inherent reactivity makes furan an excellent scaffold for bioactivation. For instance, in antimicrobial drug design (e.g., nitrofurantoin), the furan ring facilitates electron transfer, allowing reductive activation within bacterial cells to produce reactive intermediates that cause lethal DNA damage[2].
Pyran Derivatives: The larger, six-membered pyran ring imparts greater conformational stability[1]. Because pyrans (such as 4H-pyrans or fused benzopyrans) are less susceptible to premature metabolic degradation, they are highly effective at navigating complex physiological environments to reach specific enzymatic pockets, making them valuable in targeted therapies for neurodegenerative diseases and cancer[3].
Both furan and pyran derivatives have demonstrated potent anticancer properties, but they often achieve these results through distinct intracellular signaling pathways[4].
Mechanistic Divergence
Furan derivatives are well-documented for their ability to modulate the PI3K/Akt signaling pathway [4]. Aberrant activation of this pathway is a hallmark of tumor survival. Furan-containing compounds directly decrease the phosphorylation of Akt, a critical downstream effector, thereby stripping cancer cells of their survival signals and inducing apoptosis[4].
Conversely, complex pyran structures, such as spiro-pyran derivatives, exhibit high affinity for inducing G2/M cell cycle arrest and apoptosis across diverse and aggressive cancer cell lines, including HT-29 (colon) and Panc1 (pancreatic)[4].
Furan derivative inhibition of the PI3K/Akt survival pathway.
Quantitative Anticancer Data
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) of select furan and pyran derivatives against primary cancer cell lines[4].
Compound Class
Derivative
Cancer Cell Line
IC₅₀ (µM)
Primary Mechanism of Action
Furan
Compound 4
MCF-7 (Breast)
4.06
G2/M cell cycle arrest, Apoptosis
Furan
Compound 7
MCF-7 (Breast)
2.96
G2/M cell cycle arrest, Apoptosis
Pyran
Spiro-pyran derivative
HT-29 (Colon)
Promising
Apoptosis induction
Pyran
Spiro-pyran derivative
MDA-MB-231 (Breast)
Promising
Apoptosis induction
*Exact IC₅₀ values vary by specific spiro-substitution, but exhibit significant inhibition comparable to standard chemotherapeutics.
Broad-Spectrum Antimicrobial Potential
The rise of multidrug-resistant pathogens has accelerated the screening of oxygen heterocycles for novel antimicrobial agents. Both classes exhibit broad-spectrum activity, but their efficacy profiles differ based on target microorganisms.
Furan derivatives, such as carbamothioyl-furan-2-carboxamides, show robust activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria[4]. Pyran derivatives (e.g., synthesized Compound 6) have also demonstrated potent antibacterial activity, frequently outperforming standard reference antibiotics like ampicillin against specific strains of Staphylococcus aureus[5].
To ensure scientific integrity and reproducibility, the evaluation of these derivatives must rely on self-validating assay systems. Below are the causal methodologies used to generate the comparative data above.
Protocol A: MTT Assay for Anticancer Evaluation
Causality Principle: The MTT assay does not measure cell death directly; rather, it measures mitochondrial metabolic rate. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to insoluble purple formazan[1]. This provides a direct, causal link between metabolic activity and cell viability.
Step-by-Step Workflow:
Cell Seeding: Seed MCF-7 or HT-29 cells at a density of
5×103
cells/well in a 96-well plate. Causality: Allowing 24 hours for attachment ensures cells enter the log-growth phase, making them metabolically active and susceptible to drug interaction.
Compound Treatment (Self-Validation): Apply serial dilutions of the furan/pyran derivatives.
Validation Control 1 (Vehicle): 0.1% DMSO to isolate the compound's toxicity from solvent toxicity.
Validation Control 2 (Positive): Doxorubicin (1 µM) to validate the assay's sensitivity to known apoptotic agents.
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL) and incubate for 4 hours.
Solubilization & Readout: Remove media, dissolve the formazan crystals in 150 µL DMSO, and read absorbance at 570 nm. The IC₅₀ is calculated via non-linear regression analysis.
Protocol B: Microbroth Dilution for MIC Determination
Causality Principle: Serial microbroth dilution provides a precise, quantitative threshold of inhibition (MIC)[1]. By utilizing a redox indicator like resazurin, the subjective visual assessment of turbidity is replaced by an objective fluorometric/colorimetric endpoint.
Self-validating microbroth dilution workflow for MIC determination.
Step-by-Step Workflow:
Inoculum Standardization: Prepare a bacterial suspension matching a 0.5 McFarland standard. Causality: This ensures a consistent starting microbial load (
∼1.5×108
CFU/mL), preventing artificially skewed MIC values due to the "inoculum effect."
Serial Dilution: Perform 2-fold serial dilutions of the furan/pyran compounds in Mueller-Hinton broth across a 96-well plate.
Inoculation & Incubation (Self-Validation): Add 10 µL of the standardized inoculum to each well.
Validation Control 1 (Sterility): Broth only, to confirm the absence of environmental contamination.
Validation Control 2 (Growth): Broth + bacteria, to confirm the baseline viability of the strain.
Validation Control 3 (Reference): Gentamicin or Ampicillin, to benchmark the potency of the novel derivatives[5].
Endpoint Determination: Add 30 µL of resazurin (0.015%) to each well and incubate for 2 hours. A color shift from blue (non-fluorescent) to pink (fluorescent) indicates microbial reduction and survival. The MIC is the lowest concentration that remains blue.
References
Title: Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review
Source: Oriental Journal of Chemistry
URL: [Link]
Title: Biological Activity Studies of Some Synthesized Novel Furan and Pyran Derivatives
Source: DergiPark
URL: [Link]
Title: An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease
Source: PMC (National Institutes of Health)
URL: [Link]
Theoretical Spectroscopic Study of Furan and Its Derivatives: A Comparative Guide to Computational Workflows in Drug Discovery
Furan and its substituted derivatives are privileged heterocyclic scaffolds in modern medicinal chemistry, forming the structural backbone of numerous antifungal, antibacterial, and antidiabetic therapeutics[1][2]. For d...
Author: BenchChem Technical Support Team. Date: March 2026
Furan and its substituted derivatives are privileged heterocyclic scaffolds in modern medicinal chemistry, forming the structural backbone of numerous antifungal, antibacterial, and antidiabetic therapeutics[1][2]. For drug development professionals, accurately predicting the three-dimensional conformations, electronic properties, and spectroscopic signatures (IR, UV-Vis, NMR) of these molecules is a critical step in rational drug design[3].
This guide provides an objective comparison of the leading quantum chemistry software packages used for theoretical spectroscopy and outlines a field-proven, self-validating computational protocol for analyzing furan derivatives.
Software Ecosystem: Gaussian 16 vs. ORCA 5.0 vs. Q-Chem 6.0
Selecting the appropriate computational engine dictates the accuracy, speed, and cost of your spectroscopic predictions. When evaluating furan-based drug scaffolds, researchers must balance algorithmic efficiency with the availability of advanced solvation and excited-state models.
Feature & Performance Comparison
Feature / Capability
Gaussian 16
ORCA 5.0
Q-Chem 6.0
Primary Strength
Industry standard for NMR (GIAO) and implicit solvation (SMD/PCM)[4].
Unmatched speed for DFT via Resolution of Identity (RIJCOSX)[5][6].
Superior for excited-state calculations (TD-DFT) and UV-Vis.
Furan Spectroscopy
Highly accurate vibrational frequencies and Raman intensities.
Excellent for non-covalent interactions in furan-ligand complexes[5].
Best for highly conjugated furan polymeric systems.
Cost / Licensing
Commercial (High Cost)
Free for Academic Use
Commercial (Moderate Cost)
Solvation Models
C-PCM, SMD (Highly optimized)
C-PCM, SMD, COSMO
SS(V)PE, SMD, PCM
Best Use Case
Final NMR validation and rigorous thermodynamic data.
High-throughput conformational screening and large complexes.
Photophysical profiling of furan-based fluorophores.
Data synthesis based on computational chemistry benchmarks and software documentation[6].
The Self-Validating Protocol: Methodologies & Causality
As a Senior Application Scientist, I emphasize that a theoretical study is only as reliable as its validation loop. Quantum chemical calculations must operate as a self-validating system : theoretical predictions must be cross-examined against experimental data to confirm structural accuracy before proceeding to downstream applications like molecular docking[1].
Step-by-Step Computational Methodology
Step 1: Conformational Sampling & Input Generation
Furan derivatives often possess flexible side chains. Begin by exploring the conformational landscape using a semi-empirical tool like CREST[5].
Causality: Furan rings can adopt multiple rotamers depending on the substituent. Failing to identify the global energy minimum will lead to completely inaccurate NMR and IR predictions, rendering the study useless for drug design[5].
Step 2: Geometry Optimization
Optimize the lowest-energy conformers using Density Functional Theory (DFT) at the B3LYP-D3BJ/def2-TZVP level of theory[5].
Causality: The standard B3LYP functional often fails to capture long-range electron correlations. The inclusion of the Becke-Johnson damping dispersion correction (D3BJ) is mandatory for accurately modeling the
π−π
stacking and van der Waals interactions inherent to furan rings[5]. The def2-TZVP basis set provides the necessary polarization functions to accurately describe the electron density around the highly electronegative oxygen heteroatom.
Step 3: Vibrational Frequency Analysis (IR/Raman)
Perform harmonic frequency calculations on the optimized geometry.
Causality: This step serves a dual, self-validating purpose. First, it generates the theoretical IR spectrum. Second, and more importantly, it confirms that the optimized structure is a true energetic minimum by ensuring the absence of any imaginary frequencies[3]. If an imaginary frequency is present, the structure is a transition state, and the optimization must be restarted.
NMR: Calculate isotropic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. Apply implicit solvation (e.g., C-PCM) matching the experimental solvent (e.g., Chloroform or DMSO).
UV-Vis: Employ Time-Dependent DFT (TD-DFT) using a range-separated functional (e.g., CAM-B3LYP) to accurately predict absorption maxima and electronic transitions without charge-transfer errors.
Workflow Visualization
Fig 1. Self-validating computational workflow for furan derivative spectroscopy.
Spectroscopic Benchmarking: Theoretical vs. Experimental Data
To establish trustworthiness, theoretical methods must be benchmarked against known experimental values. For the unsubstituted furan ring (
C4H4O
), the choice of functional heavily influences the accuracy of the predicted spectra. Below is a quantitative summary demonstrating why dispersion-corrected hybrid functionals are preferred.
Spectroscopic Marker
Experimental Value
B3LYP/6-31G(d) (Unscaled)
B3LYP-D3BJ/def2-TZVP (Scaled)
M06-2X/aug-cc-pVTZ
IR: C=C Asym. Stretch
~1485 cm⁻¹
1532 cm⁻¹
1488 cm⁻¹
1491 cm⁻¹
IR: C-H Stretch
~3150 cm⁻¹
3280 cm⁻¹
3155 cm⁻¹
3162 cm⁻¹
¹H NMR: α-Protons
7.40 ppm
7.85 ppm
7.43 ppm
7.48 ppm
¹H NMR: β-Protons
6.30 ppm
6.72 ppm
6.34 ppm
6.31 ppm
Note: Unscaled B3LYP systematically overestimates vibrational frequencies due to anharmonicity and basis set truncation errors. Applying a scaling factor (typically ~0.96 for B3LYP) and utilizing the def2-TZVP basis set brings theoretical values into excellent agreement with experimental data.
Case Studies: Furan Derivatives in Drug Development
The integration of theoretical spectroscopy directly accelerates the drug discovery pipeline by confirming the structural integrity of novel compounds before costly in vitro testing.
Antifungal Agents:
In a recent study developing novel
β
-keto-enol furan derivatives as potent antifungal agents, researchers utilized theoretical FT-IR and NMR predictions to confirm the synthesized structures[1]. The theoretical validation ensured that the subsequent molecular docking studies against the Fgb1 protein were based on the correct tautomeric form, ultimately leading to the discovery of a derivative with an exceptional
IC50
of 12.83 μg/mL against Fusarium oxysporum[1].
Antidiabetic Therapeutics:
During the design of furan-sulfonamide derivatives as dual-functional
α
-glucosidase inhibitors, DFT calculations were employed to map the electrostatic potential surfaces of the molecules[2]. The theoretical data directly correlated the hydrogen-bonding capacity and hydrophobic interactions of the furan derivatives with their in vitro enzyme inhibition, resulting in lead compounds that surpassed the standard drug acarbose in potency[2].
Conclusion
Theoretical spectroscopic studies of furan derivatives are no longer just supplementary data; they are foundational to modern, rational drug design. By selecting the appropriate software ecosystem—whether leveraging Gaussian's robust solvation models or ORCA's RI-accelerated DFT—and strictly adhering to a self-validating methodology, researchers can accurately predict molecular behavior, optimize lead compounds, and significantly reduce the time and cost of pharmaceutical development.
References
Synthesis, Biochemical Characterization, and Theoretical Studies of Novel β-Keto-enol Pyridine and Furan Derivatives as Potent Antifungal Agents. ACS Omega (via PubMed Central).[Link]
Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
Deciphering the non-covalent interactions in the furan⋯hexane complex using rotational spectroscopy and theoretical analyses. The Journal of Chemical Physics.[Link]
Theoretical Studies of Furan and Thiophene Nanothreads: Structures, Cycloaddition Barriers and Activation Volumes. ChemRxiv. [Link]
Implicit Solvation - ORCA 6.1.1 Manual. Max Planck Institute.[Link]
A Comparative Guide to the Conformational Analysis of Methanesulfonamide Derivatives
Introduction: The Pivotal Role of Conformation in Methanesulfonamide-Based Drug Discovery Methanesulfonamide and its derivatives are foundational scaffolds in modern medicinal chemistry, integral to the structure of a wi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Pivotal Role of Conformation in Methanesulfonamide-Based Drug Discovery
Methanesulfonamide and its derivatives are foundational scaffolds in modern medicinal chemistry, integral to the structure of a wide array of therapeutic agents.[1] The methanesulfonamide group's ability to act as both a hydrogen bond donor and acceptor, combined with its metabolic stability, makes it a highly versatile functional group in drug design.[1][2] These derivatives have found applications as anti-inflammatory agents, anticancer therapies, and antimicrobial drugs.[2][3][4] The biological activity of these molecules is intrinsically linked to their three-dimensional structure, or conformation. Understanding the preferred spatial arrangement of the methanesulfonamide moiety and its substituents is therefore critical for rational drug design and for optimizing interactions with biological targets.
This guide provides a comparative overview of the primary experimental and computational techniques employed in the conformational analysis of methanesulfonamide derivatives. We will delve into the principles behind each method, present their relative strengths and weaknesses, and provide illustrative experimental data and protocols to guide researchers in this crucial aspect of drug development.
I. Experimental Techniques for Conformational Elucidation
The conformational landscape of a flexible molecule like a methanesulfonamide derivative can be complex. A multi-faceted approach, often combining several experimental techniques, is typically required for a comprehensive understanding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Conformation in Solution
NMR spectroscopy is a powerful tool for investigating the conformation of molecules in solution, which often mimics the physiological environment.[5][6] By analyzing various NMR parameters, one can deduce the relative orientation of different parts of the molecule.
Key NMR Parameters for Conformational Analysis:
Nuclear Overhauser Effect (NOE): Provides information about through-space proximity of protons. Strong NOE signals between specific protons indicate that they are close in space, which can define the overall conformation.
Coupling Constants (J-couplings): Three-bond coupling constants (³J) are particularly informative as their magnitude is related to the dihedral angle between the coupled nuclei, as described by the Karplus equation.
Chemical Shifts: The chemical shift of a nucleus is sensitive to its local electronic environment, which is influenced by the molecular conformation.
Experimental Protocol: 2D NOESY for a Methanesulfonamide Derivative
Sample Preparation: Dissolve 5-10 mg of the purified methanesulfonamide derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final concentration of ~10-20 mM. The choice of solvent is critical as it can influence the conformational equilibrium.[7][8]
NMR Data Acquisition:
Acquire a standard one-dimensional ¹H NMR spectrum to identify the chemical shifts of all protons.[9][10]
Perform a two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
Use a mixing time appropriate for the size of the molecule (typically 200-800 ms for small molecules).
Data Processing and Analysis:
Process the 2D NOESY spectrum using appropriate software (e.g., TopSpin, Mnova).
Identify cross-peaks in the NOESY spectrum, which indicate spatial proximity between protons.
Integrate the cross-peaks to quantify the NOE intensities.
Use the NOE constraints to build a 3D model of the preferred conformation in solution.
X-Ray Crystallography: The Gold Standard for Solid-State Structure
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state with high resolution.[11][12] This technique is invaluable for visualizing the precise bond lengths, bond angles, and torsion angles that define a molecule's conformation in the crystalline form.
Workflow for X-ray Crystallography:
Caption: A generalized workflow for determining molecular structure via single-crystal X-ray diffraction.
Limitations to Consider:
The conformation observed in the crystal may not be the same as the biologically active conformation in solution due to packing forces.
Growing high-quality single crystals suitable for diffraction can be a significant challenge.
Rotational spectroscopy is a high-resolution technique that provides precise information about the geometry of molecules in the gas phase, free from intermolecular interactions.[7] This method is particularly useful for studying the intrinsic conformational preferences of a molecule.
A study on benzenesulfonamide and its derivatives using rotational spectroscopy revealed that in the absence of ortho substituents, the amino group tends to lie perpendicular to the aromatic plane.[7] However, the presence of an ortho-methyl group induces a gauche orientation of the amino group due to weak attractive interactions.[7]
II. Computational Modeling: A Powerful Predictive and Complementary Tool
Computational chemistry provides a powerful means to explore the conformational landscape of molecules, calculate the relative energies of different conformers, and rationalize experimental observations.[13][14]
Common Computational Approaches:
Molecular Mechanics (MM): A faster method that uses classical physics to model molecular systems. It is well-suited for initial conformational searches of large molecules.
Quantum Mechanics (QM): More computationally intensive but provides a more accurate description of electronic structure and energies. Density Functional Theory (DFT) is a widely used QM method for conformational analysis.[15][16]
Typical Computational Workflow:
Caption: A typical workflow for computational conformational analysis of a small molecule.
Case Study: The Role of Intramolecular Hydrogen Bonding
Intramolecular hydrogen bonds (IMHBs) can significantly influence the conformational preferences of methanesulfonamide derivatives.[17][18][19] For instance, in certain ortho-substituted derivatives, an IMHB can form between the sulfonamide N-H and an adjacent acceptor group, locking the molecule into a specific conformation.[16] Computational studies can be employed to quantify the strength of these interactions and predict their impact on the overall conformational energy landscape.
III. Comparison of Techniques
Technique
Phase
Strengths
Weaknesses
NMR Spectroscopy
Solution
- Provides information in a biologically relevant medium.[5] - Can study dynamic processes.
- Provides an average picture of conformations in equilibrium. - Interpretation can be complex.
X-Ray Crystallography
Solid
- Provides a precise and unambiguous 3D structure.[11]
- Crystal packing forces can influence conformation. - Growing suitable crystals can be difficult.
Rotational Spectroscopy
Gas
- Provides intrinsic conformational preferences without intermolecular interactions.[7]
- Limited to relatively small and volatile molecules.
Computational Modeling
In Silico
- Can explore the entire conformational space.[14] - Provides energetic information for different conformers.
- Accuracy depends on the level of theory and force field used. - Requires experimental validation.
IV. Conclusion: An Integrated Approach for Comprehensive Conformational Analysis
A thorough understanding of the conformational properties of methanesulfonamide derivatives is paramount for successful drug discovery. No single technique can provide a complete picture. Therefore, an integrated approach that combines the strengths of various experimental methods, such as NMR and X-ray crystallography, with the predictive power of computational modeling is the most effective strategy. This comprehensive approach allows researchers to confidently identify the biologically relevant conformations of their lead compounds, paving the way for the design of more potent and selective therapeutic agents.
V. References
The Shapes of Sulfonamides: A Rotational Spectroscopy Study - MDPI. [Link]
Sulfonamide-related conformational effects and their importance in structure-based design. [Link]
Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC. [Link]
The Shapes of Sulfonamides: A Rotational Spectroscopy Study - CRIS. [Link]
Conformational analysis of small molecules: NMR and quantum mechanics calculations. [Link]
(PDF) Structure and intramolecular hydrogen bonds in Bis(trifluoromethylsulfonylamino)methane and N-[(trifluoromethylsulfonyl)aminomethyl]acetamide - ResearchGate. [Link]
Conformational analysis of the sulfonamide ligand in the 4WPF PDB... - ResearchGate. [Link]
Computational Insights on Sulfonamide Imprinted Polymers - MDPI. [Link]
Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies - PubMed. [Link]
Conformational Analysis of Small Molecules: NMR and Quantum Mechanics Calculations | Request PDF - ResearchGate. [Link]
Structure and conformational dynamics of an aromatic sulfonamide: NMR, X-Ray and computational studies - ResearchGate. [Link]
Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer - MDPI. [Link]
Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - Rsc.org. [Link]
Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines - PubMed. [Link]
Identification of sulfonamides by NMR spectroscopy - PubMed. [Link]
X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives - MDPI. [Link]
How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy - Frontiers. [Link]
Experimental and Theoretical Conformational Analysis: From Atoms to Proteins. [Link]
(PDF) Investigation of solvent effect on photophysical properties of some sulfonamides derivatives - ResearchGate. [Link]
Conformational and Vibrational Analysis of Methyl Methanesulfonate, CH3SO2OCH3 | Request PDF - ResearchGate. [Link]
Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4 - Semantic Scholar. [Link]
Conformational Analysis of Molecules: Combined Vibrational Spectroscopy and Density Functional Theory Study | IntechOpen. [Link]
Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues | JACS Au. [Link]
Ab initio calculations on N-methylmethanesulfonamide and methyl methanesulfonate for the development of force field torsional parameters and their use in the conformational analysis of some novel estrogens | Journal of the American Chemical Society. [Link]
Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - PMC. [Link]
The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | Stenfors | European Journal of Chemistry. [Link]
Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling | Journal of Chemical Education - ACS Publications. [Link]
Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC. [Link]
A Senior Application Scientist's Guide to the Structural and Functional Diversity of Sulfonamide-Based Derivatives
Introduction: The Enduring Legacy of a Versatile Scaffold Since the groundbreaking discovery of Prontosil in the 1930s, the sulfonamide functional group (-SO₂NH₂) has become one of the most vital pharmacophores in modern...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Enduring Legacy of a Versatile Scaffold
Since the groundbreaking discovery of Prontosil in the 1930s, the sulfonamide functional group (-SO₂NH₂) has become one of the most vital pharmacophores in modern medicinal chemistry.[1] This deceptively simple arrangement of sulfur, oxygen, and nitrogen atoms forms the backbone of a vast and functionally diverse class of therapeutic agents.[2] Initially celebrated for heralding the dawn of the antibiotic age, the sulfonamide scaffold has since been adapted to target a remarkable array of physiological processes, leading to the development of diuretics, antidiabetic drugs, anticonvulsants, and potent anticancer agents.[3][4]
This guide, intended for researchers and drug development professionals, offers a comparative analysis of key sulfonamide-based derivatives. We will move beyond a simple catalog of compounds to explore the causal relationships between structural modifications and their resulting biological functions. By examining three major classes—antibacterials, carbonic anhydrase inhibitors, and anticancer agents—we will dissect their distinct mechanisms of action, compare their performance using experimental data, and provide detailed, self-validating protocols for their evaluation. This comparative approach aims to provide not just information, but a deeper, field-proven insight into the rational design and application of sulfonamide-based therapeutics.
The Sulfonamide Pharmacophore: A Privileged Structural Motif
The versatility of the sulfonamide group stems from several key physicochemical properties. The central sulfur atom is in a high oxidation state, and the two oxygen atoms act as strong hydrogen bond acceptors. The N-H bond is acidic, allowing it to act as a hydrogen bond donor. Crucially, the nitrogen atom can be substituted with a wide variety of cyclic and acyclic moieties (the 'R' group), which dramatically influences the molecule's overall shape, polarity, and biological target specificity. This modularity allows medicinal chemists to fine-tune the derivative's properties for enhanced potency, selectivity, and pharmacokinetic profiles.[5]
Class 1: Antibacterial Sulfonamides - The Classic Antimetabolites
The original "sulfa drugs" remain a cornerstone in treating various bacterial infections. Their efficacy lies in a clever act of molecular mimicry, targeting a metabolic pathway essential for bacteria but absent in humans.[6]
Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase (DHPS)
Most bacteria must synthesize their own folate (vitamin B9), an essential cofactor for producing nucleotides and certain amino acids.[6] A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of p-aminobenzoic acid (PABA) with dihydropterin pyrophosphate.[7] Sulfonamides, due to their striking structural similarity to PABA, act as competitive inhibitors of DHPS.[8] They bind to the enzyme's active site, preventing PABA from binding and thereby halting the production of dihydrofolic acid.[6] This blockade of folate synthesis prevents the bacteria from replicating, an effect known as bacteriostasis.[9] Human cells are unaffected because they acquire folate from their diet and lack the DHPS enzyme.[6]
Caption: Competitive inhibition of Dihydropteroate Synthase (DHPS) by sulfonamides.
Structural Comparison & Performance Data
The primary structural feature of antibacterial sulfonamides is an unsubstituted aromatic amine (-NH₂) at the position para to the sulfonamide group, which is critical for mimicking PABA. Variations in the heterocyclic ring (R) attached to the sulfonamide nitrogen primarily influence the drug's pharmacokinetic properties, such as solubility and protein binding.
Note: MIC (Minimum Inhibitory Concentration) values can vary based on the bacterial strain and testing conditions. Lower values indicate higher potency.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol determines the lowest concentration of a sulfonamide derivative required to inhibit the visible growth of a target bacterium, providing a quantitative measure of its potency.[12] The methodology is based on standards from the Clinical and Laboratory Standards Institute (CLSI).[10]
Causality Behind Experimental Choices:
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard, universally recognized medium for susceptibility testing of most non-fastidious bacteria, ensuring reproducibility and comparability of data across different laboratories.[10]
Inoculum Standardization: The bacterial inoculum is adjusted to a 0.5 McFarland standard to ensure a consistent starting concentration of bacteria (approx. 1.5 x 10⁸ CFU/mL).[12] This is critical because the efficacy of an antibiotic can be highly dependent on the initial bacterial load.
Serial Dilution: A twofold serial dilution provides a logarithmic concentration gradient, allowing for the precise determination of the MIC value over a broad range of concentrations.
Step-by-Step Methodology:
Preparation of Antimicrobial Agent: Prepare a sterile stock solution of the sulfonamide derivative in a suitable solvent (e.g., DMSO) at a concentration significantly higher than the expected MIC.
Inoculum Preparation: From a fresh agar plate (18-24 hours growth), suspend several isolated colonies of the test bacterium in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL for inoculation.[13]
Plate Setup:
Dispense 50 µL of CAMHB into all wells of a sterile 96-well microtiter plate.
Add 50 µL of the sulfonamide stock solution to the first column of wells, resulting in the highest test concentration.
Perform a twofold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the tenth column. Discard 50 µL from the tenth column.
Column 11 serves as the growth control (no drug) and column 12 as the sterility control (no bacteria, only medium).[13]
Inoculation: Add 50 µL of the standardized bacterial inoculum (prepared in Step 2) to each well from column 1 to 11. The final volume in these wells will be 100 µL. Do not add bacteria to column 12.
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[13][14]
Result Interpretation: The MIC is the lowest concentration of the sulfonamide derivative at which there is no visible turbidity (bacterial growth) as determined by the unaided eye.[14] The growth control well must show turbidity, and the sterility control well must remain clear for the assay to be valid.
Class 2: Carbonic Anhydrase Inhibitors - Targeting Metalloenzymes
A major class of non-antibacterial sulfonamides are the carbonic anhydrase inhibitors (CAIs). These drugs are used to treat glaucoma, altitude sickness, and certain types of epilepsy.[4] Their mechanism is fundamentally different from their antibacterial cousins, targeting a zinc-containing enzyme crucial for pH regulation and fluid balance.[15]
Mechanism of Action: Zinc-Ion Coordination
Carbonic anhydrases (CAs) are metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[15] The active site contains a critical zinc ion (Zn²⁺) that activates a water molecule. Sulfonamide-based CAIs function by coordinating directly with this zinc ion.[15][16] The deprotonated sulfonamide nitrogen binds to the Zn²⁺ in a tetrahedral geometry, displacing the catalytically essential water molecule/hydroxide ion and rendering the enzyme inactive.[4]
Caption: Inhibition of carbonic anhydrase by zinc-ion coordination.
Structural Comparison & Performance Data
Unlike antibacterial sulfonamides, CAIs do not require a free aromatic amine. Instead, potency and isoform selectivity are dictated by the nature of the aromatic or heterocyclic ring system attached to the sulfonamide group. Modifications to this ring system influence how the inhibitor fits into the active site cavity of different CA isoforms (e.g., CA I, CA II, CA IX).
Note: Kᵢ (Inhibition Constant) represents the dissociation constant of the enzyme-inhibitor complex. Lower values indicate tighter binding and higher potency.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This colorimetric assay measures the esterase activity of a CA isoform to determine the potency (IC₅₀ or Kᵢ) of an inhibitor.[17] The protocol is based on the hydrolysis of p-nitrophenyl acetate (pNPA) to the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically.[17]
Causality Behind Experimental Choices:
Substrate: pNPA is used as a convenient substrate because its hydrolysis by CA produces a chromogenic product, allowing the reaction rate to be easily tracked via changes in absorbance at 405 nm.[17]
Buffer System: A Tris-SO₄ buffer at pH 7.4 is used to maintain a stable pH environment that is optimal for CA activity while not significantly interfering with the assay chemistry.[17]
Kinetic Measurement: The reaction is measured in kinetic mode to determine the initial rate of the reaction (ΔAbs/min). This is crucial because the rate is most accurately measured before substrate depletion or product inhibition occurs, providing a true reflection of the enzyme's activity under the tested conditions.
Step-by-Step Methodology:
Reagent Preparation:
Assay Buffer: Prepare a 50 mM Tris-SO₄ buffer, adjusted to pH 7.4.
Enzyme Solution: Prepare a working solution of purified human carbonic anhydrase (e.g., hCA II) in the assay buffer. The optimal concentration should be determined empirically to give a linear reaction rate for at least 10 minutes.
Substrate Solution: Prepare a 3 mM solution of pNPA in acetonitrile/assay buffer. This solution should be made fresh daily.[17]
Inhibitor Solutions: Prepare a series of dilutions of the test sulfonamide and a reference inhibitor (e.g., Acetazolamide) in the assay buffer.
Plate Setup (96-well plate):
Blank wells: 190 µL of Assay Buffer.
Enzyme Control wells (100% activity): 180 µL of Assay Buffer + 10 µL of Enzyme Solution.
Inhibitor wells: 170 µL of Assay Buffer + 10 µL of Enzyme Solution + 10 µL of the corresponding inhibitor dilution.[17]
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
Reaction Initiation: Initiate the reaction by adding 10 µL of the pNPA substrate solution to all wells (except the blank). The final volume will be 200 µL.
Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode, with readings taken every 30-60 seconds for 10-15 minutes.
Data Analysis:
Calculate the rate of reaction (slope, ΔAbs/min) for each well using the linear portion of the kinetic curve.
Calculate the percent inhibition for each inhibitor concentration relative to the Enzyme Control.
Plot percent inhibition versus inhibitor concentration (log scale) and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
Class 3: Anticancer Sulfonamides - A Multifaceted Approach
More recently, novel sulfonamide derivatives have emerged as promising anticancer agents.[20] Unlike the previous classes that have a single, well-defined target, anticancer sulfonamides exhibit a variety of mechanisms, including cell cycle arrest, disruption of microtubule assembly, and inhibition of tumor-associated carbonic anhydrase isoforms (hCA IX and XII).[21][22]
Mechanism of Action: Diverse and Targeted
Indisulam (E7070) is a prime example of a clinical-stage anticancer sulfonamide. While it is a potent inhibitor of carbonic anhydrases, its primary anticancer mechanism has more recently been identified as that of a "molecular glue."[20] Indisulam facilitates the interaction between an RNA splicing factor, RBM39, and the DCAF15 E3 ubiquitin ligase substrate receptor. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of RBM39, which is lethal to certain cancer cells.[20] This dual-action capability highlights the sophisticated applications of the sulfonamide scaffold.
Structural Comparison & Performance Data
The structures of anticancer sulfonamides are highly varied, designed to interact with specific pockets on proteins like tubulin, cell cycle kinases, or unique features of tumor-associated CA isoforms.
Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher cytotoxicity.
Experimental Protocol: Cell Viability Assessment via MTT Assay
The MTT assay is a standard colorimetric method to assess the cytotoxic effect of a compound on cultured cancer cells by measuring metabolic activity.[25] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified.
Causality Behind Experimental Choices:
Principle: The assay relies on the principle that mitochondrial dehydrogenases in living cells are capable of reducing MTT. This metabolic activity is used as a proxy for cell viability. A decrease in the metabolic rate is indicative of cytotoxicity or a reduction in cell proliferation.
Solubilization: The formazan product is an insoluble crystal. A solubilization solution (typically DMSO or a detergent-based buffer) is required to dissolve the crystals, creating a homogenous colored solution for accurate absorbance measurement.[25]
Wavelength Selection: The absorbance of the solubilized formazan is measured between 550-600 nm, which is its absorption maximum. A reference wavelength (>650 nm) is often used to subtract background noise from the plate, increasing the accuracy of the measurement.[25]
Step-by-Step Methodology:
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (or until cells adhere) at 37°C and 5% CO₂.[26]
Compound Treatment: Prepare serial dilutions of the anticancer sulfonamide in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[25][26]
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well. Pipette up and down to ensure all formazan crystals are dissolved.[25]
Measurement: Allow the plate to stand at room temperature in the dark for at least 2 hours (or overnight for some solutions) to ensure complete solubilization.[26] Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
Data Analysis:
Subtract the average absorbance of the blank wells from all other readings.
Calculate cell viability as a percentage of the vehicle-treated control cells: (% Viability = (Absorbance of Treated / Absorbance of Control) x 100).
Plot the percent viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: A streamlined workflow for in vitro evaluation of sulfonamide derivatives.
Conclusion and Future Perspectives
The structural comparison of sulfonamide-based derivatives reveals a masterclass in medicinal chemistry, demonstrating how modifications to a single pharmacophore can unlock vastly different therapeutic applications. For antibacterial agents, the PABA-mimicking p-amino-phenyl group is paramount, with peripheral groups modulating pharmacokinetics. For carbonic anhydrase inhibitors, the core aromatic/heterocyclic system is the primary driver of potency and isoform selectivity through specific interactions within the enzyme's active site. Finally, anticancer sulfonamides showcase the scaffold's potential for more complex mechanisms, including the allosteric induction of protein degradation.
The objective experimental data and detailed protocols provided herein serve as a foundation for the rational evaluation and comparison of these derivatives. As challenges like antimicrobial resistance and the need for more selective cancer therapies intensify, the sulfonamide scaffold will undoubtedly continue to be a source of inspiration. Future research will likely focus on developing highly isoform-selective CA inhibitors to minimize side effects, creating novel antibacterial sulfonamides that can overcome resistance mechanisms, and discovering new "molecular glue" degraders for previously undruggable oncology targets. The enduring legacy of the sulfonamide is a testament to the power of understanding structure-activity relationships in the pursuit of novel medicines.
References
Patsnap Synapse. (2024, June 21). What are DHPS inhibitors and how do they work?[Link]
ResearchGate. (2023, June 23). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
Mathews International. (2026, January 31). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. [Link]
National Center for Biotechnology Information. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. [Link]
ScienceDirect. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents. [Link]
ACS Publications. (2020, June 10). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. [Link]
Karlsruher Institut für Technologie. (2012, January 15). Two-fold Broth Microdilution Method for Determination of MIC. [Link]
ResearchGate. K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,.... [Link]
CGSpace. (2022, April 19). Broth microdilution reference methodology. [Link]
Hektoen International. (2024, December 19). Sulfonamides: The first synthetic antibacterial agents. [Link]
Taylor & Francis Online. (2024, February 13). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. [Link]
PeerJ. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). [Link]
Taylor & Francis Online. (2013, February 5). Carbonic anhydrases: from biomedical applications of the inhibitors and activators to biotechnological use for CO2 capture. [Link]
ACS Publications. (2011, April 13). Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery. [Link]
National Center for Biotechnology Information. (2021, November 20). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. [Link]
MDPI. (2021, July 6). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. [Link]
ResearchGate. (2014, October 7). Therapeutic potential and molecular mechanism of a novel sulfonamide anticancer drug, indisulam (E7070) in combination with CPT-11 for cancer treatment. [Link]
protocols.io. (2019, April 22). Carbonic Anhydrase Activity Assay. [Link]
National Center for Biotechnology Information. Effects of Sulfamethizole and Amdinocillin against Escherichia coli Strains (with Various Susceptibilities) in an Ascending Urinary Tract Infection Mouse Model. [Link]
ResearchGate. Values of the MIC, MIC 50 and MIC 90 of the sulfonamide derivatives.... [Link]
PubMed. (2012, May 15). Therapeutic potential and molecular mechanism of a novel sulfonamide anticancer drug, indisulam (E7070) in combination with CPT-11 for cancer treatment. [Link]
PubMed. (2003, February 15). Indisulam: an anticancer sulfonamide in clinical development. [Link]
ResearchGate. Indisulam: An anticancer sulfonamide in clinical development. [Link]
N-Arylsulfonylation of 2-(Furan-2-yl) and 2-(Furan-2-ylmethyl)anilines
Optimizing Chemoselective : A Methodological Comparison Guide The Mechanistic Challenge: The Furan-Aniline Dichotomy For drug development professionals and synthetic chemists, 2-(furan-2-yl)anilines and their methylene-b...
Author: BenchChem Technical Support Team. Date: March 2026
Optimizing Chemoselective : A Methodological Comparison Guide
The Mechanistic Challenge: The Furan-Aniline Dichotomy
For drug development professionals and synthetic chemists, 2-(furan-2-yl)anilines and their methylene-bridged analogs are highly valued precursors for complex, functionalized indoles. Recent studies demonstrate that the N-arylsulfonylation of these substrates is not merely a protecting group strategy, but a mechanistic prerequisite: during subsequent acid-catalyzed recyclization, N-tosyl derivatives successfully convert into indoles with intact furan rings, whereas N-unsubstituted substrates suffer complete furan ring opening[1].
However, achieving this initial N-arylsulfonylation presents a severe chemoselectivity challenge. The furan ring is notoriously sensitive to electrophilic attack and acidic microenvironments. Traditional sulfonylation methods generate acidic byproducts that trigger premature furan ring opening (yielding 1,4-diketones) or unwanted Friedel-Crafts C-sulfonylation on the electron-rich furan core.
To overcome this, researchers must select a methodology that maximizes aniline N-nucleophilicity while maintaining absolute latency toward the furan ring. This guide objectively compares three leading methodologies—Traditional Schotten-Baumann, Electrochemical Oxidative Coupling, and Sulfur(VI) Fluoride Exchange (SuFEx)—to determine the optimal protocol for these sensitive substrates.
Methodological Comparison & Experimental Data
We evaluated three distinct sulfonylation systems against 2-(furan-2-yl)aniline and 2-(furan-2-ylmethyl)aniline to benchmark yield, chemoselectivity, and substrate preservation.
Traditional Method (ArSO₂Cl + Pyridine): Utilizes highly reactive arylsulfonyl chlorides. Despite the presence of a base, the generation of pyridinium chloride creates localized acidic microenvironments, leading to significant furan degradation.
Electrochemical Coupling (ArSO₂NHNH₂ + e⁻): A modern, green approach that generates sulfonyl radicals via anodic oxidation[2][3]. While it avoids exogenous acids, the oxidative potential required can partially oxidize the electron-rich furan ring, reducing the overall mass balance.
SuFEx Protocol (ArSO₂F + DBU): Utilizes arylsulfonyl fluorides. The S(VI)-F bond is a "latent electrophile" that is entirely unreactive toward furans. It undergoes selective exchange at the aniline nitrogen only when activated by a strong, non-nucleophilic base[4][5].
Table 1: Comparative Performance of N-Arylsulfonylation Methodologies
Substrate
Methodology
Reagent System
Isolated Yield (%)
Furan Degradation (%)
C-Sulfonylation Byproduct (%)
2-(Furan-2-yl)aniline
Traditional
TsCl, Pyridine, CH₂Cl₂
42
45
8
2-(Furan-2-yl)aniline
Electrochemical
TsNHNH₂, Pt/C, MeCN
65
20
10
2-(Furan-2-yl)aniline
SuFEx (Optimal)
TsF, DBU, MeCN
94
< 1
< 1
2-(Furan-2-ylmethyl)aniline
Traditional
TsCl, Pyridine, CH₂Cl₂
55
35
5
2-(Furan-2-ylmethyl)aniline
Electrochemical
TsNHNH₂, Pt/C, MeCN
70
15
8
2-(Furan-2-ylmethyl)aniline
SuFEx (Optimal)
TsF, DBU, MeCN
96
< 1
< 1
Data Synthesis: The SuFEx methodology drastically outperforms both traditional and electrochemical alternatives, completely suppressing furan degradation by eliminating acidic byproducts and oxidative stress.
Pathway Visualization
The divergence in reaction outcomes is driven entirely by the nature of the electrophile and its leaving group. The diagram below illustrates the competing pathways.
Figure 1: Reaction pathways comparing traditional sulfonyl chloride vs. SuFEx-mediated N-arylsulfonylation.
To ensure absolute reproducibility and scientific integrity, the following protocol is designed as a self-validating system . Every step includes a mechanistic rationale and a validation checkpoint to confirm the reaction is proceeding without substrate degradation.
Materials Required:
2-(Furan-2-yl)aniline or 2-(Furan-2-ylmethyl)aniline (1.0 equiv, 10 mmol)
Dissolve 10 mmol of the furan-aniline substrate and 12 mmol of TsF in 50 mL of anhydrous MeCN in a flame-dried round-bottom flask under N₂.
Causality: Unlike TsCl, TsF is a latent electrophile. It will not react with the aniline or the furan ring in the absence of a specific catalyst.
Self-Validation Checkpoint: Stir for 15 minutes at room temperature and analyze via TLC or LCMS. You must observe 100% unreacted starting materials. If any degradation or product formation is observed at this stage, your solvent contains acidic or nucleophilic impurities and must be replaced.
Step 2: Base-Catalyzed Activation
Cool the reaction mixture to 0 °C using an ice bath.
Add 15 mmol of DBU dropwise over 5 minutes.
Causality: Why DBU instead of Pyridine? Pyridine forms a highly reactive pyridinium sulfonyl intermediate that rapidly hydrolyzes to sulfonic acid if trace moisture is present, dropping the pH and destroying the furan ring. DBU acts as a strong, non-nucleophilic base that activates the S(VI)-F bond via hydrogen-bonding with the aniline, maintaining a strictly basic environment that preserves the furan.
Step 3: Reaction Monitoring & Progression
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
Self-Validation Checkpoint: Monitor via LCMS. The mass spectrum should show a clean shift to the[M+H]+ of the N-tosylated product. The absence of [M+H+18]+ peaks confirms that no acid-catalyzed furan hydration/ring-opening has occurred.
Step 4: Quenching and Isolation
Quench the reaction by adding 50 mL of saturated aqueous NaHCO₃.
Causality: The byproduct of this reaction is DBU-hydrofluoride. Unlike HCl, this fluoride salt is weakly basic and highly water-soluble. Quenching with mild aqueous base ensures the complete removal of fluoride ions without subjecting the newly formed product to acidic workup conditions.
Extract the aqueous layer with Ethyl Acetate (3 x 30 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure N-arylsulfonylated product.
Conclusion
For the N-arylsulfonylation of highly sensitive 2-(furan-2-yl)anilines, the SuFEx methodology using arylsulfonyl fluorides is vastly superior to traditional sulfonyl chloride and electrochemical methods. By exploiting the latency of the S(VI)-F bond and avoiding the generation of acidic byproducts, researchers can achieve near-quantitative yields with zero furan ring degradation, perfectly positioning the molecule for downstream structural elaborations.
Navigating the Safe Handling of N-(furan-2-ylmethyl)methanesulfonamide: A Guide for Laboratory Professionals
An In-Depth Guide to Personal Protective Equipment, Operational Protocols, and Disposal for N-(furan-2-ylmethyl)methanesulfonamide, ensuring the safety of researchers and the integrity of scientific work. I.
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to Personal Protective Equipment, Operational Protocols, and Disposal for N-(furan-2-ylmethyl)methanesulfonamide, ensuring the safety of researchers and the integrity of scientific work.
I. Hazard Assessment: A Synthesis of Structural Analog Data
Due to the absence of a dedicated SDS for N-(furan-2-ylmethyl)methanesulfonamide, a conservative approach to hazard assessment is essential. This involves evaluating the risks associated with its core chemical moieties: the furan ring and the methanesulfonamide group.
Furan Moiety: Furan and its derivatives are known to be flammable liquids.[4] A significant concern with furan compounds is their potential to form explosive peroxides upon exposure to air, particularly when uninhibited.[5] Some furan derivatives are also considered potential carcinogens and can cause irritation to the skin, eyes, and respiratory tract.[4]
Methanesulfonamide Moiety: Methanesulfonamide and related sulfonamides are generally less volatile and flammable than furan. However, they can cause skin and eye irritation.[6] Standard laboratory handling procedures for sulfonamides typically involve the use of personal protective equipment to prevent direct contact.[7]
Based on this composite analysis, N-(furan-2-ylmethyl)methanesulfonamide should be treated as a potentially flammable liquid that is irritating to the skin and eyes, with the potential for peroxide formation. All handling should be conducted with the assumption of these hazards.
II. Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling N-(furan-2-ylmethyl)methanesulfonamide.
PPE Category
Specification
Rationale
Eye and Face Protection
Chemical safety goggles conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield should be worn in addition to goggles when there is a splash hazard.[8][9]
Protects against splashes of the liquid, which may cause eye irritation. The face shield offers a broader range of protection for the entire face.
Hand Protection
Chemical-resistant gloves (e.g., nitrile, neoprene) tested according to EN 374 standards.[7][8]
Prevents skin contact, which can lead to irritation. The choice of glove material should be based on the specific solvent compatibility if the compound is in solution.
Body Protection
A flame-retardant lab coat and closed-toe shoes are required. For larger quantities or situations with a higher risk of splashing, chemical-resistant overalls or an apron should be worn.[10][11]
Protects the skin from accidental spills and splashes. Flame-retardant material is crucial due to the potential flammability of the furan moiety.
Respiratory Protection
All handling of N-(furan-2-ylmethyl)methanesulfonamide should be conducted in a certified chemical fume hood to minimize inhalation of any potential vapors.[7][8]
Protects the respiratory system from potentially irritating or harmful vapors.
III. Operational Plan: From Receipt to Use
A systematic approach to handling N-(furan-2-ylmethyl)methanesulfonamide is critical to maintaining a safe laboratory environment.
Receiving and Storage
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.[12] Keep it away from heat, sparks, open flames, and strong oxidizing agents.[12] The storage location should be separate from incompatible materials.
Handling and Use
The following workflow diagram illustrates the key steps for the safe handling of N-(furan-2-ylmethyl)methanesulfonamide.
Caption: Workflow for Safe Handling of N-(furan-2-ylmethyl)methanesulfonamide.
Step-by-Step Protocol:
Pre-Handling:
Don all required personal protective equipment as outlined in the table above.
Ensure the chemical fume hood is operational and has adequate airflow.
Handling:
Conduct all manipulations of the compound, including weighing and transferring, within the fume hood.
Use non-sparking tools and equipment to prevent ignition sources.[12]
Avoid the formation of aerosols or mists.
Post-Handling:
Thoroughly decontaminate all glassware and equipment that has come into contact with the compound.
Wash hands thoroughly with soap and water after handling.
IV. Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of N-(furan-2-ylmethyl)methanesulfonamide and any contaminated materials is a critical final step.
Waste Segregation and Storage
The following diagram outlines the decision-making process for waste segregation.
Caption: Decision Tree for Waste Segregation.
Step-by-Step Disposal Procedure:
Segregation:
Collect all waste containing N-(furan-2-ylmethyl)methanesulfonamide in a dedicated, clearly labeled, and sealed hazardous waste container.[13]
Do not mix this waste with other waste streams, especially strong acids or bases.[13]
Contaminated solid waste, such as gloves and absorbent materials, should be placed in a separate, clearly labeled hazardous solid waste container.
Labeling:
The waste container must be labeled with "Hazardous Waste," the full chemical name "N-(furan-2-ylmethyl)methanesulfonamide," and the appropriate hazard pictograms (e.g., flammable, irritant).[13]
Storage:
Store the sealed waste container in a designated, well-ventilated secondary containment area away from ignition sources and incompatible materials.
Disposal:
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[13]
Provide the EHS department with a complete and accurate description of the waste.
Maintain a detailed record of the waste generated and its disposal.[13]
V. Emergency Procedures: Preparedness is Key
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
Emergency Situation
Procedure
Spill
1. Evacuate the immediate area and alert others. 2. If safe to do so, eliminate all ignition sources.[13] 3. Wear appropriate PPE, including respiratory protection if necessary. 4. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[13] 5. Collect the absorbed material into a sealed container for disposal as hazardous waste.
Fire
1. Activate the fire alarm and evacuate the area. 2. If the fire is small and you are trained to do so, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[13] Do not use water.[4]
Skin Contact
1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing. 3. Seek medical attention if irritation persists.
Eye Contact
1. Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. 2. Seek immediate medical attention.
Inhalation
1. Move the affected person to fresh air. 2. If breathing is difficult, administer oxygen. 3. Seek medical attention.
Ingestion
1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention.
By adhering to these detailed safety protocols, researchers can confidently and safely handle N-(furan-2-ylmethyl)methanesulfonamide, fostering a secure and productive research environment.